molecular formula C10H14N2O B1422998 2-(Phenylamino)butanamide CAS No. 1218556-32-1

2-(Phenylamino)butanamide

Cat. No.: B1422998
CAS No.: 1218556-32-1
M. Wt: 178.23 g/mol
InChI Key: FDCJXHIWLITAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylamino)butanamide ( 1218556-32-1) is an organic compound with the molecular formula C 10 H 14 N 2 O and a molecular weight of 178.23 g/mol . This chemical features a butanamide chain substituted with a phenylamino group, a structure that positions it as a potential valuable intermediate in medicinal chemistry and pharmaceutical research. Compounds with similar phenylamino-butanamide scaffolds are of significant interest in the development of novel active pharmaceutical ingredients (APIs) . For instance, research into N-2-(phenylamino) benzamide derivatives has demonstrated their potential as novel anti-glioblastoma agents, showing promising anti-proliferative, anti-migration, and anti-invasion effects in preclinical studies . Furthermore, molecular frameworks incorporating a 4-aminobutanamide moiety have been synthesized and evaluated for their potent anti-inflammatory activity, significantly inhibiting the mRNA expression of key inflammatory cytokines such as IL-1β, IL-6, and TNF-α in vitro and in vivo . These findings underscore the research value of the this compound structure as a versatile building block for the synthesis and optimization of new chemical entities targeting oncology and immunology. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-anilinobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-9(10(11)13)12-8-6-4-3-5-7-8/h3-7,9,12H,2H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCJXHIWLITAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(Phenylamino)butanamide (CAS 1218556-32-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(Phenylamino)butanamide, a molecule with potential applications in medicinal chemistry and drug discovery. While public domain data on this specific compound is limited, this document synthesizes available information and provides expert insights into its properties, potential synthesis, and areas of scientific interest.

Core Molecular Identity

This compound is an organic compound characterized by a butanamide backbone with a phenylamino group at the alpha-position. Its unique structure suggests potential for biological activity, drawing parallels to other pharmacologically active phenylamino derivatives.

PropertyValueSource
CAS Number 1218556-32-1[1][2][3]
Molecular Formula C10H14N2O[2][4]
Molecular Weight 178.23 g/mol [2][4]
SMILES Code CCC(NC1=CC=CC=C1)C(N)=O[2]
Purity ≥95% (as offered by some suppliers)[5]

Physicochemical Properties and Characterization

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature. However, based on its structure, the following properties can be inferred:

  • Appearance: Likely a solid at room temperature.

  • Solubility: Expected to have limited solubility in water and better solubility in organic solvents like methanol, ethanol, and DMSO.

Potential Synthetic Pathways

A definitive, published synthesis for this compound could not be located. However, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. A common approach would involve the amidation of a corresponding carboxylic acid or its activated derivative.

Proposed Retrosynthetic Analysis and Forward Synthesis

A logical retrosynthetic approach would disconnect the amide bond, leading back to 2-(phenylamino)butanoic acid. This acid can be synthesized from 2-bromobutanoic acid and aniline.

G cluster_products Product cluster_intermediates Key Intermediates cluster_starting_materials Starting Materials Product This compound Intermediate_1 2-(Phenylamino)butanoic acid Intermediate_1->Product Amidation Start_1 2-Bromobutanoic acid Start_1->Intermediate_1 Nucleophilic Substitution Start_2 Aniline Start_2->Intermediate_1 Start_3 Ammonia Start_3->Product

Caption: Proposed Retrosynthetic Pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Synthesis of 2-(Phenylamino)butanoic acid:

    • In a round-bottom flask, dissolve 2-bromobutanoic acid in a suitable solvent such as ethanol.

    • Add an excess of aniline (2-3 equivalents) to the solution.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Purify the resulting 2-(phenylamino)butanoic acid by recrystallization or column chromatography.

  • Amidation to form this compound:

    • Activate the carboxylic acid group of 2-(phenylamino)butanoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or by converting it to an acyl chloride with thionyl chloride.

    • In a separate flask, prepare a solution of ammonia in a suitable solvent (e.g., methanolic ammonia).

    • Slowly add the activated carboxylic acid to the ammonia solution at a low temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction and purify the crude product by recrystallization or column chromatography to obtain this compound.

Potential Biological Activity and Areas for Investigation

While no specific biological activity has been reported for this compound, its structural motifs are present in several classes of bioactive molecules. This suggests that the compound could be a valuable starting point for drug discovery programs.

  • Anticonvulsant Activity: Structurally related butanamides have shown promise as anticonvulsant agents. For instance, a study on 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides revealed potent anticonvulsant properties in animal models of seizures, suggesting a potential role in modulating GABAergic pathways.[6] The butanamide core is also a key feature of the antiepileptic drug levetiracetam, for which 2-aminobutanamide is an important intermediate.[7][8]

  • Anticancer Properties: Phenylamino moieties are found in various anticancer agents. A notable example is the investigation of N-2-(phenylamino)benzamide derivatives as novel anti-glioblastoma agents. These compounds exhibited inhibitory effects on COX-2 and demonstrated anti-proliferation, anti-migration, and anti-invasion properties.[9] This raises the possibility that this compound could serve as a scaffold for the development of new anticancer drugs.

  • Other Potential Applications: The broader class of benzamide and butanamide derivatives has been explored for a range of biological activities, including anti-inflammatory, antimicrobial, and antipsychotic effects.[10][11]

Future Research Directions

Given the limited data available, several avenues of research are warranted to fully characterize this compound and explore its potential.

G cluster_compound This compound cluster_research Future Research Compound CAS 1218556-32-1 Synthesis Develop & Optimize Synthetic Route Compound->Synthesis Characterization Full Physicochemical & Spectroscopic Analysis Synthesis->Characterization Screening Broad Biological Screening Characterization->Screening SAR Structure-Activity Relationship Studies Screening->SAR

Caption: Workflow for Future Research on this compound.

  • Optimized Synthesis and Characterization: The first step should be the development and optimization of a reliable synthetic route to produce high-purity this compound. This should be followed by a thorough characterization of its physicochemical properties, including melting point, solubility, and detailed spectroscopic analysis (NMR, IR, MS).

  • In Vitro Biological Screening: The compound should be subjected to a broad panel of in vitro biological assays to identify potential therapeutic targets. This could include assays for anticonvulsant, anticancer, anti-inflammatory, and antimicrobial activities.

  • Structure-Activity Relationship (SAR) Studies: If promising activity is identified, SAR studies should be initiated. This would involve the synthesis and testing of a library of analogues to identify key structural features responsible for the observed biological effects and to optimize potency and selectivity.

Conclusion

This compound (CAS 1218556-32-1) is a chemical entity with limited publicly available data. However, its structural similarity to known bioactive compounds suggests that it holds potential as a scaffold for the development of new therapeutic agents, particularly in the areas of epilepsy and oncology. This guide provides a foundational understanding of the compound, including its known properties, a proposed synthetic route, and promising avenues for future research. It is hoped that this will serve as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

  • Cas no 1218556-32-1 (this compound). Available from: [Link]

  • Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach - PubMed. Available from: [Link]

  • This compound - CAS:1218556-32-1. Available from: [Link]

  • N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed. Available from: [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]

  • Pharmacogenomic applications in clinical drug development - PubMed. Available from: [Link]

  • CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents.
  • CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents.
  • Study of the sites and mechanisms of action of bumetanide in man - PubMed. Available from: [Link]

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. Available from: [Link]

Sources

2-(Phenylamino)butanamide molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(Phenylamino)butanamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound. While this specific molecule is not extensively documented in peer-reviewed literature, this paper will extrapolate from foundational principles of stereochemistry and data from analogous structures to build a robust theoretical model. We will delve into the key structural features, predict stable conformations, and outline the experimental and computational methodologies required for empirical validation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how molecular geometry and dynamics can influence physicochemical properties and biological activity.

Introduction: The Significance of Molecular Conformation in Drug Design

The three-dimensional arrangement of a molecule, its conformation, is intrinsically linked to its function. In drug discovery, the specific conformation a molecule adopts when binding to a biological target is a critical determinant of its efficacy and selectivity. Molecules are not static entities; they exist as an ensemble of interconverting conformers. Understanding the energetic landscape of these conformations is therefore paramount.

This compound presents an interesting case study. Its structure, featuring a chiral center, a flexible butyl chain, and an amide group connected to an aromatic ring, suggests a rich conformational isomerism. The interplay of steric hindrance, torsional strain, and potential intramolecular interactions will dictate the preferred spatial arrangement of its constituent parts. This guide will dissect these factors to provide a predictive understanding of its conformational behavior.

Molecular Structure and Key Torsional Angles

The systematic IUPAC name for this compound is this compound. Its structure consists of a butanamide backbone with a phenylamino substituent at the α-carbon. The presence of a chiral center at this carbon means the molecule can exist as two enantiomers: (R)-2-(phenylamino)butanamide and (S)-2-(phenylamino)butanamide.

The key degrees of freedom that define the molecule's conformation are the rotations around several single bonds, known as torsional or dihedral angles. For this compound, the most influential are:

  • τ1 (Cα-N): Rotation around the bond between the α-carbon and the nitrogen of the phenylamino group. This determines the orientation of the phenyl ring relative to the butanamide backbone.

  • τ2 (N-C(aryl)): Rotation around the bond between the nitrogen and the aromatic carbon. This governs the planarity of the phenylamino group.

  • τ3 (Cα-C(O)): Rotation around the bond between the α-carbon and the carbonyl carbon.

  • τ4 (Cα-Cβ): Rotation around the bond in the ethyl side chain.

The interplay of these torsional angles defines the overall shape of the molecule and the relative positioning of its functional groups.

Conformational Analysis: A Predictive Approach

In the absence of specific experimental data for this compound, we can predict its likely conformational preferences by analyzing steric and electronic effects, drawing parallels with structurally related molecules.

The Phenylamino Group Conformation

The orientation of the phenylamino group is a primary determinant of the molecule's overall shape. Steric hindrance between the phenyl ring and the substituents on the α-carbon will be a major factor. It is highly probable that the lowest energy conformation will seek to minimize these steric clashes. Therefore, a staggered arrangement where the bulky phenyl group is positioned away from the other substituents on the chiral center is expected.

The Amide Bond

The amide bond (C(O)-N) itself has a significant rotational barrier due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This results in a planar or near-planar amide group, which can exist in either a trans or cis conformation. For secondary amides like the one in this compound, the trans conformation is overwhelmingly favored energetically due to reduced steric clash between the substituents on the carbonyl carbon and the nitrogen.

Intramolecular Interactions

The potential for intramolecular hydrogen bonding can significantly influence conformational preference. In this compound, a hydrogen bond could potentially form between the N-H of the phenylamino group and the carbonyl oxygen of the amide. The formation of such a bond would depend on the relative orientation of these groups, which is governed by the torsional angles. If formed, this interaction would rigidify the molecular backbone, favoring a more compact conformation.

Experimental and Computational Workflows for Conformation Determination

To empirically determine the conformational landscape of this compound, a combination of experimental and computational techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

Experimental Protocol: 2D NOESY
  • Sample Preparation: Dissolve a 5-10 mg sample of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

  • Data Acquisition: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum on a high-field NMR spectrometer (≥ 500 MHz). Use a mixing time appropriate for a small molecule (typically 300-800 ms).

  • Data Analysis: Analyze the NOESY spectrum for cross-peaks. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons. The presence of NOEs between specific protons provides evidence for their spatial proximity, allowing for the determination of the predominant solution-phase conformation. For instance, an NOE between a proton on the phenyl ring and a proton on the ethyl side chain would indicate a folded conformation.

X-ray Crystallography

X-ray crystallography provides a definitive picture of the molecular conformation in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of this compound of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise atomic coordinates, bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the solid-state conformation.

Computational Modeling

Computational chemistry offers a powerful in silico approach to explore the conformational energy landscape.

Workflow: Conformational Search and Energy Minimization
  • Structure Building: Construct a 3D model of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This involves systematically rotating the key torsional angles (τ1-τ4) and evaluating the steric energy of each resulting conformation.

  • Quantum Mechanical Calculations: For the lowest energy conformers identified, perform higher-level quantum mechanical calculations (e.g., using Density Functional Theory, DFT) to obtain more accurate geometries and relative energies. This will provide insight into the population of different conformers at thermal equilibrium.

Visualization of the Integrated Workflow

G cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Integration & Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (NOESY) Purification->NMR XRay X-ray Crystallography Purification->XRay ConfSearch Conformational Search Purification->ConfSearch Integration Integration of Experimental & Computational Data NMR->Integration XRay->Integration QM Quantum Mechanics (DFT) ConfSearch->QM QM->Integration FinalModel Final Conformational Model Integration->FinalModel

Spectroscopic Data for 2-(Phenylamino)butanamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to a comprehensive technical guide on the spectroscopic characterization of 2-(Phenylamino)butanamide. This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in α-aminobutyric acid derivatives. The analysis of a molecule's spectroscopic data is fundamental to confirming its identity, purity, and structure. This guide will provide an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

While specific, publicly available experimental spectra for this compound are limited, this guide will leverage data from structurally similar compounds and established spectroscopic principles to provide a robust and predictive analysis. We will delve into the theoretical underpinnings of each technique, present detailed methodologies for data acquisition, and offer a thorough interpretation of the anticipated spectral features.

Molecular Structure and Synthesis Overview

This compound is a derivative of butanamide with a phenylamino group at the alpha position. The molecular structure contains several key features that will be reflected in its spectroscopic data: a phenyl ring, a secondary amine, an amide functional group, and a butyl chain.

A plausible synthetic route for this compound can be adapted from methods used for similar compounds, such as the synthesis of 2-aminobutanamide hydrochloride, which is a key intermediate for some pharmaceuticals.[1][2] The synthesis could involve the reaction of 2-bromobutanamide with aniline in the presence of a suitable base to facilitate the nucleophilic substitution.

Figure 1: Proposed synthesis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. The chemical shifts should be referenced to tetramethylsilane (TMS) at 0 ppm.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 6.7Multiplet5HAromatic protons (C₆H₅)
~ 7.5 - 8.0Broad Singlet1HAmide proton (-C(O)NH₂)
~ 4.5 - 5.0Broad Singlet1HAmine proton (-NH-)
~ 3.8 - 4.0Triplet1HMethine proton (-CH-)
~ 1.7 - 1.9Multiplet2HMethylene protons (-CH₂-)
~ 0.9 - 1.0Triplet3HMethyl protons (-CH₃)

Interpretation:

The aromatic protons on the phenyl ring are expected to appear as a multiplet in the range of 6.7-7.2 ppm. The exact chemical shifts and splitting patterns will depend on the electronic environment. The amide and amine protons are expected to be broad singlets and their chemical shifts can be highly dependent on the solvent and concentration. The methine proton, being adjacent to the electron-withdrawing phenylamino and amide groups, will be shifted downfield. The methylene and methyl protons of the butyl chain will appear further upfield.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 175 - 180Carbonyl carbon (-C=O)
~ 145 - 150Aromatic carbon attached to nitrogen (C-N)
~ 129Aromatic carbons (para-C)
~ 120Aromatic carbons (ortho-C)
~ 115Aromatic carbons (meta-C)
~ 55 - 60Methine carbon (-CH-)
~ 25 - 30Methylene carbon (-CH₂-)
~ 10 - 15Methyl carbon (-CH₃)

Interpretation:

The carbonyl carbon of the amide group is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with the carbon directly attached to the nitrogen being the most downfield of the ring carbons. The aliphatic carbons of the butyl chain will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹).

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400 - 3200Medium, BroadN-H stretching (amine and amide)
~ 3050 - 3000MediumAromatic C-H stretching
~ 2960 - 2850MediumAliphatic C-H stretching
~ 1650StrongC=O stretching (Amide I band)
~ 1600, 1490MediumC=C stretching (aromatic ring)
~ 1550MediumN-H bending (Amide II band)

Interpretation:

The IR spectrum will be characterized by strong absorptions corresponding to the N-H and C=O stretching vibrations of the amide and amine groups. The presence of the phenyl group will be confirmed by the aromatic C-H and C=C stretching bands. The aliphatic C-H stretching bands will also be present. The broadness of the N-H stretching band is indicative of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data (EI):

The molecular weight of this compound (C₁₀H₁₄N₂O) is 178.23 g/mol .

m/zPossible Fragment
178Molecular ion [M]⁺
134[M - C(O)NH₂]⁺
106[C₆H₅NHCH₂]⁺
93[C₆H₅NH₂]⁺
77[C₆H₅]⁺

Interpretation:

Under electron ionization, the molecular ion peak at m/z 178 is expected. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the functional groups. For instance, the loss of the amide group would result in a fragment at m/z 134. Cleavage of the C-C bond between the methine and methylene groups could lead to the formation of a resonance-stabilized ion at m/z 106. The presence of a peak at m/z 93 would indicate the aniline cation radical, and a peak at m/z 77 would correspond to the phenyl cation. The fragmentation pattern of the related compound 2-Butenamide, N-phenyl- also shows characteristic peaks corresponding to the phenylamino moiety.[3][4]

Figure 2: Proposed mass spectrometry fragmentation pathway.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By understanding the expected spectroscopic signatures, researchers can confidently identify and characterize this compound in their work. The provided protocols offer a starting point for experimental design, and the interpretations of the predicted data are grounded in fundamental spectroscopic principles and data from analogous structures. This comprehensive approach ensures a high degree of scientific integrity and provides a valuable resource for professionals in the field.

References

  • National Institute of Standards and Technology. (n.d.). 2-Butenamide, N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Rao, C. K., Arun, Y., Easwaramoorthi, K., & Perumal, P. T. (2014). 13C NMR spectrum of (1R,2S,2′R)-(–)-2-(2′-butylamino)-1-phenyl-1-propanol HCl (4b). ResearchGate. Retrieved from [Link]

  • Google Patents. (2021). CN113784944A - Process for the production of substituted 2-[2-(phenyl)ethylamino]alkanoic amide derivatives.
  • Starytska, O., et al. (2022). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI. Retrieved from [Link]

  • Google Patents. (2010). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • Google Patents. (2012). CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • Li, S., et al. (2021). N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation. PubMed. Retrieved from [Link]

  • National Institutes of Health. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. National Library of Medicine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanamide. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butenamide,N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Butyramide. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Butenamide. PubChem. Retrieved from [Link]

Sources

The Solubility Profile of 2-(Phenylamino)butanamide: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo efficacy. This technical guide provides a comprehensive analysis of the solubility profile of 2-(Phenylamino)butanamide (CAS No. 1218556-32-1), a novel compound of interest in contemporary drug discovery. In the absence of extensive empirical data, this document leverages predictive physicochemical modeling to establish a foundational understanding of its solubility characteristics. Furthermore, it outlines detailed, field-proven experimental protocols for the systematic determination of both thermodynamic and kinetic solubility, providing researchers with a robust framework for their own investigations. This guide is intended to empower drug development professionals to make informed decisions regarding the progression of this compound and analogous compounds.

Introduction: The Central Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Therefore, poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. Understanding and characterizing the solubility of a drug candidate across a range of solvents and pH conditions is a non-negotiable aspect of pre-formulation and formulation development. This guide focuses on this compound, a molecule with potential therapeutic applications, for which a detailed public solubility profile is not yet established. By combining predictive analysis with established experimental methodologies, we aim to provide a thorough and practical resource for researchers.

Physicochemical Properties of this compound: A Predictive Approach

A molecule's solubility is intrinsically linked to its physicochemical properties. In the absence of experimental data for this compound, we have employed validated computational models to predict key parameters that govern its solubility.

Predicted Physicochemical Parameters

The following table summarizes the predicted physicochemical properties of this compound. These values provide a theoretical foundation for understanding its likely solubility behavior.

PropertyPredicted ValueSignificance in Solubility
Molecular Formula C₁₀H₁₄N₂OProvides the elemental composition.
Molecular Weight 178.23 g/mol Influences diffusion and crystal lattice energy.
pKa (Acidic) ~16-17The amide proton is very weakly acidic.
pKa (Basic) ~2-3The aniline nitrogen is weakly basic due to resonance delocalization.
logP ~1.5 - 2.5Indicates a moderate degree of lipophilicity.
Melting Point ~100-120 °CA higher melting point can correlate with lower solubility.[1][2]

Note: These values are computationally predicted and should be experimentally verified. The pKa and logP predictions are based on the analysis of similar chemical structures and the application of established prediction algorithms.[3][4][5][6][7][8][9] The melting point is an estimate based on its structural similarity to other phenylacetamide derivatives.[1][2][10]

Interpretation of Predicted Properties

The predicted pKa values suggest that this compound will exist predominantly in its neutral form across the physiological pH range (1-8). The aniline nitrogen's basicity is significantly reduced by the delocalization of its lone pair into the phenyl ring, making it a very weak base. The amide proton is exceptionally weak and will not be deprotonated under normal aqueous conditions. This lack of significant ionization at physiological pH implies that its aqueous solubility will be largely pH-independent in this range.

The predicted logP falls in a range that suggests a balance between lipophilicity and hydrophilicity. According to Lipinski's Rule of Five, a logP value of less than 5 is generally favorable for oral drug absorption.[6] The moderate lipophilicity of this compound suggests that it may have favorable membrane permeability, but its aqueous solubility might be limited.

The estimated melting point is a proxy for the strength of the crystal lattice. A higher melting point generally indicates stronger intermolecular forces in the solid state, which must be overcome for dissolution to occur, often correlating with lower solubility.[1][2]

Theoretical Framework for Solubility

The "Like Dissolves Like" Principle and the Hildebrand Solubility Parameter

The adage "like dissolves like" is a fundamental concept in solubility.[11] It suggests that substances with similar intermolecular forces are more likely to be miscible. The Hildebrand solubility parameter (δ) provides a numerical measure of the cohesive energy density of a substance, which is the energy required to separate its constituent molecules.[12][13][14] Solvents and solutes with similar Hildebrand solubility parameters are more likely to form a solution.[12]

The Hildebrand solubility parameter is calculated as the square root of the cohesive energy density:

δ = √((ΔHv - RT) / Vm)

Where:

  • ΔHv is the heat of vaporization

  • R is the ideal gas constant

  • T is the temperature in Kelvin

  • Vm is the molar volume

While a precise calculation for this compound requires experimental data, we can estimate its Hildebrand parameter based on its structure and compare it to those of common solvents to predict general solubility trends.

Hansen Solubility Parameters: A More Refined Approach

For polar molecules and those capable of hydrogen bonding, the Hildebrand parameter can be an oversimplification. The Hansen Solubility Parameters (HSP) provide a more nuanced model by dividing the total Hildebrand parameter into three components:

δ² = δd² + δp² + δh²

Where:

  • δd is the energy from dispersion forces

  • δp is the energy from polar interactions

  • δh is the energy from hydrogen bonds

By matching the three Hansen parameters of a solute and a solvent, a more accurate prediction of solubility can be achieved.

Predicted Solubility Profile of this compound

Based on the predicted physicochemical properties and theoretical solubility principles, we can anticipate the following solubility profile for this compound:

  • Aqueous Solubility: Due to its moderate lipophilicity (predicted logP ~1.5-2.5) and lack of significant ionization at physiological pH, this compound is expected to have low to moderate aqueous solubility . Its solubility is anticipated to be relatively independent of pH in the range of 1 to 8.

  • Solubility in Organic Solvents:

    • Polar Protic Solvents (e.g., ethanol, methanol): The presence of the amide group, which can act as both a hydrogen bond donor and acceptor, suggests that this compound will exhibit good solubility in these solvents.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): The molecule's polarity should allow for favorable interactions with these solvents, leading to good solubility .

    • Nonpolar Solvents (e.g., hexane, toluene): The presence of the polar amide group and the secondary amine will likely limit its solubility in nonpolar solvents. We predict poor solubility in this class of solvents.

The following table provides the Hildebrand solubility parameters for a range of common pharmaceutical solvents to aid in the initial selection of solubilizing agents. The principle is that solvents with a Hildebrand parameter closer to that of this compound are more likely to be effective.

SolventHildebrand Solubility Parameter (MPa½)
Hexane14.9
Toluene18.2
Acetone20.2
Ethanol26.0
Methanol29.7
Dimethyl Sulfoxide (DMSO)26.4
Water47.8

Experimental Determination of Solubility: Protocols and Methodologies

To move from prediction to empirical fact, rigorous experimental determination of solubility is essential. The following sections detail the standard protocols for measuring both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the gold standard for its determination.[15][16]

This protocol outlines the determination of the thermodynamic solubility of this compound in a given solvent system.

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to further separate the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial.

  • Dilution: Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[11][17][18]

Data Analysis: The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors. The experiment should be performed in triplicate to ensure reproducibility.

Diagram of the Thermodynamic Solubility Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid This compound B Add known volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Centrifuge C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC-UV or UV-Vis F->G H H G->H Solubility Value

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period, typically starting from a concentrated stock solution in an organic solvent like DMSO. It is a high-throughput method often used in early drug discovery.[19][20][21][22]

This protocol describes a common method for assessing kinetic solubility by measuring light scattering from precipitated particles.[19]

Objective: To rapidly assess the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Liquid handling system or multichannel pipette

  • Nephelometer (plate reader with light scattering detection)

Procedure:

  • Plate Preparation: Dispense a small volume (e.g., 2 µL) of the this compound DMSO stock solution into the wells of a 96-well plate. Prepare a serial dilution of the stock solution in DMSO to cover a range of concentrations.

  • Buffer Addition: Rapidly add a larger volume (e.g., 198 µL) of the aqueous buffer to each well.

  • Mixing and Incubation: Mix the contents of the wells thoroughly. Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.

Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Diagram of the Kinetic Solubility (Nephelometry) Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Dispense DMSO stock solution into 96-well plate B Add aqueous buffer A->B C Mix and incubate (1-2 hours) B->C D Measure light scattering (Nephelometry) C->D E E D->E Kinetic Solubility Value

Caption: Workflow for Kinetic Solubility Determination via Nephelometry.

Conclusion

While experimental data for the solubility of this compound remains to be published, this technical guide provides a robust framework for its investigation. Through the application of predictive physicochemical modeling, we have established a theoretical solubility profile, suggesting low to moderate aqueous solubility and good solubility in polar organic solvents. The detailed experimental protocols for thermodynamic and kinetic solubility determination offer researchers a clear path to obtaining empirical data. A thorough understanding of the solubility of this compound is paramount for its successful development as a therapeutic agent, and the methodologies outlined herein provide the necessary tools for this critical characterization.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Lin, Y., & Wai, C. M. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 66(13), 1971–1975.
  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 937–944.
  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Lin, Y., & Wai, C. M. (1994). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 66(13), 1971–1975.
  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(5), 1781–1787.
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2007). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 27(1), 59-69.
  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Al-Tikriti, Y., Voutchkova-Kostal, A., & Kostal, J. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Journal of Molecular Liquids, 389, 122851.
  • ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]

  • Singh, S., & Singh, J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Journal of pharmaceutical and biomedical analysis, 108, 128–135.
  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

  • Gonzalez, M. A., & Marques, M. R. C. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(3), 36-41.
  • Chromatography Forum. (2009). how can i test the solubility in hplc please ? Retrieved from [Link]

  • Persson, A. (2009). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Wikipedia. (n.d.). Hildebrand solubility parameter. Retrieved from [Link]

  • OnlyTRAININGS. (n.d.). Understanding the Hildebrand Solubility Parameter: A Key Concept in Solubility Science. Retrieved from [Link]

  • Avdeef, A., & Tsinman, K. (2010). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Journal of pharmaceutical sciences, 99(6), 2845–2855.
  • Ou, S. P., Wang, S., Zhou, X. M., & Chen, L. (2015). Solubility Behaviour of Baicalin in Polar and Non-Polar Solvents: Solubility Parameters Approach. Asian Journal of Chemistry, 27(3), 963-967.
  • American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Retrieved from [Link]

  • Hansen, C. M. (n.d.). Hildebrand - Hansen Solubility Parameters. Retrieved from [Link]

  • Stierand, K., & Rarey, J. (2021). Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach.
  • Tetko, I. V., Novotarskyi, S., Sushko, I., & Pandey, A. K. (2014). How accurately can we predict the melting points of drug-like compounds?.
  • Tetko, I. V., Novotarskyi, S., Sushko, I., & Pandey, A. K. (2014). How Accurately Can We Predict the Melting Points of Drug-like Compounds?.
  • Zhang, S., Liu, K., Wu, J., Zhang, J. Z. H., & He, X. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical chemistry chemical physics : PCCP, 25(8), 6061–6073.
  • Shanley, T. P., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical science, 10(21), 5557–5568.
  • ResearchGate. (2025). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in... Retrieved from [Link]

  • Avdeef, A., & Tsinman, K. (2016). Solubility Temperature Dependence Predicted from 2D Structure. Pharmaceutical research, 33(3), 633–653.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Shanley, T. P., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(21), 5557-5568.
  • Medhi, C., & Sarmah, P. (2023). Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. International Journal of Molecular Sciences, 24(2), 1461.
  • Shanley, T. P., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv.
  • Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of 2-(Phenylamino)butanamide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: Internal, for Research & Development Professionals

Abstract

The landscape of modern drug discovery necessitates the early and accurate prediction of a novel chemical entity's biological activity to streamline development and conserve resources. This guide provides a comprehensive, in-depth analysis of the predicted biological activity of 2-(Phenylamino)butanamide, a small molecule with a yet-uncharacterized pharmacological profile. By leveraging computational methodologies, structural analog analysis, and established principles of medicinal chemistry, we will construct a robust hypothesis for its mechanism of action. This document will further detail a sequential, multi-tiered in vitro validation workflow designed to empirically test these predictions. The protocols and logical frameworks presented herein are intended to serve as a technical blueprint for researchers, scientists, and drug development professionals initiating an investigation into this and similar novel chemical entities.

Introduction to this compound: A Molecule of Untapped Potential

This compound is a small molecule characterized by a central butanamide scaffold linked to a phenylamino moiety. The structure, while seemingly simple, contains key functional groups that are prevalent in a wide array of biologically active compounds. The presence of a chiral center at the second carbon of the butanamide chain implies the existence of (R) and (S) enantiomers, a critical consideration as stereochemistry often dictates pharmacological specificity and potency.

Given the absence of published data on the biological effects of this compound, a predictive approach is paramount. This guide will deconstruct the molecule's constituent parts—the phenylamino pharmacophore and the butanamide scaffold—to infer its likely biological targets. This in silico and analog-based prediction will then inform the design of a rigorous and efficient experimental validation cascade.

Predictive Analysis: Deconstructing the Pharmacophore for Target Identification

The initial step in characterizing a novel compound is to predict its biological targets through computational and analog-based methods. This in silico approach is a cost-effective and rapid way to generate testable hypotheses.[1][2]

Structural Analog Analysis: Learning from "Chemical Cousins"

The core principle of this analysis is that structurally similar molecules often exhibit similar biological activities. The phenylamino and butanamide motifs are present in numerous approved drugs and clinical candidates, providing a rich dataset from which to draw inferences.

Several classes of compounds bearing the phenylamino scaffold have demonstrated significant therapeutic potential. For instance, derivatives of 2-(phenylamino)aceto-hydrazides have been identified as potent inhibitors of eosinophil peroxidase, an enzyme implicated in inflammatory diseases.[3] Furthermore, the 2-(phenylamino) moiety is a key feature in scaffolds developed as inhibitors of Monoamine Oxidase B (MAO-B) for the treatment of neurodegenerative disorders like Parkinson's disease.[4] In the realm of oncology, 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives act as potent Mnk2 inhibitors, and N-2-(phenylamino)benzamide derivatives have shown promise as anti-glioblastoma agents through the inhibition of Cyclooxygenase-2 (COX-2).[5][6][7]

The butanamide portion of the molecule also has precedence in pharmacologically active agents. Notably, the butanamide derivative S 19812 is a dual inhibitor of cyclooxygenase and lipoxygenase, possessing both anti-inflammatory and analgesic properties.[8][9]

The following table summarizes key structural analogs and their established biological activities, forming the basis of our predictive hypothesis.

Analog Compound Class Key Structural Motif Established Biological Activity Potential Therapeutic Area Reference
2-(Phenylamino)aceto-hydrazidesPhenylaminoEosinophil Peroxidase InhibitionInflammatory Diseases[3]
2-(Phenylamino)-dihydroquinazolinonesPhenylaminoMAO-B InhibitionNeurodegenerative Diseases[4]
5-(2-(Phenylamino)pyrimidin-4-yl)thiazolesPhenylaminoMnk2 Kinase InhibitionOncology[5]
N-2-(Phenylamino)benzamidesPhenylaminoCOX-2 InhibitionOncology, Inflammation[6][7]
Substituted Butanamides (e.g., S 19812)ButanamideCOX/LOX Dual InhibitionInflammation, Pain[8][9]
In Silico Target Prediction and Molecular Docking Workflow

Modern computational tools can further refine these analog-based predictions. Machine learning algorithms, trained on vast libraries of compound-target interaction data, can predict the probability of a novel molecule binding to a range of biological targets.[10][11]

A proposed in silico workflow would involve:

  • Molecular Fingerprinting: Convert the 2D structure of this compound into a numerical vector (a "fingerprint") that encodes its structural features.[10]

  • Machine Learning Model Application: Input this fingerprint into a pre-trained deep learning model to generate a ranked list of potential protein targets.[11]

  • Molecular Docking Simulation: For the highest-ranking predicted targets, perform molecular docking studies. This involves simulating the binding of this compound into the active site of the target protein to estimate its binding affinity and identify key interactions.[12]

This computational cascade allows for the prioritization of targets for subsequent in vitro validation.

Proposed In Vitro Validation Cascade: From Hypothesis to Empirical Data

A structured, multi-tiered screening cascade is essential for efficiently validating the in silico predictions.[13] The cascade should progress from broad, high-throughput screens to more specific and mechanistically informative assays.

Tier 1: Broad-Spectrum Kinase and GPCR Profiling

Given the prevalence of the phenylamino scaffold in kinase inhibitors, an initial broad-spectrum kinase panel screen is a logical first step.

Experimental Protocol: Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

  • Plate Preparation: Dispense this compound across a concentration gradient into a 384-well assay plate. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Reaction Initiation: Add the target kinase, its specific substrate, and ATP to each well to initiate the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Measure the luminescent signal, which is proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value for any observed inhibitory activity.

A similar high-throughput screening approach should be employed for a panel of G-protein coupled receptors (GPCRs), as many centrally-acting drugs interact with this receptor class.

Tier 2: Focused Assays Based on Top Predictions

Based on the analog analysis and in silico predictions, focused assays for MAO-B and COX-2 are highly recommended.

Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)

  • Reagent Preparation: Prepare a reaction buffer containing MAO-B enzyme, a suitable substrate (e.g., kynuramine), and a detection reagent (e.g., horseradish peroxidase and Amplex Red).

  • Compound Incubation: Add varying concentrations of this compound to the assay wells, followed by the MAO-B enzyme. Allow for a pre-incubation period (e.g., 15 minutes).

  • Reaction Start: Initiate the reaction by adding the substrate.

  • Signal Detection: Monitor the increase in fluorescence over time as the substrate is converted to a fluorescent product. The rate of this increase is proportional to MAO-B activity.

  • IC50 Determination: Plot the rate of reaction against the compound concentration to calculate the IC50 value.

Experimental Protocol: COX-2 Inhibition Assay (Cell-Based)

  • Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and seed into 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression and activity of COX-2.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of Prostaglandin E2 (PGE2), a major product of COX-2 activity, in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Determine the extent to which this compound inhibits PGE2 production and calculate its IC50.

Mandatory Visualizations: Workflow and Pathway Diagrams

To clearly illustrate the proposed scientific process, the following diagrams are provided.

G cluster_0 In Silico Prediction Phase cluster_1 In Vitro Validation Cascade analog Structural Analog Analysis ml Machine Learning Target Prediction analog->ml Informs Model Selection docking Molecular Docking Simulation ml->docking Prioritizes Targets hts Tier 1: Broad Spectrum Screening (Kinase/GPCR) docking->hts Guides Assay Selection focused Tier 2: Focused Assays (MAO-B, COX-2) hts->focused Identifies Initial Hits cellular Tier 3: Cellular & Mechanistic Assays focused->cellular Confirms On-Target Activity

Caption: Predictive workflow for this compound.

G cluster_0 Predicted Anti-Inflammatory Pathway membrane Cell Membrane AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2) COX2->PGs inflammation Inflammation PGs->inflammation compound This compound (Predicted Inhibitor) compound->COX2 Inhibition

Caption: Predicted inhibition of the COX-2 signaling pathway.

Potential Therapeutic Applications

Based on the predictive analysis, this compound exhibits a high potential to be active in one or more of the following therapeutic areas:

  • Neurodegenerative Diseases: If the compound proves to be a potent MAO-B inhibitor, it could be a valuable lead for the development of new treatments for Parkinson's or Alzheimer's disease.[4]

  • Inflammatory Disorders: Should the compound demonstrate significant COX-2 or dual COX/LOX inhibitory activity, it could be explored as a novel anti-inflammatory agent for conditions such as arthritis.[8][9]

  • Oncology: Inhibition of key signaling kinases like Mnk2 or the COX-2 pathway in cancer cells could position this scaffold as a starting point for the development of new anti-cancer therapeutics.[5][7]

Conclusion

While the biological activity of this compound remains to be empirically determined, a rigorous analysis of its structural components allows for the formulation of several compelling and testable hypotheses. The phenylamino moiety strongly suggests potential interactions with kinase, monoamine oxidase, and cyclooxygenase enzyme families. This guide outlines a logical, efficient, and technically detailed workflow to move from these in silico predictions to robust in vitro data. The successful execution of this validation cascade will elucidate the true therapeutic potential of this novel chemical entity and pave the way for its further development.

References

  • General pharmacology of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase p
  • Computational/in silico methods in drug target and lead prediction. PubMed Central.
  • In Silico Prediction of Phyllalbine Bioactivity: A Technical Guide. Benchchem.
  • Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accur
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed.
  • A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Stanford University.
  • Synthesis of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase p
  • In Vitro High Throughput Screening of Compounds for Favorable Metabolic Properties in Drug Discovery. Bentham Science.
  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues.
  • Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. PubMed.
  • 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. PubMed.
  • How to Develop a Successful in vitro Screening Strategy.
  • Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches. PLOS ONE.
  • Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)
  • N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation.
  • N-2-(phenylamino)

Sources

An In-Depth Technical Guide to the Research-Use Compound: 2-(Phenylamino)butanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Phenylamino)butanamide (CAS No. 1218556-32-1), a specialized chemical compound of interest for researchers in drug development and medicinal chemistry. Due to its limited availability in mainstream chemical catalogs, this document outlines strategies for procurement, emphasizes the critical need for rigorous incoming quality control, and provides validated, step-by-step analytical protocols. Furthermore, it explores the compound's potential therapeutic relevance, particularly in the context of neurodegenerative diseases, by examining its structural relationship to known BACE1 inhibitors. This guide is intended for researchers, principal investigators, and laboratory managers who require a reliable framework for sourcing, verifying, and utilizing non-standardized research compounds.

Introduction and Scientific Context

This compound is a small molecule belonging to the class of butanamide derivatives. While not a widely commercialized reagent, its core structure is featured in patent literature concerning the development of inhibitors for Beta-secretase 1 (BACE1)[1][2][3]. BACE1 is a critical enzyme in the amyloidogenic pathway, responsible for cleaving the amyloid precursor protein (APP)[2]. This cleavage is a key step in the formation of amyloid-β (Aβ) peptides, which subsequently aggregate to form the amyloid plaques characteristic of Alzheimer's disease[2].

The inhibition of BACE1 is therefore a major therapeutic strategy aimed at reducing Aβ production and slowing the progression of Alzheimer's disease[1][2]. The structural motif of this compound appears in compounds designed to fit into the active site of BACE1, suggesting its potential as a research tool for studying neurodegenerative pathways or as a scaffold for novel inhibitor development[1][4][5]. Given this context, obtaining and verifying the purity and identity of this compound is a prerequisite for any meaningful scientific investigation.

Sourcing and Procurement of this compound

2.1. Commercial Availability

A limited number of specialty chemical providers list this compound for research purposes. It is imperative to vet these suppliers for quality management certifications and their ability to provide comprehensive analytical data for each batch.

SupplierCatalog Number (Example)CAS NumberNotes
BIOZOLCBS-TYB556321218556-32-1Typically available with a lead time of 3-4 weeks.[6]
BLD PharmBD010671591218556-32-1Listed for research use only.[7]
Dana BioscienceBD01067159-50mg1218556-32-1Available in small quantities (e.g., 50mg).[8]

2.2. Custom Synthesis

For larger quantities or specific purity requirements, custom synthesis is the most viable procurement route. When engaging a contract research organization (CRO) for custom synthesis, it is crucial to define a clear statement of work that includes:

  • Purity Specification: Minimum acceptable purity (e.g., >98% by HPLC).

  • Analytical Deliverables: A Certificate of Analysis (CoA) with raw data from High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

  • Synthesis Route: While the exact synthesis may be proprietary, understanding the general approach can help anticipate potential impurities. Routes may be adapted from patent literature concerning related aminobutanamide derivatives[9][10][11][12].

Mandatory Incoming Quality Control (QC) Workflow

Given the specialized nature of this compound, independent verification of its identity and purity upon receipt is non-negotiable. Failure to perform rigorous QC can lead to irreproducible results and wasted resources.

Below is a recommended workflow for incoming material validation.

QC_Workflow cluster_0 Step 1: Physical & Solubility cluster_1 Step 2: Purity & Identity cluster_2 Step 3: Decision cluster_3 Step 4: Final Action A Receive Compound B Visual Inspection (Color, Form) A->B C Solubility Test (e.g., DMSO, Methanol) B->C D HPLC-UV Analysis (Purity Assessment) C->D E LC-MS Analysis (Molecular Weight Verification) D->E F 1H-NMR Spectroscopy (Structural Confirmation) E->F G Purity & Identity Match CoA? F->G H Accept & Aliquot for Long-Term Storage G->H Yes I Reject & Contact Supplier G->I No

Caption: Workflow for incoming quality control of this compound.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is designed to assess the purity of the compound by separating it from potential impurities. The principles are based on validated methods for related aminobutanamide compounds[13][14][15].

Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. By using a gradient of an organic solvent, compounds with different polarities elute at different times, allowing for quantification of the main peak area relative to impurity peaks.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in Methanol or Acetonitrile.

    • Dilute to a final concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (based on the phenyl chromophore).

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks.

    • Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%. The acceptance criteria should be ≥95%, preferably ≥98%.

Protocol: Identity Verification by LC-MS and NMR

Rationale: Mass spectrometry confirms the molecular weight, while NMR spectroscopy provides definitive structural confirmation by analyzing the chemical environment of each proton.

A. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Methodology: Use the same HPLC method as described above, but direct the eluent into an electrospray ionization (ESI) mass spectrometer.

  • Expected Mass: The molecular formula for this compound is C₁₀H₁₄N₂O.

    • Molecular Weight: 178.23 g/mol .

    • Expected Ion (Positive Mode, [M+H]⁺): m/z = 179.24 .

  • Analysis: Confirm the presence of the expected parent ion in the mass spectrum corresponding to the main HPLC peak.

B. Proton NMR (¹H-NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Structural Interpretation: While a reference spectrum is ideal, the expected chemical shifts and coupling patterns for the key protons of the this compound structure can be predicted. The spectrum should be consistent with the proposed structure, showing signals for the ethyl group, the methine proton at the chiral center, the aromatic protons, and the amide/amine protons.

Potential Research Applications and Experimental Design

The primary research application for this compound is as a tool compound or starting point for investigating BACE1 inhibition.

BACE1 Inhibition Assays

A researcher who has successfully procured and validated this compound would likely proceed with in vitro enzymatic assays.

BACE1_Assay_Workflow A Validated this compound (Powder) B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Create Serial Dilution (e.g., 100 µM to 1 nM) B->C D FRET-Based BACE1 Assay (Recombinant Enzyme + Substrate) C->D E Measure Fluorescence Signal (Plate Reader) D->E F Calculate % Inhibition E->F G Determine IC50 Value (Dose-Response Curve) F->G

Caption: Experimental workflow for determining the IC50 value against BACE1.

Rationale: A FRET (Förster Resonance Energy Transfer) assay is a common method to measure BACE1 activity. A peptide substrate containing a fluorophore and a quencher is used. When the substrate is intact, the quencher suppresses the fluorescence. Upon cleavage by BACE1, the fluorophore is released from the quencher, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a lower fluorescence signal.

Safety, Handling, and Storage

As this compound is a novel research chemical, comprehensive toxicological data is not available. Therefore, it must be handled with appropriate caution. Safety data for structurally related compounds like (S)-2-Aminobutanamide hydrochloride indicate potential hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[16][17][18][19].

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the compound[17].

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[16][19]. Avoid contact with skin and eyes[17].

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage at -20°C is recommended, especially for solutions in DMSO.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

  • Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. ResearchGate. [Link]

  • Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry. [Link]

  • (S)-2-Amino-N-(3-fluoro-2-((phenylamino)methyl)phenyl)butanamide. Pharmaffiliates. [Link]

  • This compound 50mg. Dana Bioscience. [Link]

  • US Patent US10723729B2 - BACE1 inhibitors.
  • Compounds and Their Use as BACE Inhibitors: Patent Highlight. National Institutes of Health (NIH). [Link]

  • Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. ResearchGate. [Link]

  • MSDS of L-2-Aminobutanamide hydrochloride. Capot Chemical. [Link]

  • Bace inhibitors - NZ596579A.
  • US Patent US12043631B2 - BACE1 inhibitors for the treatment of Alzheimer's disease.
  • WO2016172255A1 - Compounds and their use as bace1 inhibitors.
  • 2-Phenylbutanamide PubChem Entry. National Institutes of Health (NIH). [Link]

  • EP2524910A1 - Process for the resolution of aminobutyramide.
  • 2-(Phenylamino)acetamide PubChem Entry. National Institutes of Health (NIH). [Link]

  • 2-phenyl-N-(2-phenylethyl)butanamide PubChem Entry. National Institutes of Health (NIH). [Link]

  • CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • CN105198768A - Synthesis method for 2-aminobutanamide.
  • An asymmetric synthesis of Levetiracetam. Rasayan J. Chem. [Link]

  • CN105646265A - Method for synthesizing (S)-2-aminobutanamide.

Sources

Methodological & Application

Synthesis of 2-(Phenylamino)butanamide via Ullmann Condensation: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-(phenylamino)butanamide, a valuable scaffold in medicinal chemistry, via a copper-catalyzed Ullmann condensation. The protocol details the N-arylation of 2-bromobutanamide with aniline, leveraging a copper(I) catalyst and a suitable ligand to facilitate the carbon-nitrogen bond formation. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, and guidance on product characterization.

Introduction: The Significance of the Ullmann Condensation in N-Arylamide Synthesis

The construction of the C–N bond is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the N-arylamide motif is a prevalent feature in a vast array of therapeutic agents. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has long been a powerful tool for the formation of such bonds.[1][2] Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1][3] However, the advent of ligand-accelerated catalysis has revolutionized the Ullmann condensation, allowing for milder reaction conditions, lower catalyst loadings, and a broader substrate scope.[4][5]

This application note focuses on a specific application of the modern Ullmann condensation: the synthesis of this compound. This molecule serves as a key intermediate for the development of various biologically active compounds. The described protocol utilizes a copper(I) source, in conjunction with a diamine ligand, to efficiently couple 2-bromobutanamide with aniline.

Reaction Mechanism and the Role of Key Components

The copper-catalyzed N-arylation of amides, often referred to as the Goldberg reaction (a variation of the Ullmann condensation), is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[6][7] While the precise mechanism can be influenced by the specific ligands and substrates, a generally accepted pathway is illustrated below.

The Catalytic Cycle

The reaction is initiated by the coordination of a ligand to the copper(I) catalyst. This is followed by the reaction with the amide to form a copper(I)-amidate intermediate. Oxidative addition of the aryl halide to this complex generates a transient copper(III) species. Finally, reductive elimination from the Cu(III) intermediate furnishes the desired N-arylated amide and regenerates the active Cu(I) catalyst.[4]

Ullmann Condensation Mechanism Cu(I)L Cu(I)L Catalyst Cu(I)-Amide Cu(I)-Amidate Complex Cu(I)L->Cu(I)-Amide + 2-Bromobutanamide - HBr (Base) Cu(III)-Intermediate Cu(III) Intermediate Cu(I)-Amide->Cu(III)-Intermediate + Aniline (Oxidative Addition) Cu(III)-Intermediate->Cu(I)L Regeneration Product This compound Cu(III)-Intermediate->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Ullmann condensation.

Key Reagents and Their Functions
ReagentFunctionRationale for Selection
Copper(I) Iodide (CuI) CatalystA common and effective copper(I) source for Ullmann condensations.[1]
Ligand (e.g., N,N'-Dimethylethylenediamine) Accelerates the reactionChelating diamine ligands stabilize the copper center and promote the catalytic cycle.[6][8]
Potassium Phosphate (K₃PO₄) BaseA moderately strong base to deprotonate the amide and neutralize the generated HBr.
2-Bromobutanamide ElectrophileThe α-bromo group serves as a good leaving group for the nucleophilic attack.[9]
Aniline NucleophileThe amine that will be arylated onto the butanamide backbone.
Toluene or Dioxane SolventAprotic, non-polar to moderately polar solvents are typically used.

Experimental Protocol

This protocol outlines the synthesis of this compound from 2-bromobutanamide and aniline.

Materials and Equipment
  • Reagents: 2-Bromobutanamide (1.0 eq), Aniline (1.2 eq), Copper(I) Iodide (CuI, 0.1 eq), N,N'-Dimethylethylenediamine (0.2 eq), Potassium Phosphate (K₃PO₄, 2.0 eq), Anhydrous Toluene.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, inert atmosphere setup (nitrogen or argon), standard laboratory glassware, rotary evaporator, column chromatography setup.

Synthetic Procedure

Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Charge flask with CuI, K₃PO₄, and 2-Bromobutanamide B Evacuate and backfill with inert gas A->B C Add Toluene, Aniline, and Ligand B->C D Heat to reflux (e.g., 110 °C) C->D E Monitor by TLC D->E F Cool to room temperature E->F G Dilute with Ethyl Acetate F->G H Filter through Celite G->H I Wash with water and brine H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L M Characterize the product L->M

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Instructions:

  • Reaction Setup: To a dry round-bottom flask, add Copper(I) Iodide (0.1 eq), potassium phosphate (2.0 eq), and 2-bromobutanamide (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by aniline (1.2 eq) and N,N'-dimethylethylenediamine (0.2 eq) via syringe.

  • Reaction: Stir the mixture and heat to reflux (approximately 110 °C) using an oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-bromobutanamide) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 2-Bromobutanamide is a reactive alkylating agent and should be handled with care.[9]

  • Aniline is toxic and can be absorbed through the skin. Handle with appropriate caution.

  • Copper salts can be toxic. Avoid inhalation and skin contact.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, the N-H proton, the α-methine proton, the β-methylene protons, and the terminal methyl protons of the butyl chain. The N-H proton will likely appear as a broad singlet.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the butanamide chain.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₄N₂O, MW: 178.23 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch (amide and amine), C=O stretch (amide), and aromatic C-H stretches.

Note: Predicted NMR data for a similar structure, 2-(Phenylamino)benzamide, can be found in the literature and can serve as a reference for spectral interpretation.[11]

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound via a modern Ullmann condensation. By employing a copper(I) catalyst in conjunction with a diamine ligand, this protocol offers an efficient and milder alternative to traditional methods. The mechanistic insights and step-by-step instructions are designed to enable researchers to successfully implement this important C-N bond-forming reaction in their synthetic endeavors.

References

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]

  • Wang, L., He, W., & Yu, Z. (2013). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 18(12), 14849–14858. [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. Available from [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. Available from [Link]

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]

  • Wang, L., He, W., & Yu, Z. (2013). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • MDPI. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics, 10(11), 203. [Link]

  • Kurata, Y., et al. (1983). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). Canadian Journal of Chemistry, 61(1), 86-91. [Link]

  • Semantic Scholar. (n.d.). Ligand-Enabled Copper-Catalyzed Ullmann-Type S-C Bond Formation to Access Sulfilimines. Retrieved from [Link]

  • Ma, D., & Cai, Q. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. [Link]

  • MySkinRecipes. (n.d.). 2-Bromobutanamide. Retrieved from [Link]

  • Smith, C. A., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8493–8503. [Link]

  • Godlewska, P., et al. (2020). ¹H NMR spectra of the studied isomers: (A) 2-N-phenylamino-6-methyl-5-nitro-. ResearchGate. Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(7), 748. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Arkivoc, 2013(1), 29–78. [Link]

  • Wawer, I., et al. (2007). 15N NMR study of substituted 2-(phenylamino)-5-phenyl-1,3,4-oxadiazoles. Magnetic Resonance in Chemistry, 45(2), 123–127. [Link]

  • Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. Radinka Journal of Health Science, 2(4), 391-397.
  • ResearchGate. (n.d.). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-{[(butylamino)carbonyl]amino}-N-(4-methylphenyl)benzamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Application Notes and Protocols: A Senior Application Scientist's Guide to the Buchwald-Hartwig Amination for 2-(Phenylamino)butanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where arylamine moieties are prevalent structural motifs in a vast array of bioactive molecules.[1][2] Historically, the synthesis of these bonds has been fraught with challenges, often requiring harsh reaction conditions and limited by substrate scope and functional group tolerance.[3] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of C-N bonds, offering a mild, efficient, and highly versatile methodology.[3] This powerful transformation enables the coupling of a wide range of amines and related nitrogen nucleophiles with aryl and heteroaryl halides and pseudohalides.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination for the synthesis of a model N-aryl amide, 2-(phenylamino)butanamide. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and offer insights into reaction optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key elementary steps are as follows:

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (Ar-X) to the electron-rich palladium(0) complex. This step involves the insertion of the palladium center into the Ar-X bond, resulting in the formation of a palladium(II) species. The reactivity of the aryl halide generally follows the trend I > Br > Cl, although modern catalyst systems have shown remarkable efficacy with less reactive aryl chlorides.

  • Amide Coordination and Deprotonation: The amide nucleophile then coordinates to the palladium(II) center. Subsequent deprotonation of the amide N-H by a base is a crucial step, generating a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amide without causing unwanted side reactions.

  • Reductive Elimination: This is the product-forming step where the C-N bond is forged. The aryl and amido ligands on the palladium center couple, and the desired N-aryl amide product is eliminated from the coordination sphere. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Buchwald_Hartwig_Amination cluster_reactants Reactants ArylHalide Aryl Halide (Ar-X) OxAdd OxAdd ArylHalide->OxAdd Amide Butanamide Amide_Coord Amide_Coord Amide->Amide_Coord caption Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of this compound

This protocol provides a robust starting point for the synthesis of this compound. As with any catalytic reaction, optimization may be necessary to achieve the desired yield and purity for specific substrates.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Eq.
2-AminobutanamideC₄H₁₀N₂O102.13102 mg1.01.0
IodobenzeneC₆H₅I204.01245 mg1.21.2
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.729.2 mg0.010.01
XPhosC₃₃H₄₇P486.6919.5 mg0.040.04
Sodium tert-butoxideNaOᵗBu96.10134 mg1.41.4
Toluene (anhydrous)C₇H₈-5 mL--

Instrumentation and Glassware:

  • Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

  • Septa and needles

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup (under Inert Atmosphere): To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-aminobutanamide (102 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.5 mg, 0.04 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).

    • Scientist's Insight: The use of a pre-catalyst, such as an XPhos palladacycle, can often lead to more reproducible results by ensuring the efficient in situ generation of the active Pd(0) species. The choice of XPhos, a bulky biarylphosphine ligand, is critical for promoting the reductive elimination of the sterically demanding N-aryl amide product.

  • Purging with Inert Gas: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step to exclude oxygen, which can deactivate the palladium catalyst.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Subsequently, add iodobenzene (245 mg, 1.2 mmol) via syringe.

    • Scientist's Insight: Anhydrous and degassed solvents are crucial for optimal catalyst performance. Toluene is a common solvent for Buchwald-Hartwig reactions due to its ability to dissolve the reactants and its relatively high boiling point.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 1:1) is typically effective for isolating the desired N-aryl amide.

    • Scientist's Insight: The polarity of the eluent system for column chromatography will depend on the specific properties of the product and any byproducts. It is advisable to first determine an appropriate solvent system using TLC analysis.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a pre-catalyst.
Insufficiently strong baseFor less acidic amides, a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) may be required.
Poor ligand choiceFor challenging substrates, screen other bulky biarylphosphine ligands such as BrettPhos or RuPhos.
Formation of Byproducts Hydrodehalogenation of the aryl halideThis can occur if the reductive elimination is slow. A more electron-rich ligand or lower reaction temperature may favor the desired C-N coupling.
Homocoupling of the aryl halideThis is often observed at higher catalyst loadings. Reducing the amount of palladium catalyst can mitigate this side reaction.
Poor Reproducibility Inconsistent quality of reagents or catalystUse high-purity, anhydrous reagents and solvents. The activity of the palladium source can vary between batches.

Conclusion

The Buchwald-Hartwig amination stands as a testament to the power of transition metal catalysis in modern organic synthesis. Its ability to forge C-N bonds under mild conditions with broad functional group tolerance has made it an indispensable tool for medicinal and process chemists. This application note provides a detailed framework for the successful synthesis of this compound, offering both a practical experimental protocol and the underlying scientific rationale. By understanding the key parameters of the reaction, researchers can effectively apply and troubleshoot this powerful transformation to accelerate their drug discovery and development programs.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). A Proazaphosphatrane as a Superior Ligand for the Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides and Bromides. The Journal of Organic Chemistry, 69(26), 9134–9142. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Preparation of 2-(Phenylamino)butanamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

2-(Phenylamino)butanamide and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The core structure, featuring a phenylamino group at the alpha-position of a butanamide scaffold, is a key pharmacophore in various therapeutic agents. This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this compound. The primary synthetic strategy detailed herein is the nucleophilic substitution of 2-bromobutanamide with aniline. This method is reliable, scalable, and proceeds via a well-established SN2 mechanism, making it an accessible route for researchers in organic synthesis and medicinal chemistry.[1]

This guide is designed to provide not only a procedural outline but also the underlying chemical principles, safety considerations, and characterization techniques necessary for the successful preparation and validation of the target compound.

Reaction Principle and Workflow

The synthesis of this compound is achieved through a bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, the lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic α-carbon of 2-bromobutanamide. This concerted, one-step mechanism results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. The presence of the adjacent amide carbonyl group in 2-bromobutanamide activates the α-carbon, rendering it more susceptible to nucleophilic attack.

The overall transformation can be represented as follows:

2-Bromobutanamide + Aniline → this compound + Hydrogen Bromide

To drive the reaction to completion and neutralize the hydrobromic acid byproduct, a suitable base is typically employed.

Experimental Workflow Diagram

G reagents Reagents: 2-Bromobutanamide Aniline Base (e.g., K2CO3) Solvent (e.g., DMF) reaction Reaction Setup: Combine reagents in a round-bottom flask. Heat and stir under inert atmosphere. reagents->reaction 1. Mixing workup Aqueous Workup: Quench reaction. Extract with organic solvent. Wash and dry organic layer. reaction->workup 2. Reaction Completion purification Purification: Remove solvent under reduced pressure. Purify by column chromatography. workup->purification 3. Isolation characterization Characterization: Obtain spectroscopic data (NMR, IR, MS). Confirm product identity and purity. purification->characterization 4. Analysis

Caption: General workflow for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Bromobutanamide≥98%Commercially AvailableHandle with care, corrosive.
Aniline≥99.5%, Reagent GradeCommercially AvailableToxic, handle in a fume hood.[2]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableUsed as a base.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailablePolar aprotic solvent.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Deuterated Chloroform (CDCl₃)Commercially AvailableFor NMR analysis.

Instrumentation

  • Magnetic stirrer with heating plate

  • Round-bottom flasks and reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass Spectrometer (MS)

Safety Precautions

  • Aniline: Aniline is toxic and readily absorbed through the skin.[2] It is a suspected carcinogen and can cause serious eye damage.[3] Always handle aniline in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[2][3]

  • 2-Bromobutanamide: This compound is corrosive and can cause skin and eye irritation. Handle with appropriate PPE.

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant. Use in a fume hood.

  • General: All experimental procedures should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Step-by-Step Experimental Protocol

1. Reaction Setup

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobutanamide (1.0 eq).

  • Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids.

  • To this stirred suspension, add aniline (1.1 eq) dropwise at room temperature.

2. Reaction Execution

  • Heat the reaction mixture to 80-90 °C using a heating mantle.

  • Maintain stirring at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • TLC Monitoring: Use a suitable eluent system (e.g., 30% ethyl acetate in hexanes) to track the disappearance of the starting materials (2-bromobutanamide and aniline) and the appearance of the product spot. Visualize the spots under a UV lamp.

  • The reaction is typically complete within 12-24 hours.

3. Workup and Isolation

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quench the reaction by carefully adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Use a gradient elution system, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 50% ethyl acetate in hexanes) to elute the product.

  • Collect the fractions containing the desired product (identified by TLC analysis).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, the methine proton at the α-carbon, the methylene and methyl protons of the butyl chain, and the amide and amine protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the butanamide backbone.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₄N₂O, MW: 178.23 g/mol ).

Troubleshooting

Issue Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time or temperature and continue to monitor by TLC.
Inactive reagents.Use freshly opened or purified reagents. Ensure anhydrous conditions.
Low Yield Loss of product during workup or purification.Ensure complete extraction and careful handling during chromatography.
Side reactions.Optimize reaction conditions (temperature, base) to minimize side product formation.
Impure Product Incomplete separation during chromatography.Optimize the eluent system for better separation on the TLC plate before running the column.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via nucleophilic substitution. By following the outlined steps and adhering to the safety precautions, researchers can successfully prepare this valuable compound for further investigation in drug discovery and development. The provided characterization guidelines will ensure the identity and purity of the final product.

References

  • Chemos GmbH & Co.KG.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of α-Substituted Amides using 2-Bromobutanamide.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Bromobutanamide.
  • Global Safety Management, Inc. (2015).
  • Thermo Fisher Scientific. (2025).
  • BenchChem. (2025). Spectroscopic analysis of 2-(Phenylamino)Benzamide (NMR, IR, Mass Spec).
  • MDPI. (2023). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers.

Sources

Strategic Purification of 2-(Phenylamino)butanamide: Protocols for Recrystallization and Chromatographic Separation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

2-(Phenylamino)butanamide is a key chemical intermediate whose purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). The presence of impurities, including unreacted starting materials, by-products, or stereoisomers, can compromise the yield, safety, and efficacy of the final drug product. This application note provides a comprehensive guide with detailed protocols for the purification of this compound, tailored for researchers and process chemists. We present two primary methodologies: bulk purification via recrystallization and high-resolution separation using column chromatography. Each protocol is designed to be a self-validating system, incorporating analytical checks to ensure the desired purity is achieved. The causality behind experimental choices is explained to empower scientists to adapt these methods to varying scales and impurity profiles.

Introduction and Purification Rationale

This compound, with the molecular formula C₁₀H₁₄N₂O, serves as a versatile building block in medicinal chemistry.[1] Its synthesis, like many multi-step chemical processes, can introduce a variety of impurities. These can range from residual starting materials and reagents to structurally similar by-products formed through side reactions.[2] For its use in drug development, particularly in the synthesis of compounds like Levetiracetam from related precursors, achieving high chemical and chiral purity is a non-negotiable regulatory and safety requirement.[3]

This guide outlines a logical purification strategy, beginning with a robust recrystallization method for bulk material and followed by chromatographic techniques for achieving the highest levels of purity.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 1218556-32-1[1]
Molecular Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.23 g/mol [1]
Structure CCC(NC₁=CC=CC=C₁)C(N)=O[1]

Overall Purification Strategy

A multi-step approach is often the most effective strategy for purifying chemical intermediates. The initial crude product from synthesis is first subjected to a bulk purification technique like recrystallization to remove the majority of impurities. The purity of the recrystallized material is then assessed. If further purification is required, a high-resolution technique such as flash column chromatography is employed.

G Crude Crude this compound (from synthesis) Recrystallization Bulk Purification: Recrystallization Crude->Recrystallization Dissolve in hot solvent, cool to crystallize Purity_Check1 Purity Analysis (TLC / HPLC) Recrystallization->Purity_Check1 Isolate crystals Final_Product High-Purity Product (>99%) Purity_Check1->Final_Product Purity ≥ 99% Chromatography High-Resolution Purification: Flash Column Chromatography Purity_Check1->Chromatography Purity < 99% Purity_Check2 Final Purity Verification (HPLC) Chromatography->Purity_Check2 Purity_Check2->Final_Product

Figure 1: A strategic workflow for the purification of this compound.

Method 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired compound and impurities at different temperatures.[4][5] The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at room temperature or below, while impurities remain either insoluble at high temperatures or soluble at low temperatures.[6]

Principle of Recrystallization

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[6] As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. This crystal formation process is highly selective and tends to exclude impurity molecules, which remain in the cooled solvent (mother liquor).[6]

Protocol: Solvent Screening

The choice of solvent is the most critical parameter for successful recrystallization.[4] A systematic screening approach is recommended.

  • Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see Table 2) dropwise at room temperature, vortexing after each addition. Note the solubility at ambient temperature. A suitable solvent should show poor solubility.

  • Heating: If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observation: The ideal solvent is one from which abundant, high-quality crystals form upon cooling.

Table 2: Recrystallization Solvent Screening Guide
SolventPolarityBoiling Point (°C)Rationale & Expected Behavior
Water High100May be a poor solvent due to the phenyl group, but worth testing.
Ethanol High78Good candidate. The hydroxyl group can interact with the amide/amine, while the ethyl chain provides some non-polar character.
Isopropanol Medium-High82Similar to ethanol, often provides good crystal growth.
Ethyl Acetate Medium77A versatile solvent. Often used for recrystallizing compounds of intermediate polarity.[3]
Toluene Low111May be a good solvent for dissolving the compound when hot, with reduced solubility upon cooling.
Hexane/Heptane Very Low69 / 98Likely to be poor solvents alone, but excellent as anti-solvents in a mixed solvent system (e.g., with Ethyl Acetate or Ethanol).[7][8]
Protocol: Bulk Recrystallization

This protocol assumes a suitable solvent (e.g., isopropanol) has been identified.

  • Dissolution: Place the crude this compound (e.g., 10.0 g) into an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent (e.g., isopropanol) in small portions. Heat the flask on a hot plate with stirring. Continue adding hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[6] Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.[6]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Determine the yield and assess purity via HPLC or melting point analysis.

G start Place Crude Solid in Flask add_solvent Add Minimum Amount of Hot Solvent start->add_solvent dissolve Stir and Heat until Dissolved add_solvent->dissolve hot_filter Optional: Hot Filter to Remove Insolubles dissolve->hot_filter cool_rt Cool Slowly to Room Temp hot_filter->cool_rt Solution is clear cool_ice Chill in Ice Bath cool_rt->cool_ice vac_filter Collect Crystals via Vacuum Filtration cool_ice->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Product dry->end

Figure 2: Step-by-step workflow for the recrystallization protocol.

Method 2: Flash Column Chromatography

For impurities that are structurally very similar to the product, recrystallization may be insufficient. Flash column chromatography, a form of preparative liquid chromatography, offers superior resolving power.[9]

Principle of Separation

In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a less polar mobile phase (eluent). The crude mixture is applied to the top of the column. As the eluent flows through, compounds separate based on their affinity for the stationary phase. Less polar compounds travel faster down the column, while more polar compounds are retained longer, allowing for their separation and collection in different fractions.

Protocol: Method Development with TLC

Thin-Layer Chromatography (TLC) is an essential pilot technique to identify the optimal mobile phase for separation.

  • Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution onto a silica gel TLC plate.

  • Development: Place the plate in a developing chamber containing a candidate eluent system (e.g., a mixture of ethyl acetate and hexane).

  • Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light.

  • Optimization: The goal is to find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.3-0.4, and is well-separated from all impurity spots. Adjust the polarity of the eluent (e.g., by increasing the ratio of ethyl acetate to hexane) to achieve this.

Table 3: TLC to Preparative Chromatography Eluent Guide
Observation on TLC PlateInterpretationAction for Optimization
All spots remain at the baseline (Rf ≈ 0)Eluent is not polar enough.Increase the proportion of the more polar solvent (e.g., ethyl acetate).
All spots are at the solvent front (Rf ≈ 1)Eluent is too polar.Decrease the proportion of the more polar solvent.
Rf of product is ~0.35 with good separationOptimal eluent found.Use this solvent system for the preparative column.
Protocol: Preparative Flash Chromatography
  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pack a glass chromatography column with the slurry to create a uniform, crack-free stationary phase bed.

  • Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to force the eluent through the column at a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.

G tlc 1. Develop Method using TLC pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Sample (Dry Loading) pack->load elute 4. Elute with Mobile Phase under Pressure load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine Identify pure fractions evaporate 8. Evaporate Solvent combine->evaporate product High-Purity Product evaporate->product

Figure 3: Workflow for purification by flash column chromatography.

Purity Verification: Analytical HPLC

Regardless of the purification method used, the final purity must be confirmed analytically. Reverse-phase High-Performance Liquid Chromatography (HPLC) is the standard method for this assessment. A generic starting method is provided below, which should be optimized for specific impurity profiles.

Table 4: Analytical HPLC Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column for small molecules.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for good peak shape in mass spectrometry.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic modifier for reverse-phase HPLC.
Gradient 10% B to 90% B over 15 minA broad gradient to elute compounds of varying polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThe phenyl group should provide strong UV absorbance.
Injection Volume 10 µLStandard injection volume.

This method can quantify the purity of the final product and validate the effectiveness of the chosen purification protocol. For chiral compounds, a chiral HPLC method would be required to determine enantiomeric purity.

Conclusion

The purification of this compound is a critical step in the synthesis of advanced pharmaceutical intermediates. This guide provides robust, adaptable protocols for both bulk purification by recrystallization and high-resolution separation by flash chromatography. By understanding the principles behind each technique and employing systematic method development, researchers can consistently achieve the high purity required for drug development applications. The inclusion of analytical verification steps ensures that these protocols form a reliable and self-validating purification strategy.

References

  • Pharmaffiliates. (S)-2-Amino-N-(3-fluoro-2-((phenylamino)methyl)phenyl)butanamide. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7011, 2-Phenylbutanamide. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2905215, 2-phenyl-N-(2-phenylethyl)butanamide. [Link]

  • Google Patents. (2012). CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride.
  • Chen, J., & Zhang, S. (2011). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 11(9), 4058-4064. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]

  • SIELC Technologies. (n.d.). Separation of Butanamide, 2-(hydroxyimino)-N-(2-methoxyphenyl)-3-oxo- on Newcrom R1 HPLC column. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment. [Link]

  • Google Patents. (2010). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • Nováková, L., et al. (2016). Fast separation of selected cathinones and phenylethylamines by supercritical fluid chromatography. Journal of Chromatography A, 1423, 106-116. [Link]

  • Google Patents. (2013). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
  • Google Patents. (2012). EP2524910A1 - Process for the resolution of aminobutyramide.
  • Sato, K., & Ito, S. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4469. [Link]

  • City University of New York (CUNY). (n.d.). Purification by Recrystallization. [Link]

  • U.S. Food and Drug Administration. (1989). 21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. [Link]

  • Rocchetti, G., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Separations, 11(5), 143. [Link]

  • ResearchGate. (2018). Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid. [Link]

  • Google Patents. (2001). RU2172309C2 - Method of preparing 2-(phenylamino)
  • Cielecka-Piontek, J., et al. (2021). Selected Chromatographic Methods for Determining the Biological Activity of Substances. International Journal of Molecular Sciences, 22(16), 8794. [Link]

  • Google Patents. (2012). CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • Gawas, S., et al. (2014). An asymmetric synthesis of Levetiracetam. Der Pharma Chemica, 6(5), 314-319. [Link]

  • Mangalam Drugs & Organics. (n.d.). Impurities. [Link]

  • An, Y., et al. (2015). Two-dimensional hydrophilic interaction chromatography coupling anion-exchange and hydrophilic interaction columns for separation of 2-pyridylamino derivatives of neutral and sialylated N-glycans. Journal of Chromatography A, 1409, 137-145. [Link]

Sources

Introduction: The Imperative for Rigorous Characterization of Novel Amides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Analytical Characterization of 2-(Phenylamino)butanamide

The compound this compound emerges as a molecule of interest within contemporary drug discovery and development pipelines. Its structural motif, featuring a chiral center and an amide linkage, suggests a potential for diverse pharmacological activities. As with any novel chemical entity, the unambiguous determination of its identity, purity, and stability is a cornerstone of preclinical and clinical development. This application note provides a comprehensive guide to the analytical methodologies required for the thorough characterization of this compound, ensuring data integrity and regulatory compliance.

The protocols detailed herein are designed for researchers, analytical scientists, and quality control professionals. They are grounded in established principles of analytical chemistry and are presented with a focus on the underlying scientific rationale, empowering the user to not only execute the methods but also to troubleshoot and adapt them as needed.

Analytical Workflow: A Multi-Modal Approach

A robust analytical strategy for a novel compound like this compound is never reliant on a single technique. Instead, it employs a multi-modal approach where orthogonal methods provide complementary information, leading to a comprehensive understanding of the molecule. The following diagram illustrates a typical workflow for the characterization of a new chemical entity.

Analytical Workflow cluster_0 Primary Characterization cluster_1 Detailed Analysis cluster_2 Data Interpretation & Reporting Synthesis_Purification Synthesis & Purification Structural_Elucidation Structural Elucidation Synthesis_Purification->Structural_Elucidation Initial Sample Purity_Assessment Purity Assessment Structural_Elucidation->Purity_Assessment Chromatographic_Methods Chromatographic Methods Purity_Assessment->Chromatographic_Methods Spectroscopic_Methods Spectroscopic Methods Purity_Assessment->Spectroscopic_Methods Data_Integration Data Integration Chromatographic_Methods->Data_Integration Spectroscopic_Methods->Data_Integration Thermal_Analysis Thermal Analysis Thermal_Analysis->Data_Integration Final_Report Final Report Data_Integration->Final_Report

Figure 1: A generalized workflow for the analytical characterization of a new chemical entity, emphasizing the interplay between different analytical stages.

I. High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment and quantification for non-volatile and thermally labile compounds like this compound. The choice of a reversed-phase method is predicated on the molecule's moderate polarity, imparted by the amide and phenylamino groups.

Scientific Rationale for Method Selection

A C18 stationary phase is selected for its hydrophobic character, which will interact with the phenyl ring of the analyte, providing retention. The mobile phase, a mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of the retention time. The addition of a buffer, such as phosphate or acetate, is crucial to control the ionization state of the secondary amine, ensuring peak shape and reproducibility. A UV detector is the most straightforward choice for detection, given the presence of the chromophoric phenyl group.

Detailed HPLC Protocol

Instrumentation and Columns:

  • HPLC System: A quaternary pump system with a UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Autosampler: Capable of maintaining a constant temperature (e.g., 25 °C).

Reagents and Solvents:

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

Chromatographic Conditions:

Parameter Value
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

| Gradient Program | See Table 2 |

Table 2: HPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
20.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

System Suitability: Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves multiple injections of a standard solution.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)
Data Interpretation

The primary peak in the chromatogram should correspond to this compound. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks. Impurities will appear as separate peaks, and their retention times can be used for identification and tracking across different batches.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

While HPLC is the primary tool for purity, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for the identification of volatile impurities and for providing orthogonal structural confirmation. The successful application of GC-MS to this compound requires careful consideration of its thermal stability and may necessitate derivatization to improve volatility and thermal stability.

Scientific Rationale for Method Selection

GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer, which provides information about the mass-to-charge ratio of the compound and its fragments. This technique is highly sensitive and specific, making it ideal for identifying trace impurities. For a compound like this compound, direct injection may be possible, but derivatization of the amide and secondary amine groups (e.g., silylation) can improve peak shape and prevent thermal degradation in the injector and column.

Detailed GC-MS Protocol

Instrumentation:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Carrier Gas: Helium.

  • Derivatizing Agent (if needed): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

GC-MS Conditions:

Parameter Value
Injector Temperature 250 °C
Split Ratio 20:1
Oven Program 100 °C (hold 2 min), then ramp to 280 °C at 10 °C/min (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C

| Mass Range | m/z 40-500 |

Sample Preparation (with Derivatization):

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine).

  • Add 100 µL of BSTFA with 1% TMCS.

  • Heat the mixture at 70 °C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Data Interpretation

The total ion chromatogram (TIC) will show the separation of the derivatized this compound from any volatile impurities. The mass spectrum of the main peak should be consistent with the expected molecular weight of the derivatized compound. The fragmentation pattern can provide valuable structural information.

GC-MS Workflow Sample Sample Derivatization Derivatization Sample->Derivatization Optional Injection Injection Sample->Injection Derivatization->Injection Separation Separation Injection->Separation GC Column Ionization Ionization Separation->Ionization Electron Impact Mass_Analysis Mass_Analysis Ionization->Mass_Analysis Quadrupole Detection Detection Mass_Analysis->Detection Data_Analysis Data_Analysis Detection->Data_Analysis Mass Spectrum

Figure 2: A schematic of the GC-MS workflow, from sample injection to data analysis.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of the molecular structure of this compound. A combination of 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments can provide a complete picture of the molecule's connectivity and stereochemistry.

Scientific Rationale for Method Selection

NMR spectroscopy provides detailed information about the chemical environment of each nucleus (¹H and ¹³C) in the molecule. The chemical shifts, coupling constants, and integrations of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each atom in the structure. 2D NMR experiments are used to establish correlations between different nuclei, confirming the connectivity of the molecule.

Detailed NMR Protocol

Instrumentation:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

NMR Experiments:

Experiment Purpose
¹H NMR Provides information on the number, chemical environment, and connectivity of protons.
¹³C NMR Provides information on the number and chemical environment of carbon atoms.
COSY Establishes proton-proton coupling correlations.
HSQC Correlates protons with their directly attached carbons.

| HMBC | Establishes long-range (2-3 bond) correlations between protons and carbons. |

Expected ¹H and ¹³C NMR Data (Predicted): The following table provides predicted chemical shifts for this compound. Actual values may vary depending on the solvent and other experimental conditions.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Phenyl-H (ortho) ~6.6-6.8~113-117
Phenyl-H (meta) ~7.1-7.3~128-130
Phenyl-H (para) ~6.7-6.9~118-122
NH (amide) ~7.5-8.5-
NH (amine) ~4.0-5.0-
CH (alpha) ~4.0-4.5~50-60
CH₂ ~1.5-1.8~25-35
CH₃ ~0.9-1.1~10-15
C=O -~170-175

IV. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent tool for confirming the presence of the key amide and amine functionalities in this compound.

Scientific Rationale for Method Selection

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is characteristic of the type of bond and the functional group. For this compound, the key vibrational modes to observe are the N-H stretches of the amide and secondary amine, the C=O stretch of the amide, and the C-N stretches.

Detailed FTIR Protocol

Instrumentation:

  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

FTIR Analysis:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Expected FTIR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amide) Stretch 3300-3500
N-H (Amine) Stretch 3300-3500
C-H (Aromatic) Stretch 3000-3100
C-H (Aliphatic) Stretch 2850-2960
C=O (Amide I) Stretch 1630-1680
N-H (Amide II) Bend 1510-1570
C=C (Aromatic) Stretch 1450-1600

| C-N | Stretch | 1200-1350 |

Conclusion

The analytical characterization of this compound requires a multi-faceted approach that combines chromatographic and spectroscopic techniques. The methods outlined in this application note provide a robust framework for establishing the identity, purity, and structure of this novel compound. By understanding the scientific principles behind each technique and adhering to rigorous protocols, researchers can ensure the generation of high-quality, reliable data that is essential for the advancement of drug discovery and development programs.

References

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning. [Link]

  • Practical HPLC Method Development by Lloyd R. Snyder, Joseph J. Kirkland, and John W. Dolan. Wiley. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Mass Spectrometry: A Textbook by Jürgen H. Gross. Springer. [Link]

  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. Wiley. [Link]

Application Notes and Protocols for the Analysis of 2-(Phenylamino)butanamide by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and comprehensive protocols for the quantitative and qualitative analysis of 2-(Phenylamino)butanamide. Two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), are presented. The methodologies are designed for researchers, scientists, and drug development professionals, offering robust and reliable approaches for the characterization and quality control of this compound. The protocols herein are grounded in established analytical principles and validated against internationally recognized guidelines to ensure data integrity and reproducibility.

Introduction to this compound and Analytical Challenges

This compound is a chemical entity of interest in pharmaceutical research and development. Its structure, possessing both an amide and a secondary amine functional group, presents unique analytical considerations. The presence of a chiral center necessitates the use of chiral separation techniques for enantiomeric purity assessment, a critical aspect in drug development due to the often differing pharmacological and toxicological profiles of enantiomers.[1][2] Furthermore, the compound's polarity and thermal stability influence the choice between liquid and gas chromatography.

This guide provides detailed methodologies for both HPLC and GC-MS analysis, allowing for comprehensive characterization, including purity determination, impurity profiling, and chiral separation. The selection of the appropriate technique will depend on the specific analytical objective, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound.[3] The method described below is a reverse-phase HPLC (RP-HPLC) approach, which is a common and versatile mode of separation.[4]

Rationale for Method Development

The choice of a C18 stationary phase is based on its broad applicability for separating moderately polar compounds. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution. The buffer is crucial for controlling the ionization state of the amine and amide functional groups, thereby ensuring reproducible retention times. UV detection is selected due to the presence of the phenyl chromophore in the analyte, which absorbs strongly in the UV region.

For the analysis of enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are widely used and have demonstrated broad enantioselectivity for a variety of chiral compounds, including amines and amides.[5][6][7] The choice of a normal-phase mobile phase (e.g., hexane and isopropanol) is often preferred for chiral separations on these types of columns.[5]

HPLC Experimental Workflow

Caption: HPLC experimental workflow for this compound analysis.

Detailed HPLC Protocol (Achiral Analysis)

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water.

    • Adjust the pH to 3.0 with orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound and dissolve it in the mobile phase mixture to achieve a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared standards and samples.

    • Integrate the peak corresponding to this compound and construct a calibration curve to quantify the analyte in the samples.

Detailed HPLC Protocol (Chiral Analysis)

Instrumentation:

  • Same as for achiral analysis.

Materials and Reagents:

  • (R)- and (S)-2-(Phenylamino)butanamide enantiomeric reference standards

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

Chromatographic Conditions:

ParameterCondition
Column Chiral Stationary Phase (e.g., Chiralpak IA or equivalent), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Mobile Phase Preparation:

    • Mix n-hexane and isopropanol in the specified ratio.

    • Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare individual solutions of the (R)- and (S)-enantiomers and a racemic mixture in the mobile phase.

    • Prepare the sample solution in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter.

  • Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the individual enantiomers to determine their retention times.

    • Inject the racemic mixture to confirm the separation and calculate the resolution.

    • Inject the sample to determine the enantiomeric excess.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique suitable for volatile and thermally stable compounds.[8] For compounds with polar functional groups like amines and amides, derivatization is often necessary to improve their volatility and chromatographic performance.[9][10]

Rationale for Method Development

The analysis of this compound by GC-MS requires a derivatization step to block the active hydrogens on the amine and amide groups, thereby increasing volatility and reducing peak tailing.[11][10] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for this purpose.[11] Electron Ionization (EI) is a standard ionization technique in GC-MS that provides reproducible mass spectra with characteristic fragmentation patterns, which are useful for structural elucidation and library matching.[12]

GC-MS Experimental Workflow

Caption: GC-MS experimental workflow for this compound analysis.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler (optional).

Materials and Reagents:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Helium (carrier gas, high purity)

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500
Scan Mode Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis)

Procedure:

  • Derivatization:

    • In a 2 mL autosampler vial, place approximately 1 mg of the sample or standard.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in pyridine (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution and derivatizing each standard as described above.

  • Sample Preparation:

    • Dissolve a known amount of the sample in pyridine to achieve a concentration within the calibration range.

    • Derivatize the sample as described above.

  • Analysis:

    • Inject 1 µL of the derivatized standard or sample into the GC-MS system.

    • Acquire data in either full scan or SIM mode.

    • For qualitative analysis, compare the obtained mass spectrum with a reference library or the spectrum of the derivatized standard.

    • For quantitative analysis, use the peak area of a characteristic ion in SIM mode and a calibration curve.

Method Validation and System Suitability

To ensure the reliability and accuracy of the analytical results, both the HPLC and GC-MS methods should be validated according to the International Council for Harmonisation (ICH) guidelines.[13][14][15][16][17]

Key Validation Parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.[15][16]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[15][17]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]
Accuracy The closeness of the test results obtained by the method to the true value.[15][16]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[16]
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability: Before each analytical run, system suitability tests should be performed to ensure the chromatographic system is performing adequately. Typical system suitability parameters include retention time, peak area, tailing factor, and resolution (for chiral separations).

Data Interpretation and Reporting

HPLC Data:

  • The concentration of this compound is determined from the calibration curve by plotting peak area versus concentration.

  • For chiral analysis, the enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers.

GC-MS Data:

  • Identification is confirmed by matching the retention time and the mass spectrum of the analyte with that of a reference standard.

  • Quantification is performed using a calibration curve constructed from the peak areas of a selected ion in SIM mode.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quality control, including purity and chiral analysis, while the GC-MS method offers high sensitivity and specificity, particularly for impurity identification. Proper method validation is essential to ensure the generation of accurate and defensible analytical data in a research and regulatory environment.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pharma Talk. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Liu, R. H. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • Anonymous. (n.d.). GC Derivatization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylbutanamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-phenyl-N-(2-phenylethyl)butanamide. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (S)-2-Amino-N-(3-fluoro-2-((phenylamino)methyl)phenyl)butanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Retrieved from [Link]

  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021, May 24). Analytical Method Summaries. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • U.S. Drug Enforcement Administration. (2020, May 5). Gas Chromatography Mass Spectrometry (GC/MS) Analysis Considerations. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Butanamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Current Protocols in Toxicology. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]

  • Forensic Toxicology. (2017). Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. Retrieved from [Link]

  • Chromatography Today. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Retrieved from [Link]

  • Science & Justice. (2014, January). Development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 16 'legal high' cathinone derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US8975402B2 - HPLC method for the analysis of bosentan and related substances and use of these substances as reference standards and markers.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

Sources

Developing an anticonvulsant assay for 2-(Phenylamino)butanamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Preclinical Evaluation of 2-(Phenylamino)butanamide as a Novel Anticonvulsant Agent

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Anticonvulsant Therapies

Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent, unprovoked seizures.[1] While a range of antiepileptic drugs (AEDs) is available, approximately one-third of patients suffer from refractory epilepsy, failing to achieve adequate seizure control with current medications.[2][3] This significant unmet medical need drives the search for novel anticonvulsant compounds with improved efficacy, better safety profiles, and potentially new mechanisms of action.

This document provides a comprehensive guide for the initial preclinical evaluation of this compound, a novel chemical entity (NCE), for its potential anticonvulsant properties. While this specific molecule is not extensively characterized in public literature, its structure, featuring an amide and a phenylamino group, shares features with other compound series that have demonstrated activity in neurological research.[4][5][6][7]

The following protocols are designed to establish a foundational pharmacological profile of the compound, utilizing validated, high-throughput in vivo screening models. The objective is not merely to present a series of steps, but to provide the scientific rationale behind the chosen assays, enabling researchers to generate robust, interpretable, and self-validating data for go/no-go decisions in the drug development pipeline.[8][9]

Rationale for Primary Screening Model Selection

The initial screening of an NCE is a critical step to identify its potential therapeutic utility. The selection of assays is paramount and should be designed to cast a wide yet mechanistically informative net. For anticonvulsant discovery, a dual-assay approach using the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) tests is the gold standard.[1][10][11] This strategy is efficient and provides crucial preliminary insights into the compound's potential mechanism of action.

  • Maximal Electroshock (MES) Test: This assay is considered a robust model of generalized tonic-clonic seizures.[12][13][14] An electrical stimulus is used to induce a maximal seizure, and the key endpoint is the prevention of the tonic hindlimb extension phase. This model is highly effective at identifying compounds that prevent the spread of seizure activity.[12] Historically, compounds that are effective in the MES test, such as phenytoin and carbamazepine, often exert their effects by modulating voltage-gated sodium channels.[15][16]

  • Pentylenetetrazol (scPTZ) Test: This is a chemoconvulsant model that is particularly sensitive to drugs that elevate the seizure threshold.[17] PTZ is a non-competitive antagonist of the GABA-A receptor complex, and its administration induces clonic seizures that can mimic myoclonic and absence seizures in humans.[10][18][19] Compounds that show efficacy in this model, like benzodiazepines and ethosuximide, often act by enhancing GABAergic neurotransmission or by blocking T-type calcium channels.[15][20]

By employing both models, we can efficiently determine if this compound possesses anticonvulsant activity and gain initial clues about its pharmacological profile, guiding future, more detailed mechanistic studies.

Overall Experimental Workflow

A systematic workflow is essential for ensuring reproducibility and for the logical progression of the investigation. The proposed workflow for this compound encompasses initial screening for efficacy, assessment of potential motor impairment, and data analysis to establish a therapeutic window.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: In Vivo Screening cluster_analysis Phase 3: Data Analysis & Decision p1 Compound Synthesis & QC p2 Vehicle Selection & Formulation Studies p1->p2 s1 Animal Acclimation & Grouping p2->s1 s2 Dose-Response Administration (Vehicle, Compound, Positive Control) s1->s2 s3 MES Assay (Efficacy vs. Seizure Spread) s2->s3 Parallel Testing s4 scPTZ Assay (Efficacy vs. Seizure Threshold) s2->s4 Parallel Testing s5 Rota-rod Test (Neurotoxicity Assessment) s2->s5 Parallel Testing a1 Data Collection (% Protection, Latency) s3->a1 s4->a1 s5->a1 a2 Calculate ED₅₀ (Efficacy) & TD₅₀ (Toxicity) a1->a2 a3 Determine Protective Index (PI = TD₅₀ / ED₅₀) a2->a3 a4 Go/No-Go Decision for Secondary Screening a3->a4

Caption: High-level workflow for anticonvulsant screening.

Detailed Experimental Protocols

Ethical Considerations: All procedures involving animal models must be reviewed and approved by the local Institutional Animal Care and Use Committee (IACUC), adhering to established guidelines for animal welfare.

Protocol 1: Maximal Electroshock (MES) Seizure Assay

Objective: To determine the ability of this compound to prevent seizure spread in a model of generalized tonic-clonic seizures.

Materials:

  • Male ICR or C57BL/6 mice (20-25 g).[12]

  • This compound, vehicle, and a positive control (e.g., Phenytoin, 30 mg/kg).

  • Electroconvulsive device (e.g., Ugo Basile ECT unit).

  • Corneal electrodes.

  • 0.5% Tetracaine hydrochloride solution (local anesthetic).

  • 0.9% Saline solution.

  • Administration supplies (syringes, gavage needles).

Procedure:

  • Animal Acclimation & Grouping: Acclimate mice to the facility for at least one week. On the day of the experiment, weigh and randomly assign mice to treatment groups (n=8-10 per group), including vehicle, multiple doses of the test compound, and a positive control.

  • Drug Administration: Administer the vehicle, this compound, or positive control via the desired route (e.g., intraperitoneal (i.p.) 30 minutes prior to testing, or oral (p.o.) 60 minutes prior).

  • Anesthesia and Electrode Placement: At the predetermined time of peak effect, apply one drop of 0.5% tetracaine to the corneas for local anesthesia.[13] After a minute, apply a drop of 0.9% saline to improve electrical conductivity.[12][13]

  • Stimulation: Gently restrain the mouse and place the corneal electrodes. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds).[12][13]

  • Observation: Immediately release the animal into an observation chamber and observe its behavior for up to 30 seconds.

  • Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. An animal is considered protected if the tonic hindlimb extension is abolished.[13]

  • Data Recording: Record the outcome (protected/not protected) for each animal.

Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Assay

Objective: To assess the ability of this compound to increase the seizure threshold in a chemoconvulsant model.

Materials:

  • Male ICR mice (20-25 g).

  • This compound, vehicle, and a positive control (e.g., Diazepam).

  • Pentylenetetrazol (PTZ) solution, prepared fresh in 0.9% saline.

  • Administration supplies.

  • Individual observation chambers.

  • Timer.

Procedure:

  • Animal Grouping and Drug Administration: Follow the same procedure as in Protocol 1 for animal grouping and administration of the test compound, vehicle, or positive control.

  • PTZ Induction: At the time of peak effect, administer a convulsive dose of PTZ (e.g., 85 mg/kg) via subcutaneous injection into the scruff of the neck.[21]

  • Observation: Immediately place each mouse into an individual observation chamber and start a timer. Observe continuously for 30 minutes.

  • Endpoint: The primary endpoint is the absence of a generalized clonic seizure (loss of righting reflex for >5 seconds). An animal is considered protected if it does not exhibit this endpoint within the 30-minute observation period.

  • Data Recording: For each animal, record:

    • Protection status (protected/not protected).

    • Latency (in seconds) to the first sign of a clonic seizure.

    • Mortality within 24 hours.[21]

Protocol 3: Neurotoxicity Assessment (Rota-rod Test)

Objective: To evaluate whether effective doses of this compound cause motor impairment, which could confound the interpretation of anticonvulsant activity.

Materials:

  • Rota-rod apparatus for mice.

  • Male ICR mice (20-25 g).

  • Test compounds and vehicle.

Procedure:

  • Pre-Training: On the day before the experiment, train the mice on the rota-rod (e.g., at a constant speed of 10 rpm) for at least two trials, until they can remain on the rod for a predetermined cutoff time (e.g., 120 seconds).

  • Drug Administration: On the test day, administer the vehicle, this compound, or a positive control at the same doses and time points used in the seizure assays.

  • Testing: At the time of peak effect, place each mouse on the rotating rod and record the latency to fall. If the animal remains on the rod for the entire cutoff time, record the maximum time.

  • Endpoint: A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment or neurotoxicity.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables to facilitate analysis and comparison. The goal is to determine the Median Effective Dose (ED₅₀) and the Median Toxic Dose (TD₅₀).

Table 1: Hypothetical Dose-Response Data in the MES Test

Treatment Group Dose (mg/kg, i.p.) N Animals Protected % Protection
Vehicle 0 10 0 0%
This compound 10 10 2 20%
This compound 30 10 6 60%
This compound 100 10 9 90%

| Phenytoin | 30 | 10 | 10 | 100% |

Table 2: Hypothetical Dose-Response Data in the scPTZ Test

Treatment Group Dose (mg/kg, i.p.) N Animals Protected % Protection
Vehicle 0 10 0 0%
This compound 10 10 1 10%
This compound 30 10 4 40%
This compound 100 10 8 80%

| Diazepam | 5 | 10 | 10 | 100% |

Table 3: Hypothetical Neurotoxicity Data from the Rota-rod Test

Treatment Group Dose (mg/kg, i.p.) N Mean Latency to Fall (s) ± SEM
Vehicle 0 10 118.5 ± 1.5
This compound 30 10 115.2 ± 3.1
This compound 100 10 95.7 ± 8.4
This compound 300 10 40.1 ± 5.6*

*Statistically significant difference from vehicle

Interpretation:

  • ED₅₀ (Median Effective Dose): The dose of a drug that protects 50% of the animals from seizures. This value is calculated from the dose-response data using probit analysis.

  • TD₅₀ (Median Toxic Dose): The dose of a drug that causes motor impairment in 50% of the animals in the rota-rod test.

  • Protective Index (PI): The ratio of TD₅₀ to ED₅₀ (PI = TD₅₀ / ED₅₀). A larger PI indicates a wider therapeutic window and a more favorable safety profile.

Preliminary Mechanistic Insights and Future Directions

The profile of activity in the MES and scPTZ screens provides the first clues to the compound's potential mechanism of action.

  • Activity in MES only: Suggests a mechanism similar to phenytoin, likely involving blockade of voltage-gated sodium channels and preventing seizure spread.[15][16]

  • Activity in scPTZ only: Suggests a mechanism similar to ethosuximide or benzodiazepines, potentially involving T-type calcium channel blockade or enhancement of GABAergic inhibition.[15][20]

  • Activity in both MES and scPTZ: Indicates a broad-spectrum anticonvulsant profile, similar to drugs like valproate, suggesting multiple mechanisms of action may be involved.[15]

G cluster_pathways Major Anticonvulsant Mechanisms cluster_targets Molecular Targets n1 Enhance Inhibition (GABAergic System) t1 GABA-A Receptors n1->t1 t2 GABA Transporters (GAT-1) n1->t2 n2 Reduce Excitation (Glutamatergic System) t3 Voltage-Gated Na+ Channels n2->t3 t4 Voltage-Gated Ca2+ Channels n2->t4 result Reduced Neuronal Hyperexcitability (Anticonvulsant Effect) t1->result t2->result t3->result t4->result

Caption: Key pathways targeted by anticonvulsant drugs.[16][20][22]

Based on the results of this primary screening, promising compounds should advance to a more comprehensive evaluation, which may include:

  • Secondary and Tertiary Screening: Testing in more complex and etiologically relevant models, such as kindling models of epileptogenesis or genetic models of epilepsy.[3][8][23]

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • In Vitro Mechanistic Studies: Using techniques like patch-clamp electrophysiology on cultured neurons or brain slices to precisely identify the molecular target(s).[24][25]

  • Expanded Toxicology: Comprehensive safety and toxicology studies in line with regulatory guidelines.[26][27][28]

This structured approach ensures that resources are focused on compounds with the highest probability of success, accelerating the journey from a novel chemical entity to a potential new therapy for patients with epilepsy.

References

  • Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats - MDPI. Available from: [Link]

  • Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice - JoVE. Available from: [Link]

  • PTZ-Induced Epilepsy Model in Mice - JoVE Journal. Available from: [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. Available from: [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments. Available from: [Link]

  • Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed. Available from: [Link]

  • Mechanisms of action of antiepileptic drugs - PubMed. Available from: [Link]

  • Mechanisms of action of antiepileptic drugs - Epilepsy Society. Available from: [Link]

  • Mechanism of action of anticonvulsants: Role of the differential effects on the active uptake of putative neurotransmitters - Neurology. Available from: [Link]

  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed. Available from: [Link]

  • Anticonvulsant - Wikipedia. Available from: [Link]

  • Maximal Electroshock Seizure Model | Melior Discovery. Available from: [Link]

  • Antiseizure Medication (Anticonvulsants): What It Is & Uses - Cleveland Clinic. Available from: [Link]

  • Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach - PubMed. Available from: [Link]

  • Preclinical Testing Strategies for Epilepsy Therapy Development - PMC - NIH. Available from: [Link]

  • Identification and preclinical testing of novel antiepileptic compounds - PubMed. Available from: [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Available from: [Link]

  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - MDPI. Available from: [Link]

  • Staged anticonvulsant screening for chronic epilepsy - DASH (Harvard). Available from: [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - MDPI. Available from: [Link]

  • Screening Method Of Anti-Epileptic - Gyan Sanchay. Available from: [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - MDPI. Available from: [Link]

  • An-in-vivo-pharmacology-pipeline-for-therapy-screening-in-a-mouse-model-of-Dravet-Syndrome - American Epilepsy Society. Available from: [Link]

  • What drugs are in development for Epilepsy? - Patsnap Synapse. Available from: [Link]

  • Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC. Available from: [Link]

  • Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V - PubMed. Available from: [Link]

  • Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV - PubMed. Available from: [Link]

  • Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives - PubMed. Available from: [Link]

  • FDA Bureau of Drugs Clinical Guidelines. Available from: [Link]

  • Epilepsy Drug Development: Clinical Trials. Available from: [Link]

  • Clinical investigation of medicinal products in the treatment of epileptic disorders - Scientific guideline - EMA - European Union. Available from: [Link]

Sources

Application Notes and Protocols: In Vitro Cancer Cell Line Studies with 2-(Phenylamino)butanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Investigating a Novel Phenylalkanamide Derivative

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-(Phenylamino)butanamide, a novel small molecule with potential as an anti-cancer agent. While direct studies on this specific molecule are emerging, the broader class of phenylacetamide and butanamide derivatives has demonstrated significant promise in preclinical cancer research.[1][2][3][4] This guide is structured to provide not just protocols, but the scientific rationale behind the experimental design, enabling researchers to generate robust and meaningful data.

The structural similarity of this compound to compounds known to induce cytotoxicity, cell cycle arrest, and apoptosis in cancer cells suggests a strong rationale for its investigation as a potential therapeutic candidate.[5][6] This application note will detail a logical, stepwise approach to characterizing its in vitro anti-cancer effects, from initial screening to mechanistic insights.

Part 1: Initial Cytotoxicity Screening

The first critical step in evaluating any potential anti-cancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. This initial screening will establish the concentration range over which the compound is active and will inform the design of subsequent, more detailed mechanistic studies.

Recommended Cell Lines

A diverse panel of cancer cell lines is recommended to assess the breadth of activity of this compound. The choice of cell lines should ideally include representatives from different cancer types. Based on literature for similar compounds, the following are suggested:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.[5][7]

  • MDA-MB-231: A triple-negative human breast adenocarcinoma cell line, often representing a more aggressive cancer subtype.[5][7]

  • HepG2: A human liver carcinoma cell line.[6][8]

  • HCT-116: A human colorectal carcinoma cell line.[9]

  • PC3: A human prostate cancer cell line.[1][3]

  • A549: A human lung carcinoma cell line.

It is also crucial to include a non-cancerous cell line (e.g., human fibroblasts) to assess the selectivity of the compound for cancer cells over normal cells.[9][10]

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound (ensure high purity)

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Cell LineIC50 of this compound (µM)
MCF-7Experimental Data
MDA-MB-231Experimental Data
HepG2Experimental Data
HCT-116Experimental Data
PC3Experimental Data
A549Experimental Data
Normal FibroblastsExperimental Data

Part 2: Mechanistic Studies - Unraveling the Mode of Action

Once the cytotoxic potential of this compound is established, the next logical step is to investigate the underlying mechanism of cell death. The two most common modes of cancer cell death induced by chemotherapy are apoptosis and cell cycle arrest.

Experimental Workflow for Mechanistic Studies

G cluster_0 Initial Screening cluster_1 Mechanistic Investigation A Cytotoxicity Assay (MTT) Determine IC50 values B Apoptosis Assay (Annexin V/PI Staining) A->B If cytotoxic C Cell Cycle Analysis (Propidium Iodide Staining) A->C If cytotoxic D Western Blot Analysis (Key Signaling Proteins) B->D To confirm apoptosis pathway C->D To confirm cell cycle regulators

Caption: A logical workflow for the in vitro evaluation of this compound.

Protocol: Apoptosis Assay using Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Protocol: Cell Cycle Analysis using Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stains the DNA, and the amount of fluorescence is directly proportional to the amount of DNA.

Materials:

  • Cancer cell line of interest

  • This compound

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer.

Part 3: Delving Deeper - Investigating Molecular Targets

Based on the results from the apoptosis and cell cycle assays, further experiments can be designed to identify the molecular targets of this compound. For instance, if the compound induces apoptosis, Western blot analysis can be used to examine the expression levels of key apoptotic proteins.

Hypothesized Signaling Pathway

Many cytotoxic agents exert their effects by modulating key signaling pathways that control cell survival and proliferation, such as the PI3K/Akt pathway.[7]

G cluster_0 Potential Mechanism of this compound Compound This compound PI3K PI3K Compound->PI3K Inhibition (?) Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Protocol: Western Blot Analysis

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-PI3K, p-Akt, Bcl-2, Bax, Caspase-3, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial in vitro characterization of this compound as a potential anti-cancer agent. The described protocols are robust and widely used in the field of cancer drug discovery. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in animal models and more in-depth mechanistic studies to fully elucidate its mode of action. The exploration of derivatives of this compound could also be a promising avenue for the development of more potent and selective anti-cancer agents.[11][12]

References

  • 2-(4-Fluorophenyl)
  • New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. MDPI.
  • 2-(4-Fluorophenyl)
  • A Comparative Analysis of N-Phenylbutanamide Derivatives: In Vitro Activity and In Vivo Correl
  • A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. MDPI.
  • Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. PubMed Central.
  • Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC tre
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed.
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
  • N-2-(phenylamino)
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ullmann Condensation for Substituted Butanamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Ullmann condensation reactions, with a specific focus on the N-arylation of substituted butanamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming C(aryl)-N(amide) bonds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-tested insights to empower you to troubleshoot and optimize this powerful transformation effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions researchers frequently encounter when approaching the Ullmann condensation for aliphatic amides.

Q1: What is the Ullmann Condensation in the context of amide arylation?

The reaction you are performing is technically a subset of Ullmann-type reactions known as the Goldberg Reaction .[1][2] While the classic Ullmann reaction refers to the copper-catalyzed homocoupling of two aryl halides, the Goldberg reaction specifically describes the copper-catalyzed N-arylation of amides.[1][2] This distinction is crucial as the mechanism and optimization parameters differ. The core transformation involves coupling an aryl halide with the N-H bond of your substituted butanamide in the presence of a copper catalyst, a ligand, and a base to form a new C-N bond.

Q2: Why choose a copper-based Ullmann-Goldberg system over a palladium-based Buchwald-Hartwig reaction for N-arylation of my butanamide?

This is a critical strategic decision. While palladium-catalyzed Buchwald-Hartwig amination has seen extensive development, the copper-catalyzed Goldberg reaction offers compelling advantages. Copper is significantly less expensive and less toxic than palladium, which is a major consideration for process scale-up.[1] Furthermore, palladium catalysis can sometimes be challenging for amide substrates, which are generally less nucleophilic than amines.[2] The Goldberg reaction, with modern ligands, has become a robust and complementary method, particularly for amides.[3]

Q3: What are the essential components of a modern Goldberg reaction for butanamides?

A typical modern Goldberg reaction setup includes:

  • Copper(I) Source: Copper(I) iodide (CuI) is the most common and reliable precatalyst.

  • Ligand: Essential for stabilizing the copper catalyst and facilitating the reaction under milder conditions. Simple amino acids (e.g., L-proline, N,N-dimethylglycine) or diamines are highly effective.[3][4]

  • Base: An inorganic base is required to deprotonate the amide, forming the active nucleophile. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequent choices.[5][6]

  • Solvent: High-boiling polar aprotic solvents like DMSO, DMF, or dioxane are typically used to ensure solubility of all components and to reach necessary reaction temperatures.[5][7]

  • Inert Atmosphere: Reactions are almost always run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the copper catalyst.[5]

Q4: I'm seeing hydrodehalogenation of my aryl halide as a major side product. What causes this?

Hydrodehalogenation (the replacement of the halogen on your aryl halide with a hydrogen atom) is a common and frustrating side reaction. It can arise from trace amounts of water or other protic impurities in your reaction mixture.[8] The amide itself or its deprotonated form can also act as a hydrogen source under certain conditions.[9] Ensuring the use of anhydrous solvents and reagents is the first critical step in mitigating this issue.

The Goldberg Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount for rational troubleshooting. While several pathways have been proposed, a generally accepted mechanism involves a Cu(I)/Cu(III) cycle, facilitated by a chelating ligand.

digraph "Ullmann_Goldberg_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node styles CuI [label="[L-Cu(I)]+", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="R-C(O)NH-R'", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Cu_Amido [label="[L-Cu(I)-N(COR)R']\n(Active Nucleophile)", fillcolor="#E8F0FE", fontcolor="#202124"]; ArX [label="Ar-X", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; CuIII [label="[L-Cu(III)(Ar)(X)(N(COR)R')]", fillcolor="#FCE8E6", fontcolor="#202124"]; Product [label="Ar-N(COR)R'", shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; BH [label="[Base-H]+ X-", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges and labels Amide -> Cu_Amido [label=" Deprotonation ", color="#34A853"]; Base -> Cu_Amido [style=invis]; CuI -> Cu_Amido [label=" Amide\n Coordination ", color="#4285F4"]; Cu_Amido -> CuIII [label=" Oxidative\n Addition ", color="#EA4335"]; ArX -> CuIII [style=invis]; CuIII -> CuI [label=" Reductive\n Elimination ", color="#FBBC05"]; CuIII -> Product [style=invis]; CuIII -> BH [style=invis];

// Invisible nodes for layout {rank=same; Amide; Base;} {rank=same; CuI; ArX;} {rank=same; Product; BH;} }

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Goldberg N-arylation of amides.

Troubleshooting Guide for N-Arylation of Substituted Butanamides

This section is designed to provide direct, actionable solutions to common experimental failures.

Problem Observed Probable Cause(s) Recommended Solution(s) & Rationale
No or Low Conversion of Starting Materials 1. Inactive Catalyst: Copper(I) salts can oxidize over time. The ligand may not be effectively coordinating. 2. Insufficient Base Strength/Solubility: The butanamide is not being fully deprotonated to form the active nucleophile. 3. Reaction Temperature Too Low: Modern protocols are milder than historic Ullmann conditions, but still often require heat (typically 90-130 °C).[7][8]1. Use freshly purchased, high-purity CuI. Consider screening different ligands; N,N-dimethylglycine is often more robust than L-proline as it cannot be N-arylated itself, preventing catalyst inhibition.[3][10] 2. Switch to a stronger or more soluble base. K₃PO₄ is a good starting point. If solubility is an issue in your solvent, Cs₂CO₃ is often more effective, though more expensive.[6][11] 3. Incrementally increase the reaction temperature by 10-15 °C. Monitor for decomposition of starting materials by TLC or LC-MS.
Formation of Hydrodehalogenated Aryl Byproduct 1. Protic Impurities: Presence of water in reagents or solvents. 2. Degradation Pathway: The amide or solvent may act as a hydrogen atom source at elevated temperatures.1. RIGOROUSLY DRY all reagents. Use anhydrous solvents (e.g., from a solvent purification system or freshly opened Sure/Seal™ bottles). Dry the base (K₃PO₄) in an oven before use. 2. If anhydrous conditions do not solve the problem, consider lowering the reaction temperature and compensating with a longer reaction time or a more effective ligand system.
Reaction Stalls at ~50% Conversion 1. Catalyst Deactivation: The active Cu(I) species may be degrading over the course of the reaction. 2. Ligand Arylation/Decomposition: With certain diamine ligands and sterically hindered amides, the ligand itself can be N-arylated, forming a less active catalyst.[3]1. Increase the catalyst and/or ligand loading (e.g., from 5 mol% CuI to 10 mol%). 2. Switch to a ligand that cannot be N-arylated, such as N,N-dimethylglycine.[3] This is a particularly important strategy when coupling sterically demanding substituted butanamides.
Difficulty with Sterically Hindered Substrates (e.g., α,α-disubstituted butanamides or ortho-substituted aryl halides)1. Steric Repulsion: Increased steric bulk around the nitrogen atom or the aryl halide C-X bond hinders the key oxidative addition and/or reductive elimination steps.[1][12]1. Ligand Choice is Key: Switch to a more effective ligand class. "Second-generation" ligands like oxalic diamides or specialized phenanthrolines have been developed for challenging substrates.[8] 2. Increase Temperature: Sterically hindered substrates often require more thermal energy. Increase the temperature to 130-140 °C if using a high-boiling solvent like DMSO or DMF. 3. Change Halide: If using an aryl bromide, switching to the corresponding aryl iodide will significantly increase the rate of the oxidative addition step.

Experimental Protocols

The following protocols provide a robust starting point for your experiments. The first is a general, validated method adaptable for many butanamides. The second is an optimization workflow for particularly challenging substrates.

Protocol 1: Standard N-Arylation of a Substituted Butanamide

This protocol is adapted from established procedures for the N-arylation of amides.[5][13]

Materials:

  • Substituted Butanamide (1.0 eq)

  • Aryl Iodide (1.2 eq)

  • Copper(I) Iodide (CuI, 0.05 eq, 5 mol%)

  • N,N-Dimethylglycine (0.20 eq, 20 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 eq), dried

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add CuI (5 mol%), N,N-dimethylglycine (20 mol%), and K₃PO₄ (2.0 eq).

  • Seal the vial with a septum and purge with Argon or Nitrogen for 10-15 minutes.

  • Add the substituted butanamide (1.0 eq) and the aryl iodide (1.2 eq) to the vial.

  • Using a syringe, add anhydrous DMSO to achieve a substrate concentration of approximately 0.5 M.

  • Place the sealed vial in a preheated oil bath or heating block at 110 °C.

  • Stir the reaction vigorously for 5-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the copper catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography.

Troubleshooting and Optimization Workflow

When encountering a challenging coupling, a systematic approach is necessary. This workflow guides you from initial failure to a successful reaction.

digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node styles Start [label="Start: Low Yield\n(<10%) with\nStandard Protocol", shape=Mdiamond, fillcolor="#FCE8E6", fontcolor="#202124"]; Check_Reagents [label="Step 1: Verify Reagent Quality\n- Use fresh CuI\n- Ensure anhydrous conditions\n- Confirm starting material purity", fillcolor="#F1F3F4", fontcolor="#202124"]; Increase_Temp [label="Step 2: Increase Temperature\n- Raise temp to 130 °C\n- Monitor for decomposition", fillcolor="#E8F0FE", fontcolor="#202124"]; Change_Base [label="Step 3: Change Base\n- Switch K₃PO₄ to Cs₂CO₃\n(2.0 eq)", fillcolor="#E8F0FE", fontcolor="#202124"]; Screen_Ligands [label="Step 4: Screen Ligands\n- Test L-proline\n- Test trans-1,2-cyclohexanediamine", fillcolor="#E8F0FE", fontcolor="#202124"]; Change_Halide [label="Step 5: Change Halide\n(If using Ar-Br)\n- Switch to corresponding Ar-I", fillcolor="#E6F4EA", fontcolor="#202124"]; Success [label="Success:\nOptimized Protocol", shape=Mdiamond, fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges Start -> Check_Reagents [label=" Re-run "]; Check_Reagents -> Increase_Temp [label=" No Improvement "]; Increase_Temp -> Change_Base [label=" No Improvement "]; Change_Base -> Screen_Ligands [label=" No Improvement "]; Screen_Ligands -> Change_Halide [label=" No Improvement "];

// Success paths Check_Reagents -> Success [label=" Improved "]; Increase_Temp -> Success [label=" Improved "]; Change_Base -> Success [label=" Improved "]; Screen_Ligands -> Success [label=" Improved "]; Change_Halide -> Success [label=" Improved "]; }

Caption: A systematic workflow for optimizing challenging Goldberg reactions.

References

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules. [Link]

  • Copper-catalyzed N-arylation of amines with part-per-million catalyst loadings under air at room temperature. Semantic Scholar. [Link]

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Semantic Scholar. [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. [Link]

  • Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. NIE Digital Repository. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles. [Link]

  • The mechanism of the modified Ullmann reaction. University of Groningen. [Link]

  • Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. Molecules. [Link]

  • A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. ACS Publications. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC. [Link]

  • Amino Acid Mediated Goldberg Reactions Between Amides and Aryl Iodides. ResearchGate. [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link]

  • Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ResearchGate. [Link]

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. ResearchGate. [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. [Link]

  • Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. MDPI. [Link]

  • A Regioselective Synthesis of 6-Alkyl- and 6-Aryluracils by Cs2CO3- or K3PO4-Promoted Dimerization of 3-Alkyl- and 3-Aryl-2-Propynamides. PubMed. [Link]

  • Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. MDPI. [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. [Link]

  • A Regioselective Synthesis of 6-Alkyl- and 6-Aryluracils by Cs2CO3- or K3PO4-Promoted Dimerization of 3-Alkyl- and 3-Aryl-2-Propynamides. ResearchGate. [Link]

  • Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. PubMed. [Link]

  • METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation. University of North Texas. [Link]

  • Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. ResearchGate. [Link]

  • Deprotonation of arenes with weak base: assessing and expanding the functional group compatibility of aryne chemistry. ChemRxiv. [Link]

  • Optimization of the reaction conditions for the Ullmann coupling of iodobenzene and aniline. ResearchGate. [Link]

  • Copper/N,N-dimethylglycine catalyzed goldberg reactions between aryl bromides and amides, aryl iodides and secondary acyclic amides. PubMed. [Link]

  • Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. PubMed. [Link]

  • N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Buchwald-Hartwig Amination of 2-Aminobutanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the palladium-catalyzed cross-coupling of 2-aminobutanamide with aryl halides. The presence of a primary amide presents unique challenges, and this resource provides in-depth, field-proven insights to help you navigate them successfully.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of 2-aminobutanamide failing or giving low yields?

A1: The primary amide functionality in 2-aminobutanamide can complicate the reaction. Potential issues include catalyst inhibition, where the amide coordinates to the palladium center, and challenging solubility of the starting material. Additionally, the N-H of the primary amide is less acidic than that of many primary amines, which can make deprotonation more difficult. Success often hinges on the careful selection of the ligand, base, and solvent system tailored to this specific substrate class.[1]

Q2: What is the best initial catalyst and ligand combination to try for this reaction?

A2: For the coupling of primary amides, a good starting point is a palladium precatalyst paired with a sterically hindered, electron-rich biaryl phosphine ligand.[2] Specifically, ligands like Xantphos have demonstrated success in the intermolecular amidation of aryl halides.[3] Modern palladacycle precatalysts (e.g., G3 or G4) are often more reliable than traditional sources like Pd(OAc)₂ as they form the active LPd(0) catalyst more cleanly.[4]

Q3: Which base should I choose for the amination of 2-aminobutanamide?

A3: The choice of base is critical. While strong, non-nucleophilic bases like NaOtBu are common in Buchwald-Hartwig reactions, they may not be optimal for amide couplings.[4] A weaker base such as cesium carbonate (Cs₂CO₃) is often preferred for amidations as it is effective in deprotonating the amide without promoting side reactions.[3] The choice of base is also solvent-dependent; anionic bases are generally required in nonpolar solvents.[5][6][7]

Q4: What are the recommended solvents for this reaction?

A4: Aprotic, non-polar, or weakly polar solvents are typically used. Toluene and 1,4-dioxane are common choices.[8] For amide couplings, THF has also been shown to be an effective solvent.[3] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation by water and oxygen.[4]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

If you are observing a significant amount of unreacted starting material, consider the following troubleshooting steps.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently.

    • Solution: Switch to a modern palladacycle precatalyst (e.g., XPhos Pd G3) for more reliable generation of the active catalyst.[4] If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step where the catalyst, ligand, and base are stirred together before adding the substrates.[4]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Solution: For primary amides, ligands with a larger bite angle, such as Xantphos, are often effective.[3] For challenging couplings, screening a panel of ligands, including those from the Buchwald (e.g., tBuBrettPhos) and Hartwig collections, is recommended.[4][9]

  • Incorrect Base Selection: The base may not be strong enough to deprotonate the 2-aminobutanamide or may be sterically hindered.

    • Solution: While strong bases like NaOtBu are common, for amide couplings, Cs₂CO₃ is often a better choice.[3] Ensure the base is finely powdered to maximize its surface area.

  • Poor Substrate Reactivity: Aryl chlorides are less reactive than aryl bromides or iodides. Steric hindrance on either coupling partner can also slow the reaction.[4]

    • Solution: For less reactive aryl halides, increasing the reaction temperature can be beneficial.[10][11] Using a more electron-rich and bulky ligand can also promote the oxidative addition of challenging aryl halides.[2] If possible, switching from an aryl chloride to an aryl bromide can significantly improve reactivity.[4]

  • Setup: In an array of oven-dried vials under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), 2-aminobutanamide (1.2 mmol), and Cs₂CO₃ (1.4 mmol).

  • Catalyst Preparation: In separate vials, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and a panel of ligands (e.g., Xantphos, tBuBrettPhos, DavePhos, 0.024 mmol) in anhydrous, degassed toluene (5 mL).

  • Reaction Initiation: Add the palladium and ligand solutions to the reaction vials.

  • Heating and Monitoring: Place the vials in a preheated heating block at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Analysis: Compare the conversion and yield across the different ligands to identify the optimal choice for your specific substrate combination.

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired N-aryl-2-aminobutanamide.

Side ProductPotential CauseRecommended Solution
Hydrodehalogenation Product (Arene) β-hydride elimination from the palladium-amido intermediate can compete with reductive elimination.[2]Use a bulky ligand to sterically disfavor the conformation required for β-hydride elimination. Lowering the reaction temperature may also help.
Homocoupling of Aryl Halide (Biaryl) This can occur if the reductive elimination of the desired product is slow.Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.
Phenol Formation Reaction with residual water or hydroxide ions.Ensure all reagents and solvents are strictly anhydrous. Use a high-purity base.
Issue 3: Reaction Stalls or is Sluggish

If the reaction starts but does not proceed to completion, consider these factors.

  • Catalyst Deactivation: The catalyst can be deactivated by oxygen or coordination of the amide product.

    • Solution: Ensure a rigorously inert atmosphere is maintained throughout the reaction.[4] Sometimes, a second addition of fresh catalyst and ligand can restart a stalled reaction.

  • Inhibitory Effects: If using an aryl iodide, the iodide salt byproduct can sometimes inhibit the catalyst.[1]

    • Solution: While less common with amide couplings, if catalyst inhibition is suspected, switching to an aryl bromide or chloride may be beneficial.

  • Solubility Issues: Poor solubility of either the starting materials or intermediates can lead to a heterogeneous reaction mixture and slow kinetics.

    • Solution: Try a different solvent or a solvent mixture to improve solubility. For instance, a mixture of toluene and THF might be effective.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_reactants Inputs cluster_products Outputs Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-Pd(II)-NHR'(L) Ar-Pd(II)-NHR'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'(L) Amide Binding & Deprotonation Ar-Pd(II)-NHR'(L)->Pd(0)L Reductive Elimination Product N-Aryl Amide Ar-Pd(II)-NHR'(L)->Product Salt [Base-H]+X- Ar-Pd(II)-NHR'(L)->Salt Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L) Amide 2-Aminobutanamide Amide->Ar-Pd(II)-NHR'(L) Base Base (e.g., Cs2CO3) Base->Ar-Pd(II)-NHR'(L)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Decision Tree

Troubleshooting_Workflow cluster_low_conversion Low Conversion Solutions cluster_side_products Side Product Mitigation cluster_stalled Addressing Stalled Reactions Start Low Yield or Failed Reaction Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Low Side_Products Side Products Observed Check_Conversion->Side_Products High, with byproducts Stalled Reaction Stalled Check_Conversion->Stalled Stops prematurely Optimize_Catalyst Optimize Catalyst/Ligand Low_Conversion->Optimize_Catalyst Optimize_Base Optimize Base Low_Conversion->Optimize_Base Optimize_Temp Increase Temperature Low_Conversion->Optimize_Temp Change_Halide Switch to Ar-Br from Ar-Cl Low_Conversion->Change_Halide Bulky_Ligand Use Bulky Ligand Side_Products->Bulky_Ligand Lower_Temp Lower Temperature Side_Products->Lower_Temp Anhydrous Ensure Anhydrous Conditions Side_Products->Anhydrous Inert_Atmosphere Improve Inert Atmosphere Stalled->Inert_Atmosphere Add_Catalyst Add More Catalyst Stalled->Add_Catalyst Change_Solvent Change Solvent Stalled->Change_Solvent

Caption: A decision tree for troubleshooting common issues.

References

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... ResearchGate. Retrieved from [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11951–11959. [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11951-11959. [Link]

  • Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 131(46), 16650–16651. [Link]

  • Shen, Q., & Hartwig, J. F. (2007). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 9(26), 5489–5492. [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Retrieved from [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57–68. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved from [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. Retrieved from [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. Retrieved from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Retrieved from [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. Retrieved from [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. National Institutes of Health. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. National Institutes of Health. Retrieved from [Link]

  • Optimization of reaction parameters for Buchwald-Hartwig amination... ResearchGate. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Retrieved from [Link]

  • Recent Green and Sustainable Pd‐Catalyzed Aminations. National Center for Biotechnology Information. Retrieved from [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting common side reactions in 2-(Phenylamino)butanamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Phenylamino)butanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

The synthesis of this compound, a key intermediate in various pharmaceutical pathways, is most commonly achieved via a nucleophilic substitution reaction between an α-halo butanamide, such as 2-bromobutanamide, and aniline. While straightforward in principle, this SN2 reaction is often plagued by competing reactions that can complicate purification and significantly reduce yields. This document provides a structured approach to identifying, understanding, and mitigating these issues.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequently encountered problems during the synthesis. Each issue is presented with its likely causes, mechanistic explanations, and field-proven solutions.

Issue 1: Presence of a Higher Molecular Weight Impurity, Low Yield of Desired Product

Symptom: You observe a significant impurity spot on your TLC plate with a lower Rf value (more polar) than your product. Mass spectrometry analysis indicates a mass corresponding to the addition of a second butanamide moiety. Your final yield is lower than expected, even with the full consumption of the 2-bromobutanamide starting material.

Probable Cause: Over-alkylation (or Di-alkylation) The most common side reaction in this synthesis is the further reaction of the desired product, this compound, with the electrophilic starting material, 2-bromobutanamide. The nitrogen atom of the product is still nucleophilic and can compete with aniline for the alkylating agent, leading to the formation of a tertiary amine byproduct.[1][2] This is a classic issue when alkylating primary amines.[3][4]

Reaction Pathways

G cluster_main Main Reaction (Desired) cluster_side Side Reaction (Over-alkylation) A 2-Bromobutanamide C This compound (Product) A->C + Aniline - HBr B Aniline B->C D 2-Bromobutanamide F Di-substituted Byproduct D->F + Product - HBr E Product (acts as nucleophile) E->F

Caption: Desired vs. Undesired Reaction Pathways.

Solutions & Protocols:

  • Adjust Stoichiometry: The most effective way to minimize over-alkylation is to use a molar excess of the primary nucleophile, aniline.[4] This ensures that a molecule of 2-bromobutanamide is statistically more likely to encounter an aniline molecule than a product molecule.

    • Protocol: Increase the molar ratio of aniline to 2-bromobutanamide. Start with a 2:1 ratio and consider increasing to 3:1 if the side reaction persists. The excess aniline can be easily removed during aqueous workup with a dilute acid wash (e.g., 1M HCl).

  • Control Reagent Addition: If running the reaction at a larger scale, slow, controlled addition of the 2-bromobutanamide to the solution of aniline can help maintain a high concentration of aniline relative to the alkylating agent throughout the reaction, further suppressing the side reaction.

ParameterStandard ConditionRecommended AdjustmentRationale
Aniline:Halo-amide Ratio 1:1 to 1.2:12:1 to 3:1 Increases the probability of the desired reaction.[1]
Reagent Addition All at onceSlow addition of halo-amide Maintains a high local concentration of aniline.
Issue 2: Incomplete Conversion and Presence of Unreacted Starting Materials

Symptom: TLC analysis, even after an extended reaction time, shows a persistent spot corresponding to the 2-bromobutanamide starting material. The reaction appears sluggish or has stalled.

Probable Cause(s):

  • Insufficient HBr Scavenging: The reaction generates one equivalent of hydrobromic acid (HBr). This acid will protonate the aniline nucleophile, converting it to its non-nucleophilic anilinium salt, thereby shutting down the reaction.

  • Low Reaction Temperature: Like most SN2 reactions, the rate is temperature-dependent. Insufficient thermal energy can lead to very slow reaction kinetics.[5]

  • Poor Solvent Choice: The choice of solvent is critical for an SN2 reaction, which proceeds through a polar, charged transition state.[6]

Solutions & Protocols:

  • Incorporate a Base: Add a non-nucleophilic base to the reaction mixture to neutralize the HBr as it is formed. This prevents the protonation of aniline and allows it to remain an active nucleophile.

    • Recommended Bases:

      • Potassium Carbonate (K₂CO₃): An inexpensive and effective inorganic base. It is a heterogeneous solution, so efficient stirring is required.

      • Diisopropylethylamine (DIEA): A sterically hindered organic base that is soluble in most organic solvents. It is an excellent choice but must be removed during purification.

    • Protocol: Add 1.5 to 2.0 equivalents of the chosen base to the reaction mixture at the start of the experiment.

  • Optimize Temperature and Solvent:

    • Solvent: Use a polar aprotic solvent which can solvate the cation of the transition state without strongly hydrogen-bonding with the nucleophile.[6] Good choices include Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO).

    • Temperature: Gently heat the reaction. A starting point of 50-60 °C in ACN or DMF is typically effective. Monitor the reaction progress by TLC every 1-2 hours.

Issue 3: Reaction Mixture Darkens Significantly, Multiple Unidentified Spots on TLC

Symptom: The reaction mixture turns dark brown or black over time. The TLC plate shows multiple new spots, often streaking, making it difficult to analyze.

Probable Cause: Aniline Oxidation and Decomposition Aniline is susceptible to oxidation, especially when heated in the presence of air, which can lead to the formation of colored polymeric impurities.[7] This can be exacerbated by trace metal impurities or prolonged reaction times at high temperatures.

Troubleshooting Flowchart

G start Reaction Issue Observed q1 Low Yield / High MW Impurity? start->q1 s1 ISSUE: Over-alkylation SOLUTION: 1. Increase Aniline ratio (2-3 eq.) 2. Slow addition of halo-amide q1->s1 Yes q2 Stalled / Incomplete Reaction? q1->q2 No s1->q2 s2 ISSUE: Low Reactivity SOLUTION: 1. Add non-nucleophilic base (K₂CO₃, DIEA) 2. Increase temperature (50-60°C) 3. Use polar aprotic solvent (ACN, DMF) q2->s2 Yes q3 Mixture Dark / Complex TLC? q2->q3 No s2->q3 s3 ISSUE: Aniline Oxidation SOLUTION: 1. Run under inert atmosphere (N₂ or Ar) 2. Use freshly distilled aniline 3. Avoid excessive heat q3->s3 Yes end Proceed to Workup & Purification q3->end No s3->end

Caption: A decision tree for troubleshooting common synthesis issues.

Solutions & Protocols:

  • Use an Inert Atmosphere: To prevent oxidation, perform the reaction under an inert atmosphere of nitrogen or argon. This involves using standard Schlenk line or balloon techniques to de-gas the solvent and maintain a positive pressure of inert gas.

  • Purify Aniline: Commercial aniline can contain oxidized impurities. Distilling it under vacuum before use can significantly improve the reaction's cleanliness.

  • Moderate Temperature: Avoid excessively high temperatures or prolonged heating. Use the minimum temperature required to drive the reaction to completion in a reasonable timeframe.

Frequently Asked Questions (FAQs)

Q1: Can I use a different halogen on the butanamide, like chlorine? A: Yes, 2-chlorobutanamide can be used, but the reaction will be significantly slower. The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group in SN2 reactions.[5] You would likely need to use higher temperatures or longer reaction times if starting with the chloro-analog.

Q2: What is the best method for purifying the final product? A: A combination of techniques is often best.

  • Aqueous Workup: First, perform an acid wash (e.g., 1M HCl) to remove excess aniline and any basic additives like DIEA. Then, a wash with saturated sodium bicarbonate solution will remove any acidic impurities.

  • Recrystallization: If the product is a solid and of reasonable purity after the workup, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an excellent method for obtaining high-purity material.

  • Column Chromatography: If the product is an oil or if significant impurities remain after workup, silica gel column chromatography is the most reliable method for purification.

Q3: Why is it not advisable to use a strong, small base like sodium hydroxide? A: Using a strong, unhindered base like NaOH or sodium ethoxide can promote a competing E2 elimination reaction, where the base abstracts a proton from the α-carbon, leading to the formation of but-2-enamide. Furthermore, hydroxide is a potent nucleophile and can lead to the hydrolysis of the amide or the starting material.

Appendix: General Experimental Protocol

This is a generalized starting protocol. It should be optimized based on the troubleshooting guide above.

Materials:

  • 2-Bromobutanamide (1.0 eq)

  • Aniline (2.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobutanamide, potassium carbonate, and acetonitrile.

  • Flush the flask with nitrogen gas.

  • Add aniline via syringe.

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete in 4-8 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture to remove the inorganic solids and wash the solids with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and proceed with an aqueous workup as described in the FAQs.

  • Purify the crude product by recrystallization or column chromatography.

References

  • [Anonymous]. Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Google Scholar.
  • [Anonymous]. halogenoalkanes (haloalkanes) and ammonia. Chemguide.
  • Zhou, et al. (2015). Method for producing amantadine compound.
  • [Anonymous]. (2012). Process for the resolution of aminobutyramide.
  • Shi, T., et al. (2021). N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]

  • [Anonymous]. (2025). Synthesis of 2-Bromobutanamide. Benchchem.
  • [Anonymous]. (2019). 23.15: Preparation of Amines. Chemistry LibreTexts. [Link]

  • [Anonymous]. 4.7 AMINES Preparation of primary, secondary and tertiary amines Basic properties of amines Uses of quaternary ammonium salts.
  • [Anonymous]. Amine Synthesis (A-Level Chemistry). Study Mind.
  • [Anonymous]. (2015). Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach. PubMed. [Link]

  • [Anonymous].
  • [Anonymous]. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH. [Link]

  • Ashenhurst, J. (2018).
  • Caddick, S., et al. (2007). The Fascinating Chemistry of α-Haloamides. PMC - NIH. [Link]

  • [Anonymous]. (2021). Process for the production of substituted 2-[2-(phenyl)ethylamino]alkanoic amide derivatives.
  • [Anonymous]. (2010). Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • [Anonymous]. (2013). Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • [Anonymous]. (2024). 24.8: Reactions of Arylamines. Chemistry LibreTexts. [Link]

  • Neuman, R. 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
  • Coldham, I., et al. (2002). Enantioselective synthesis of 2-substituted 2-phenylethylamines by lithiation-substitution sequences: synthetic development and mechanistic pathway. PubMed. [Link]

  • [Anonymous]. (2017). An efficient synthesis of structurally diverse 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives under catalyst free conditions.
  • [Anonymous]. (2020). 9.2: Common nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

  • [Anonymous]. (2001). Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • [Anonymous]. (2021). EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy. YouTube.
  • Kaur, K., & Srivastava, S. (2020). Mechanism for the synthesis of bromo aniline and phenol using NBSac–H3PW12O40.
  • Ferreira, I., et al. (2019). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]

  • [Anonymous]. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PMC - PubMed Central. [Link]

  • Obniska, J., et al. (2003). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. PubMed. [Link]

  • [Anonymous]. Kinetics and mechanism of the additive reaction of aniline with dicyandiamide.

Sources

Technical Support Center: Navigating the Purification of Polar Butanamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the purification of polar butanamide compounds. The unique physicochemical properties of these molecules, characterized by the polar amide functional group and a variable hydrocarbon chain, often present significant hurdles in achieving high purity.[1] This guide is designed to provide practical, in-depth solutions to common problems, grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification of polar butanamide compounds.

Q1: What makes polar butanamide compounds so challenging to purify?

The primary challenge lies in their dual nature. The amide group imparts significant polarity and hydrogen bonding capability, leading to high water solubility.[1] Conversely, the butanamide backbone provides a degree of non-polar character. This amphiphilic nature can lead to issues such as:

  • Poor retention on traditional reversed-phase chromatography columns (e.g., C18) , where they may elute in the void volume.[2][3]

  • Strong retention or streaking on normal-phase silica gel , due to interactions with silanol groups.[4]

  • Difficulty in finding a suitable single solvent for recrystallization that effectively solubilizes the compound when hot but allows for good crystal formation upon cooling.[5][6]

  • Formation of complex mixtures with polar, water-soluble impurities that are difficult to separate.

Q2: What are the most common impurities found in crude butanamide samples?

Impurities can originate from starting materials, side reactions, or degradation. Common examples include:

  • Unreacted starting materials: Such as the corresponding carboxylic acid (e.g., butanoic acid) and amine.[6][7]

  • Side products: Including byproducts from the coupling reaction.[8]

  • Degradation products: Amide hydrolysis, particularly under acidic or basic conditions, can lead to the formation of the corresponding carboxylic acid and amine.[9]

  • Residual solvents and reagents: Solvents used in the reaction or workup can be retained in the final product.[10]

Q3: When should I choose chromatography over recrystallization?

The choice depends on the scale of purification, the nature of the impurities, and the desired purity level.[6]

  • Recrystallization is often preferred for its simplicity and cost-effectiveness on a larger scale, especially for removing small amounts of impurities.[5][6]

  • Chromatography offers higher resolution for separating complex mixtures or impurities with similar physical properties to the target compound.[6]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the purification of polar butanamide compounds.

Issue Possible Cause(s) Recommended Solution(s)
Low or no retention on C18 HPLC column (elutes in the void volume) The compound is too polar for the nonpolar stationary phase.1. Switch to a more suitable chromatography mode: - Hydrophilic Interaction Liquid Chromatography (HILIC): Uses a polar stationary phase (e.g., amide, silica, diol) and a high organic mobile phase, which is ideal for retaining and separating very polar compounds.[3][11][12][13][14] - Mixed-Mode Chromatography: Employs stationary phases with both reversed-phase and ion-exchange functionalities, providing multiple retention mechanisms for polar and ionizable compounds.[2][3][15][16][17]2. Modify the mobile phase in reversed-phase: - Use a highly aqueous mobile phase with a water-tolerant column to avoid hydrophobic collapse.[3] - Introduce ion-pairing agents (note: this can complicate mass spectrometry compatibility).[3]
Significant product loss during column chromatography on silica gel The polar amide group is strongly adsorbing to the acidic silanol groups on the silica surface.1. Deactivate the silica gel: Pre-treat the silica with a small amount of a basic modifier like triethylamine or ammonia in the eluent to cap the active sites.[4]2. Use an alternative stationary phase: Alumina (basic or neutral) can be a good alternative for basic compounds.[4]3. Switch to reversed-phase chromatography.
Product streaks badly on TLC plate and column 1. Strong interaction with the stationary phase. 2. Sample overload. 3. Presence of acidic or basic impurities. 1. Add a modifier to the mobile phase: For silica gel, adding a small amount of acetic acid (for acidic compounds) or triethylamine/ammonia (for basic compounds) can improve peak shape.[4]2. Reduce the amount of sample loaded onto the plate or column.3. Consider HILIC or mixed-mode chromatography for better peak shapes of polar compounds.
Difficulty finding a suitable recrystallization solvent The compound is either too soluble in polar solvents or insoluble in non-polar solvents at all temperatures.1. Use a mixed solvent system: A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can yield crystals.[6] Common systems include ethanol/water, acetone/water, or ethyl acetate/hexanes.[6]2. Screen a wide range of solvents: Systematically test solubility in various solvents of different polarities (e.g., ethanol, acetone, acetonitrile, ethyl acetate).[5]
Oily precipitate instead of crystals during recrystallization The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.1. Lower the temperature of crystallization: Use a solvent with a lower boiling point.2. Cool the solution more slowly and introduce a seed crystal to encourage proper crystal lattice formation.3. Scratch the inside of the flask with a glass rod to create nucleation sites.

Section 3: Experimental Protocols

Protocol 1: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is suitable for the purification of highly polar butanamide compounds that are poorly retained in reversed-phase chromatography.

1. Column Selection:

  • Choose a HILIC column with a polar stationary phase such as amide, silica, or diol.[11][12][13] Amide phases are often a good starting point for polar amides.[18]

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Water with a buffer (e.g., 10-20 mM ammonium formate or ammonium acetate, pH adjusted to 3-6). The buffer is crucial for good peak shape.[18]
  • Mobile Phase B (Organic): Acetonitrile.

3. Gradient Elution:

  • Start with a high percentage of organic solvent (e.g., 95% B) to ensure retention of the polar analyte.
  • Run a gradient to increase the aqueous component (e.g., from 95% B to 50% B over 15-20 minutes).
  • Equilibrate the column with the initial mobile phase conditions for at least 5-10 column volumes before each injection.

4. Sample Preparation:

  • Dissolve the sample in the initial mobile phase or a solvent with a high organic content to avoid peak distortion.

5. Detection:

  • UV detection is common. For compounds without a chromophore, mass spectrometry (MS) or a charged aerosol detector (CAD) can be used. HILIC's high organic mobile phases are advantageous for MS sensitivity.[3]
Protocol 2: Purification by Acid-Base Extraction

This technique is effective for separating butanamide compounds from acidic or basic impurities.

1. Dissolution:

  • Dissolve the crude butanamide mixture in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

2. Removal of Acidic Impurities:

  • Transfer the organic solution to a separatory funnel.
  • Add an equal volume of a weak aqueous base (e.g., 5% sodium bicarbonate solution).
  • Shake the funnel vigorously, venting frequently.
  • Allow the layers to separate. The deprotonated acidic impurities will move to the aqueous layer.
  • Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution.

3. Removal of Basic Impurities:

  • Wash the organic layer with a weak aqueous acid (e.g., 1 M HCl).
  • The protonated basic impurities will move to the aqueous layer.
  • Drain the aqueous layer and repeat the wash.

4. Isolation of the Butanamide:

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
  • Filter and remove the solvent under reduced pressure to obtain the purified butanamide.

Section 4: Advanced and Alternative Purification Strategies

For particularly challenging separations, consider the following advanced techniques:

  • Mixed-Mode Chromatography: This technique utilizes stationary phases with multiple interaction modes (e.g., reversed-phase and ion-exchange) to provide unique selectivity for polar and ionizable compounds, often without the need for ion-pairing reagents.[2][3][15][16][17]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[19][20] It is a form of normal-phase chromatography that can offer fast, efficient separations with reduced solvent consumption, making it an attractive "green" alternative for the purification of some polar molecules.[20][21][22]

Section 5: Visual Diagrams

Workflow for Method Selection in Butanamide Purification

PurificationWorkflow start Crude Butanamide Sample solubility_test Solubility Screening (e.g., Ethanol, Acetonitrile, Water, Ethyl Acetate/Hexane) start->solubility_test is_recrystallizable Suitable Recrystallization System Found? solubility_test->is_recrystallizable recrystallize Perform Recrystallization is_recrystallizable->recrystallize Yes chromatography_path Proceed to Chromatography is_recrystallizable->chromatography_path No pure_product1 Pure Product recrystallize->pure_product1 rp_hplc Initial Test: Reversed-Phase HPLC (C18) chromatography_path->rp_hplc rp_retention Adequate Retention? rp_hplc->rp_retention optimize_rp Optimize RP-HPLC (e.g., gradient, buffer) rp_retention->optimize_rp Yes advanced_chrom Advanced Chromatography Techniques rp_retention->advanced_chrom No pure_product2 Pure Product optimize_rp->pure_product2 hilic HILIC advanced_chrom->hilic mixed_mode Mixed-Mode advanced_chrom->mixed_mode sfc SFC advanced_chrom->sfc optimize_advanced Optimize Selected Method hilic->optimize_advanced mixed_mode->optimize_advanced sfc->optimize_advanced pure_product3 Pure Product optimize_advanced->pure_product3

Caption: Decision tree for selecting a purification method for polar butanamide compounds.

Acid-Base Extraction Workflow

AcidBaseExtraction start Crude Butanamide in Organic Solvent add_base Wash with aq. NaHCO3 start->add_base separate1 Separate Layers add_base->separate1 organic1 Organic Layer: Butanamide + Basic Impurities separate1->organic1 Organic aqueous1 Aqueous Layer: Acidic Impurities (Salts) separate1->aqueous1 Aqueous add_acid Wash with aq. HCl organic1->add_acid separate2 Separate Layers add_acid->separate2 organic2 Organic Layer: Purified Butanamide separate2->organic2 Organic aqueous2 Aqueous Layer: Basic Impurities (Salts) separate2->aqueous2 Aqueous workup Dry, Filter, Evaporate organic2->workup product Pure Butanamide workup->product

Caption: Workflow for purification of butanamide using acid-base extraction.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [Link]

  • Butyramide - Solubility of Things. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Mixed-Mode HPLC Separations: What, Why, and How | LCGC International. [Link]

  • Mixed-Mode Chromatography—A Review - LCGC International. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities | Request PDF - ResearchGate. [Link]

  • Hydrophilic-Interaction Chromatography (HILIC) for LC–MS-MS Analysis of Monoamines using Xbridge BEH Amide XP Columns | LCGC International. [Link]

  • Supercritical fluid chromatography - Wikipedia. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC - NIH. [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]

  • What is the best technique for amide purification? - ResearchGate. [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. [Link]

  • CN108821992A - A kind of Levetiracetam impurity and synthetic method - Google P

Sources

Technical Support Center: Enhancing the Stability of 2-(Phenylamino)butanamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Phenylamino)butanamide. As Senior Application Scientists, we understand that maintaining the chemical integrity of your compounds in solution is paramount for generating reproducible and reliable data. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the stability of this compound. We will explore the fundamental causes of its degradation and provide field-proven protocols to mitigate these issues.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the most common initial observations and questions regarding the instability of this compound.

Q1: I've observed a progressive loss of potency or a decrease in the primary peak area in my HPLC analysis of a this compound solution. What is the most probable cause?

A: The most likely cause of instability for this compound in solution is the hydrolysis of its amide bond.[1] The amide functional group, while generally more stable than an ester, is susceptible to cleavage in the presence of water, a reaction that can be significantly accelerated by acidic or basic conditions.[2][3] This process breaks the bond between the carbonyl carbon and the nitrogen atom, leading to the formation of new chemical entities and a corresponding loss of the parent compound.[2]

Q2: If hydrolysis is occurring, what are the primary degradation products I should be looking for?

A: The hydrolysis of this compound will break the amide linkage, yielding two primary products: 2-(Phenylamino)butanoic acid and ammonia . Identifying these degradants using techniques like LC-MS is a definitive way to confirm that hydrolysis is the degradation pathway.

Q3: What environmental or solution factors can accelerate the degradation of this compound?

A: Several factors can expedite the degradation process. The most influential are:

  • pH: Both strong acids and strong bases act as catalysts for amide hydrolysis. The rate of degradation is often lowest in the neutral to slightly acidic pH range.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[1] Storing solutions at elevated temperatures, even room temperature, can lead to significant degradation over time.

  • Solvent Composition: The presence of water is a prerequisite for hydrolysis. While the compound may be dissolved in organic solvents for stock solutions, the introduction of aqueous media (e.g., buffers, cell culture media) initiates the risk of degradation.

  • Light and Oxygen: While hydrolysis is often the primary concern, other functional groups, such as the phenylamino moiety, can be susceptible to photolytic degradation or oxidation.[4][5]

Q4: How can I definitively confirm that my compound is degrading and not just precipitating or adsorbing to my container?

A: A well-designed analytical method is crucial for confirming degradation. The gold standard is a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[6] Such a method is specifically developed and validated to separate the intact parent compound from its degradation products, impurities, and any other components in the solution.[7][8] By monitoring a decrease in the parent peak area and the simultaneous appearance and growth of new peaks corresponding to degradants, you can quantitatively track the stability of the compound.

Part 2: Troubleshooting Guide - A Systematic Approach to Stabilization

If you have confirmed or strongly suspect that this compound is degrading in your experiments, follow this systematic guide to diagnose the cause and implement effective solutions.

Workflow for Troubleshooting Instability

G A Observed Instability (e.g., Loss of Potency) B Step 1: Confirm Degradation Develop Stability-Indicating HPLC Method A->B C Step 2: Identify Cause Conduct Forced Degradation Study B->C Degradation Confirmed D Step 3: Implement Solutions Optimize Formulation and Storage Conditions C->D Degradation Pathway(s) Identified E Step 4: Verify Stability Re-evaluate Under Optimized Conditions D->E E->D Degradation Persists F Stable Solution Achieved E->F No Significant Degradation

Caption: A systematic workflow for diagnosing and resolving compound instability.

Step 1: Initial Diagnosis - Confirming Degradation

Causality: Before attempting to fix the problem, you must confirm that chemical degradation is indeed the issue. A stability-indicating analytical method provides irrefutable evidence by separating and allowing for the quantification of the parent compound and its byproducts.[9]

Action: Develop a stability-indicating HPLC-UV method. The goal is to achieve baseline separation between the main this compound peak and any new peaks that appear over time or under stress conditions.

(See Part 3 for a detailed protocol on developing a stability-indicating HPLC method.)

Step 2: Identifying the Cause - Forced Degradation Studies

Causality: Forced degradation (or stress testing) is a cornerstone of stability analysis.[10] By subjecting the compound to harsh conditions that are known to cause specific types of degradation (hydrolysis, oxidation, etc.), you can rapidly identify its vulnerabilities and the resulting degradation products.[8][11] This knowledge is essential for designing a targeted stabilization strategy.

Action: Perform a forced degradation study on this compound. This involves exposing solutions of the compound to acidic, basic, oxidative, photolytic, and thermal stress. Analyze the stressed samples with your stability-indicating method to see which conditions cause significant degradation.

(See Part 3 for a detailed protocol on conducting a forced degradation study.)

Step 3: Implementing Solutions - Strategies for Enhancing Stability

Based on the results from your forced degradation study, you can now implement targeted strategies to protect the compound.

  • If Acid/Base Hydrolysis is the Primary Pathway:

    • pH Control: The most effective strategy is to maintain the solution pH within a range where the compound is most stable, typically near neutral (pH 6-8). Prepare your solutions using a buffer system (e.g., phosphate-buffered saline, PBS) rather than unbuffered water or saline.

    • Avoid Extreme pH: Ensure that any reagents added to your solution do not drastically alter the pH.

  • If Thermal Degradation is Observed:

    • Temperature Control: Always store stock and working solutions at reduced temperatures. Refrigeration (2-8°C) is good for short-term storage, while freezing (-20°C or -80°C) is recommended for long-term storage.

    • Minimize Thaw/Freeze Cycles: Aliquot stock solutions into single-use volumes to avoid repeated warming and cooling, which can accelerate degradation.

  • If Oxidative or Photolytic Degradation Occurs:

    • Protect from Light: Prepare and store solutions in amber vials or wrap clear vials in aluminum foil to prevent exposure to light.

    • Exclude Oxygen: For highly sensitive compounds, you can purge the solution and the vial headspace with an inert gas like nitrogen or argon before sealing. The addition of antioxidants could be considered, but this may complicate your experimental system.

  • General Solvent-Based Strategies:

    • High-Concentration Stocks: Prepare initial stock solutions at high concentrations in a non-aqueous, water-miscible organic solvent where the compound is stable (e.g., DMSO, Ethanol). Make fresh dilutions into your aqueous experimental medium immediately before use. This minimizes the time the compound spends in the aqueous environment where it is less stable.

    • Lyophilization: For long-term preservation, consider lyophilizing (freeze-drying) the compound in a stable buffer system to remove water, the key reactant in hydrolysis. The resulting powder can be reconstituted just before use.

Data Summary: Expected Forced Degradation Outcomes

The following table summarizes hypothetical, yet typical, results from a forced degradation study on an amide-containing compound like this compound.

Stress ConditionReagent/MethodExpected DegradationPrimary Pathway
Acid Hydrolysis 0.1 M HCl, 60°CSignificant (>20%)Amide Hydrolysis
Base Hydrolysis 0.1 M NaOH, 60°CVery Significant (>50%)Amide Hydrolysis
Oxidation 3% H₂O₂, RTMinimal to Moderate (<10%)Oxidation of Phenylamino Group
Photolytic UV/Visible Light, RTMinimal (<5%)Photodegradation
Thermal (Neutral) pH 7 Buffer, 80°CModerate (10-15%)Amide Hydrolysis

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your stability investigations.

Protocol 1: Development of a Stability-Indicating HPLC Method
  • Column and Mobile Phase Screening:

    • Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen a gradient of a weak acid in water (e.g., 0.1% formic acid or phosphoric acid, Mobile Phase A) and an organic solvent (e.g., acetonitrile or methanol, Mobile Phase B). A typical starting gradient might be 5% to 95% B over 20 minutes.

  • Generate Degraded Samples:

    • Prepare a sample of this compound that has been partially degraded, ideally by refluxing in 0.05 M NaOH for 1-2 hours to generate hydrolytic degradants. This provides the key separation challenge.

  • Optimize the Gradient:

    • Inject the degraded sample onto your HPLC system. Adjust the gradient slope and duration to achieve baseline resolution (>1.5) between the parent peak and the major degradation product peaks.

  • Wavelength Selection:

    • Use a photodiode array (PDA) detector to acquire the UV spectrum of the parent compound. Select a detection wavelength at the absorbance maximum (e.g., ~240-250 nm) for optimal sensitivity.

  • Method Validation (Peak Purity):

    • Once separation is achieved, assess the peak purity of the parent compound in your stressed samples using the PDA detector software. This ensures no degradants are co-eluting, confirming the method is truly "stability-indicating."

Protocol 2: Conducting a Forced Degradation Study
  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: In separate, clearly labeled amber glass vials, mix the stock solution with the stressor as follows:

    • Acid: 1 mL stock + 1 mL 0.2 M HCl (Final: 0.5 mg/mL in 0.1 M HCl)

    • Base: 1 mL stock + 1 mL 0.2 M NaOH (Final: 0.5 mg/mL in 0.1 M NaOH)

    • Oxidative: 1 mL stock + 1 mL 6% H₂O₂ (Final: 0.5 mg/mL in 3% H₂O₂)

    • Thermal: 1 mL stock + 1 mL pH 7.0 buffer (Final: 0.5 mg/mL)

    • Control: 1 mL stock + 1 mL water (Final: 0.5 mg/mL)

  • Incubation:

    • Place the Acid, Base, and Thermal vials in a heating block or water bath at 60°C.

    • Leave the Oxidative and Control vials at room temperature, protected from light.

  • Time Points: Take an aliquot (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching and Analysis:

    • Immediately neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze all samples by your stability-indicating HPLC method. Calculate the percentage of the parent compound remaining and the percentage of major degradants formed.

Primary Degradation Pathway: Amide Hydrolysis

G cluster_0 This compound cluster_1 2-(Phenylamino)butanoic Acid + Ammonia mol1 mol2 mol1->mol2 H₂O (H⁺ or OH⁻ catalyst) plus + mol3 NH₃

Caption: The hydrolytic degradation of this compound.

References

  • Allen, A. (n.d.).
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • The Organic Chemistry Tutor. (2019, January 15). Mechanism of Amide Hydrolysis. YouTube. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • University of Calgary. (n.d.). Ch20: Amide hydrolysis. [Link]

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. [Link]

  • Stoltz, B. M., et al. (2012). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PubMed Central. [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Pharma Info. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]

  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test. [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Wang, W., et al. (2021). Phenylurea herbicide degradation and N-nitrosodimethylamine formation under various oxidation conditions: Relationships and transformation pathways. Environmental Pollution. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(Phenylamino)butanamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 2-(Phenylamino)butanamide and other small molecules with challenging solubility profiles. This guide is designed to provide you, as a fellow scientist, with practical, in-depth solutions to common solubility issues encountered in biological assays. Our goal is to move beyond simple instructions and offer a clear rationale for each step, ensuring your experiments are both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems researchers face when working with hydrophobic compounds like this compound.

Q1: What are the initial signs of solubility issues with this compound in my assay?

A1: Solubility problems can manifest in several ways, often leading to inconsistent and unreliable data. Key indicators include:

  • Visible Precipitation: You might observe a cloudy or milky appearance in your solution, or even visible solid particles, after diluting your stock solution into the aqueous assay buffer.[1][2] This is the most direct sign that the compound has crashed out of solution.

  • Inconsistent Assay Results: Poor solubility can lead to high variability between replicate wells or experiments. The actual concentration of the dissolved compound is unknown and inconsistent, leading to erroneous structure-activity relationships (SAR).[3]

  • Non-reproducible Dose-Response Curves: If a compound's solubility limit is reached, increasing the total amount added to the assay will not increase the concentration of the dissolved, active compound. This can lead to a flat or truncated dose-response curve, making it difficult to determine an accurate IC50 or EC50 value.

  • Discrepancies Between Stock and Final Concentrations: The concentration measured in your final assay medium may be significantly lower than what you calculated based on dilution, a clear indication of precipitation.[4]

Q2: What is the recommended first-line solvent for preparing a stock solution of this compound?

A2: For most hydrophobic small molecules used in biological research, the standard and recommended primary solvent is Dimethyl Sulfoxide (DMSO) .[4][5][6]

Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[7] Its miscibility with water allows for the preparation of high-concentration stock solutions (e.g., 10-30 mM) that can then be diluted into aqueous assay buffers.[5][6] However, it's crucial to use high-purity, anhydrous DMSO to prevent compound degradation and water-induced precipitation during storage.[4]

Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What should I do?

A3: This is a classic problem known as "crashing out." It occurs because while the compound is soluble in the high-DMSO environment of the stock, it is not soluble in the final, mostly aqueous, assay buffer.[2][8]

Here is a step-by-step troubleshooting approach:

  • Optimize the Dilution Technique: Avoid adding a small volume of DMSO stock directly into a large volume of buffer. Instead, add the stock solution to your buffer dropwise while vigorously vortexing or stirring. This rapid mixing can help prevent localized high concentrations that initiate precipitation.[9]

  • Perform Serial Dilutions: Instead of a single large dilution, create an intermediate dilution series. For example, dilute your 10 mM stock in DMSO to 1 mM in DMSO first, and then add that to your aqueous buffer. This gradual reduction in DMSO concentration can sometimes keep the compound in solution.[9]

  • Lower the Final Compound Concentration: The most straightforward solution is often to work at a lower final concentration that is below the compound's aqueous solubility limit.

  • Increase Final DMSO Concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO in your assay can help maintain solubility. However, you must first validate your assay's tolerance for DMSO.[2]

Q4: What is the maximum concentration of DMSO my assay can tolerate?

A4: The tolerance for DMSO is highly dependent on the specific biological system you are using.

  • Cell-Based Assays: Most cell lines can tolerate DMSO up to 0.5% without significant cytotoxicity, though some may tolerate up to 1%.[10][11][12] Primary cells are often more sensitive.[12] It is critical to run a vehicle control experiment where you test a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) on your cells to determine the highest concentration that does not impact viability or the specific endpoint you are measuring.[11][13]

  • Enzymatic Assays: The effect of DMSO on enzyme activity varies widely. Some enzymes are unaffected or even slightly activated by low percentages of DMSO, while others can be inhibited or denatured.[14][15][16] The hydrophobicity of the solvent (measured as Log P) can influence enzyme flexibility and activity.[14][17] A DMSO tolerance test is essential for any new enzymatic assay.

  • Binding Assays: High concentrations of DMSO can disrupt protein structure and interfere with binding interactions.[18] Keeping the final concentration at or below 1% is a common practice.[19]

Q5: Are there alternatives to DMSO for solubilizing this compound?

A5: Yes, if DMSO is not suitable or effective, several other strategies can be employed:

  • Other Organic Solvents: Dimethylformamide (DMF) and ethanol are sometimes used.[10] However, they often have higher toxicities in cell-based assays compared to DMSO.[20] Newer, greener solvents like Cyrene™ are also being explored as DMSO alternatives.[7]

  • Co-solvents and Excipients: Using a combination of solvents can be effective. Low molecular weight Polyethylene Glycols (e.g., PEG 400) or glycerol can be used as co-solvents to improve aqueous solubility.[5][20]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[21][22][23][24] Beta-cyclodextrins (β-CD) and their derivatives like Hydroxypropyl-β-CD (HP-β-CD) are commonly used.[21]

  • Surfactants: Biologically compatible detergents like Tween-20 or Pluronic F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[20][25]

Q6: How can I determine the aqueous solubility of my specific batch of this compound?

A6: It's a best practice to experimentally determine the solubility of your compound. There are two main types of solubility to consider: kinetic and thermodynamic.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates when added from a concentrated DMSO stock into an aqueous buffer. This is highly relevant for most biological assays.[6][26][27] A common method is to make serial dilutions of your compound in buffer, incubate, and then identify the highest concentration that remains clear by visual inspection, turbidity measurement, or light scattering.[3]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It's measured by adding an excess of the solid compound to the aqueous buffer, shaking for an extended period (24-48 hours) to reach equilibrium, filtering out the undissolved solid, and then measuring the concentration of the dissolved compound in the filtrate, typically by HPLC-UV.[6][26][27]

Part 2: Troubleshooting Workflow for Solubility Issues

When faced with a solubility challenge, a systematic approach is key. The following workflow provides a decision-making framework to guide you from initial observation to a viable solution.

G start Start: Compound Precipitates in Aqueous Buffer q_stock Is the stock solution clear? start->q_stock remake_stock Problem with stock. 1. Use fresh, anhydrous DMSO. 2. Gently warm (37°C) & sonicate. 3. Remake at a lower concentration. q_stock->remake_stock No q_dilution Optimize Dilution Method q_stock->q_dilution Yes remake_stock->q_stock dilution_steps 1. Add stock dropwise to vortexing buffer. 2. Use an intermediate dilution step. 3. Lower final compound concentration. q_dilution->dilution_steps q_solved1 Precipitation Solved? dilution_steps->q_solved1 q_dmso Modify Solvent Environment q_solved1->q_dmso No end_success Success! Proceed with validated protocol. q_solved1->end_success Yes dmso_steps 1. Run DMSO tolerance test on assay. 2. Increase final DMSO % (if tolerated). 3. Test alternative solvents (Ethanol, DMF). q_dmso->dmso_steps q_solved2 Precipitation Solved? dmso_steps->q_solved2 q_excipients Use Advanced Solubilization Agents q_solved2->q_excipients No q_solved2->end_success Yes excipient_steps 1. Test cyclodextrins (e.g., HP-β-CD). 2. Test non-ionic surfactants (e.g., Tween-20). 3. Adjust buffer pH (if compound is ionizable). q_excipients->excipient_steps excipient_steps->end_success If Solved end_fail Re-evaluate compound or assay. Consider resynthesis or analog. excipient_steps->end_fail

Caption: A decision tree for troubleshooting compound precipitation.

Part 3: In-Depth Protocols

Here we provide detailed, step-by-step methodologies for preparing and handling solutions of this compound.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol outlines the best practices for creating a reliable, concentrated stock solution, which is the foundation of your experiments.[28][29][30][31]

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO (Biotechnology Grade)

  • Analytical balance

  • Sterile, amber glass vial or polypropylene tube with a screw cap

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM). Use the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Weighing: Tare a clean weighing vessel on the analytical balance. Carefully weigh the calculated amount of this compound. It is crucial to record the exact mass.

  • Dissolution: Transfer the weighed compound into the labeled storage vial. Add the calculated volume of anhydrous DMSO.

  • Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, you can use a bath sonicator for 5-10 minutes or gently warm the solution to 37°C.[1]

  • Verification: Visually inspect the solution against a light source to ensure there are no undissolved particles. The solution should be completely clear.

  • Storage: Store the stock solution at -20°C or -80°C.[32] To avoid repeated freeze-thaw cycles, which can cause precipitation or degradation, aliquot the stock into smaller, single-use volumes.[32]

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This advanced method is for compounds that fail to remain soluble in aqueous buffers even with optimized DMSO dilution.[21][22][33]

Principle: HP-β-CD encapsulates the hydrophobic compound, presenting a hydrophilic exterior to the aqueous solvent, thereby enhancing solubility.

Materials:

  • 10 mM stock of this compound in DMSO (from Protocol 1)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Your final aqueous assay buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your assay buffer to create a stock solution (e.g., 20% w/v). This may require gentle warming and stirring. Sterile filter the solution if necessary for your application.

  • Complexation: The key is to add the compound to the cyclodextrin solution.

    • In a sterile tube, add the required volume of the 20% HP-β-CD solution.

    • While vortexing the HP-β-CD solution, slowly add the required volume of your 10 mM compound stock in DMSO. The molar ratio of HP-β-CD to the compound is often optimized in the range of 100:1 to 1000:1.

  • Incubation: Allow the mixture to incubate at room temperature for at least 1 hour with gentle agitation (e.g., on a rotator) to allow for the formation of the inclusion complex.

  • Final Dilution: This complexed solution can now be used in your assay or further diluted in the assay buffer as needed. Always include a vehicle control containing the same final concentration of HP-β-CD and DMSO.

Part 4: Data & Compatibility Tables

Table 1: Properties of Common Solvents and Solubilizing Agents
Solvent / AgentTypeTypical UseKey Considerations
DMSO Polar Aprotic SolventPrimary stock solutions (10-30 mM)Can be toxic to cells >0.5-1%.[11][12] Can affect enzyme activity.[14]
Ethanol Polar Protic SolventAlternative for stock solutionsGenerally more cytotoxic than DMSO; use at lower final concentrations (<0.5%).
DMF Polar Aprotic SolventAlternative for stock solutionsHigher toxicity than DMSO; handle with care.[20]
PEG 400 Co-solvent / PolymerUsed in final formulationsBiocompatible, but can increase viscosity of the solution.[5]
HP-β-CD Excipient / Complexing AgentTo increase aqueous solubilityCan sometimes interact with cell membranes or proteins; vehicle control is essential.[21]
Tween-20 Non-ionic SurfactantTo prevent aggregation and precipitationForms micelles; can interfere with some assays (e.g., by denaturing proteins at high conc.).[20]
Table 2: Recommended Maximum Solvent Concentrations for Common Assays
Assay TypeRecommended Max. DMSO Conc.Recommended Max. Ethanol Conc.Notes
Mammalian Cell Culture (Immortalized) 0.5% (some up to 1.0%)[12][13]0.5%Always perform a dose-response toxicity curve for your specific cell line.[11]
Primary Cell Culture ≤ 0.1%≤ 0.1%Primary cells are generally much more sensitive to solvent toxicity.[12]
Enzymatic Assays 1-5% (highly variable)1-5% (highly variable)Must be empirically determined; some enzymes are very sensitive.[14][16]
Protein Binding Assays (e.g., SPR, ELISA) ≤ 1.0%≤ 1.0%Higher concentrations can alter protein conformation and affect binding kinetics.[18]
Bacterial Culture (e.g., MIC assays) 1-2%1-2%Varies by species; some studies show Cyrene™ as a viable alternative.[7]

Part 5: Mechanistic Insights & Visualizations

Understanding the "why" behind these techniques is crucial for effective troubleshooting.

The Mechanism of Cyclodextrin Inclusion

Cyclodextrins function as molecular containers. Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic. A poorly soluble molecule like this compound can partition into this hydrophobic cavity, forming a stable, non-covalent "inclusion complex." This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Part 6: References

  • Miletic, T., Kyriakos, K., & Douroumis, D. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). [Link]

  • Jacob, S., & Nair, A. B. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmaceutical Negative Results. [Link]

  • Gordon, I. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Miletic, T., Kyriakos, K., & Douroumis, D. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Iqbal, J., et al. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review. [Link]

  • Reddit User Discussion. (2023). Maximum DMSO concentration in media for cell culture? Reddit r/labrats. [Link]

  • Reddit User Discussion. (2021). Alternatives to DMSO? Acetonitrile in biology? Reddit r/Chempros. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]

  • ResearchGate Discussion. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein Peptide. [Link]

  • ResearchGate Discussion. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • ResearchGate Discussion. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate. [Link]

  • Boyd, S. L., et al. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Al-Rawashdeh, W., et al. (2018). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. [Link]

  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]

  • Liu, Y. Y., & Xu, J. (2019). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. Catalysts. [Link]

  • Sherwood, J., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Advances. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • Corpa, M. F., et al. (2021). Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. International Journal of Molecular Sciences. [Link]

  • LibreTexts Chemistry. (2019). Enzyme Catalyzed Reactions in Organic Solvents. Chemistry LibreTexts. [Link]

  • Le, H. Q. A., et al. (2018). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. ChemCatChem. [Link]

  • ResearchGate. (n.d.). Effect on enzyme activity of different organic solvents. ResearchGate. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Wenlock, M. C., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development. [Link]

  • Wordpress. (2026). Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress. [Link]

  • PubChem. (n.d.). 2-Phenylbutanamide. PubChem. [Link]

  • PubChem. (n.d.). 2-phenyl-N-(2-phenylethyl)butanamide. PubChem. [Link]

  • Kopesky, P. W., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • ResearchGate Discussion. (2017). Apart from DMSO, which other solvent can I use to dissolve my DCM soluble compounds for MTT assay? ResearchGate. [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]

  • Reddit User Discussion. (2022). How to tackle compound solubility issue. Reddit r/labrats. [Link]

  • Pharmaffiliates. (n.d.). (S)-2-Amino-N-(3-fluoro-2-((phenylamino)methyl)phenyl)butanamide. Pharmaffiliates. [Link]

  • ResearchGate Discussion. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • Ziath. (n.d.). Compound Solubility and HTS Screening. Ziath. [Link]

  • ResearchGate Discussion. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate. [Link]

  • Singh, S. N., & Kishore, N. (2007). Protein precipitation and denaturation by dimethyl sulfoxide. Protein and Peptide Letters. [Link]

Sources

Technical Support Center: Refining Dosage and Administration for In Vivo Studies of Butanamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven advice for refining the dosage and administration of butanamide analogs in in vivo studies. Our goal is to equip you with the rationale behind experimental choices and provide robust, self-validating protocols to ensure the scientific integrity of your work.

Section 1: Foundational Concepts & Initial Study Design

This section addresses the critical first steps in planning your in vivo experiments. A well-designed initial study can save significant time and resources, and is fundamental to obtaining meaningful data.

Q1: How do I determine a starting dose for my novel butanamide analog?

There is no single recommended starting dose for a novel compound.[1] The initial dose should be determined empirically through a dose range-finding (DRF) study, also known as a Maximum Tolerated Dose (MTD) study.[2][3] The goal is to identify the highest dose that does not cause unacceptable toxicity, which then informs the dose selection for subsequent efficacy studies.[4]

Here are two common approaches to selecting doses for a DRF study:

  • Extrapolation from in vitro data: A common starting point is to select a dose anticipated to achieve a plasma concentration several times higher than the in vitro IC50 or EC50 value.[4] This helps to ensure that the compound reaches a biologically relevant concentration in vivo.

  • Allometric Scaling: If you have pharmacokinetic data from another species, you can use allometric scaling to estimate a starting dose.[5] This method accounts for differences in body surface area and metabolic rates between species.

It is crucial to follow established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), when designing and conducting these studies.[6][7] The study design should include at least three dose levels to observe a dose-related effect.[7]

Q2: What are the key considerations when choosing an animal model for my study?

The choice of animal model is critical and depends on the scientific objectives of your study.[8] Key factors to consider include:

  • Metabolic Profile: The animal model should ideally have a metabolic profile for your butanamide analog that is as similar as possible to humans. This is crucial for predicting human pharmacokinetics.

  • Disease Relevance: If you are studying a specific disease, the animal model should accurately recapitulate the key aspects of the human condition.

  • Route of Administration: The chosen animal model must be suitable for the intended route of administration.[8] For example, some routes may be technically challenging in smaller species.[8]

  • Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines on animal welfare. The chosen procedures should minimize pain and distress.[5]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for selecting an appropriate in vivo model."

Section 2: Formulation & Administration Route Selection

The formulation and route of administration can dramatically impact the bioavailability and efficacy of your butanamide analog. Many new chemical entities, including butanamide analogs, may exhibit poor water solubility, posing a significant challenge.[9][10]

Q3: My butanamide analog has poor aqueous solubility. What are some formulation strategies to improve its bioavailability?

Poor aqueous solubility is a common hurdle for many drug candidates, often leading to low and variable oral bioavailability.[11][12] Here are several formulation strategies to consider:

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents Increases solubility by using a mixture of solvents.Simple to prepare.Risk of drug precipitation upon dilution with aqueous fluids.[9]
Cyclodextrins Forms inclusion complexes with the drug, increasing its solubility.[9]Can significantly enhance solubility and stability.[10]Can have dose-limiting toxicity.[10]
Lipid-Based Systems Solubilizes the drug in lipids, which can be absorbed through the lymphatic system.[10]Can improve bioavailability of highly lipophilic drugs.Can be complex to formulate and characterize.
Nanosuspensions Reduces the particle size of the drug to the nanometer range, increasing the surface area for dissolution.[13]Can improve dissolution rate and bioavailability.[13]Can be prone to physical instability (e.g., agglomeration).[13]
Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[14]Can achieve high drug loading and improve stability.Requires specialized manufacturing techniques.

The choice of formulation will depend on the physicochemical properties of your specific butanamide analog.[15] It is often necessary to screen several formulation approaches to identify the most effective one.[11]

Q4: How do I select the most appropriate route of administration?

The route of administration should be chosen based on the drug's properties, the study's objective, and the animal model.[5][8] The main routes are enteral (via the digestive tract) and parenteral (outside the digestive tract).[16]

  • Oral (PO): The most common and convenient route. However, drugs administered orally are subject to first-pass metabolism in the liver, which can reduce bioavailability.[16]

  • Intravenous (IV): Provides 100% bioavailability and a rapid onset of action.[5] It is often used to bypass absorption limitations.

  • Intraperitoneal (IP): A common route in rodents, offering rapid absorption. However, there is a risk of injection into organs.[17]

  • Subcutaneous (SC): Results in slower absorption and a more prolonged duration of action compared to IV or IP routes.[5]

  • Intramuscular (IM): Provides a depot for sustained release of the drug. The volume that can be administered is limited.[8]

The chosen route will significantly impact the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of your compound.[5]

Section 3: Dose-Range Finding & Toxicity Assessment

A well-conducted DRF study is essential for ensuring the safety of the animals and the scientific validity of your efficacy studies.

Q5: What is a typical experimental design for a dose-range finding study?

A typical DRF study involves administering escalating doses of the butanamide analog to different groups of animals.[5] The study should include a control group receiving the vehicle alone.

Protocol: Dose-Range Finding Study

  • Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the study begins.

  • Group Allocation: Randomly assign animals to treatment groups (e.g., 3-5 animals per group).

  • Dose Administration: Administer a single dose of the butanamide analog to each group, with each group receiving a different dose level. Dose levels should be spaced to produce a gradation of toxic effects.[18]

  • Clinical Observations: Monitor the animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose, and then daily for 14 days).

  • Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study. A reduction in body weight gain is a sensitive indicator of toxicity.[6]

  • Necropsy: At the end of the study, perform a gross necropsy on all animals to look for any abnormalities.

  • Data Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "A schematic of a typical dose-range finding study design."

Q6: What are the common signs of toxicity to monitor in my animals?

Clinical signs of toxicity can vary depending on the butanamide analog and the animal species. Common signs to monitor include:

  • Changes in appearance (e.g., ruffled fur, hunched posture)

  • Changes in behavior (e.g., lethargy, hyperactivity)

  • Changes in body weight

  • Changes in food and water consumption

  • Gastrointestinal disturbances (e.g., diarrhea, constipation)

  • Respiratory changes (e.g., labored breathing)

  • Neurological signs (e.g., tremors, convulsions)

It is important to have a clear scoring system for clinical signs to ensure consistent and unbiased observations. Some studies on butanamide analogs have shown potential for toxicity at high concentrations.[19]

Section 4: Troubleshooting Common In Vivo Issues

Even with careful planning, you may encounter challenges during your in vivo studies. This section provides troubleshooting advice for common issues.

Q7: I am observing low and variable plasma concentrations of my butanamide analog after oral administration. What could be the cause, and how can I troubleshoot this?

Low and variable oral bioavailability is a frequent problem for poorly soluble compounds.[11] The primary causes are often poor dissolution in gastrointestinal fluids and inadequate absorption.[11]

Troubleshooting Steps:

  • Physicochemical Characterization:

    • Aqueous Solubility: Determine the solubility of your compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[11]

    • LogP/LogD: Assess the lipophilicity of the compound. A high LogP value (typically >3) suggests poor aqueous solubility.[11]

  • Formulation Optimization:

    • If your compound has poor solubility, consider the formulation strategies outlined in Q3 .

    • For compounds with poor permeability, prodrug strategies or the use of permeation enhancers may be beneficial.[20]

  • Route of Administration:

    • Administer the compound intravenously to determine its intrinsic clearance. If the clearance is very high, this may be the reason for low oral bioavailability.

  • In Vitro-In Vivo Correlation (IVIVC):

    • Use in vitro models, such as Caco-2 cell permeability assays, to predict in vivo absorption.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Decision tree for troubleshooting poor drug exposure."

Q8: My butanamide analog is showing unexpected toxicity at doses that were well-tolerated in the DRF study. What should I do?

This can occur due to several reasons:

  • Vehicle Toxicity: The vehicle used to formulate the compound may have its own toxicity, which can become apparent with repeated dosing.[17]

  • Drug Accumulation: With repeated dosing, the drug may accumulate in the body, leading to toxicity that was not observed in a single-dose DRF study.

  • Metabolite Toxicity: A metabolite of the parent compound may be responsible for the toxicity.

Troubleshooting Steps:

  • Review the DRF study data: Carefully re-examine the clinical observations and any pathology findings from the DRF study.

  • Conduct a pilot repeat-dose toxicity study: This will help to determine if the toxicity is due to drug accumulation.

  • Evaluate vehicle toxicity: Administer the vehicle alone to a control group to rule out any vehicle-related effects.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analyze the relationship between drug exposure and the toxic effects.[21] This can help to identify a therapeutic window.

  • Metabolite Identification: If possible, identify the major metabolites of your compound and assess their toxicity.

By systematically addressing these potential issues, you can refine your dosage and administration protocol to ensure the success of your in vivo studies.

References

  • Technical Support Center: Optimizing Dosage and Administration Routes for In Vivo Studies - Benchchem.
  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PubMed Central.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC - PubMed Central.
  • Technical Support Center: Refinement of In Vivo Dosage for Novel Small Molecule Inhibitors - Benchchem.
  • Technical Support Center: Strategies to Enhance In Vivo Bioavailability - Benchchem.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
  • How to de-risk OECD 443 studies through optimized dose level selections | Labcorp.
  • Is there any recommended dose range for determining the invivo anticancer activity of a new compound? | ResearchGate.
  • How to Administer a Substance to a Mouse? - TransCure bioServices.
  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate.
  • IACUC Routes of Administration Guidelines - Research & Innovation Office.
  • ECETOC Guidance on Dose Selection.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Advice on dose-level selection for the conduct of reproductive toxicity studies (OECD TGs 414, 421/422 and 443) under REACH - Flashpoint srl.
  • Current State of Play: OECD Discussions on Doses Selection in Chronic Toxicity Studies.
  • Synthesis and toxicity assessment of 3-oxobutanamides against human lymphocytes and isolated mitochondria - PubMed.
  • A good practice guide to the administration of substances and removal of blood, including routes and volumes - Laboratory Animal Resources.
  • In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf.
  • Dose Ranging & MTD Studies - WuXi AppTec.
  • Bioavailability: can we improve it? - Sygnature Discovery.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed Central.
  • Why Poor Bioavailability Is a Major Drug Development Risk.
  • Reasons for poor oral bioavailability of poorly water soluble drugs. - ResearchGate.
  • How to determine the dosage of in vivo study? - ResearchGate.
  • Toxicological assessment of anandamide - ProBiologists.
  • Toxicological assessment of anandamide - ProBiologists.
  • Bumetanide. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use - PubMed.
  • The pharmacokinetics and pharmacodynamics of bumetanide in normal subjects - PubMed.
  • Pharmacokinetics and pharmacodynamics of the diuretic bumetanide in the elderly - PubMed.
  • Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed.
  • Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs - PubMed.
  • Acute toxicity evaluation of a novel ceramide analog for the treatment of breast cancer.
  • Pharmacokinetics and pharmacodynamics of bumetanide in critically ill pediatric patients.

Sources

Technical Support Center: Mass Spectrometry Fragmentation Analysis of 2-(Phenylamino)butanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of 2-(Phenylamino)butanamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry to characterize this and structurally related molecules. Here, we will delve into the intricacies of its fragmentation patterns, offering field-proven insights and troubleshooting advice in a practical question-and-answer format. Our goal is to equip you with the expertise to not only interpret your data confidently but also to understand the causal chemical principles governing the fragmentation process.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragmentation pathways for this compound in electron ionization (EI) mass spectrometry?

When analyzing this compound by EI-MS, you can anticipate several key fragmentation pathways stemming from the molecule's distinct structural features: the butanamide chain, the secondary amine linkage, and the phenyl group. The primary fragmentation processes include alpha-cleavage, amide bond cleavage, and rearrangements.[1][2][3]

  • Alpha-Cleavage: This is a common fragmentation for both amines and carbonyl compounds.[1][4][5] For this compound, alpha-cleavage can occur at two principal locations:

    • Adjacent to the nitrogen atom of the phenylamino group.

    • Adjacent to the carbonyl group of the butanamide moiety.

  • Amide Bond Cleavage: The C-N bond of the amide is susceptible to cleavage, which can lead to the formation of a benzoyl cation or related structures.[6][7]

  • McLafferty Rearrangement: Given the presence of a carbonyl group and available gamma-hydrogens on the butyl chain, a McLafferty rearrangement is a plausible fragmentation pathway.[3][8][9]

Q2: I am observing a prominent peak at m/z 105. What fragment does this likely represent?

A peak at m/z 105 is highly characteristic of a benzoyl cation ([C₆H₅CO]⁺).[10] This fragment is often observed in the mass spectra of aromatic amides and ketones. Its formation in the case of this compound would involve cleavage of the bond between the carbonyl carbon and the alpha-carbon of the butanamide chain, followed by the loss of the butanamine radical. Aromatic amides are known to produce a prominent molecular ion peak and characteristic fragments from the loss of the NR2 group to form a resonance-stabilized cation, which can be followed by the subsequent loss of CO.[2]

Q3: My spectrum shows a significant peak at m/z 93. What is the origin of this fragment?

The fragment at m/z 93 corresponds to the aniline radical cation ([C₆H₅NH₂]⁺). This is a very common and stable fragment for N-phenyl substituted compounds.[11][12] Its formation arises from the cleavage of the N-C bond between the nitrogen and the butanamide portion of the molecule, with the charge retained on the aniline moiety.

Q4: I am having trouble identifying the molecular ion peak. Is it expected to be abundant?

For acyclic aliphatic amines, the molecular ion peak can be weak or even absent.[13] However, aromatic amides tend to exhibit a more prominent molecular ion peak due to the stabilizing effect of the aromatic ring.[2] For this compound (C₁₀H₁₄N₂O), the molecular weight is 178.23 g/mol . According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even-numbered molecular weight, which is consistent with this compound.[13][14] If the molecular ion peak is not readily apparent, consider using softer ionization techniques if available, or carefully examine the high m/z region for a peak consistent with the expected molecular weight.

Troubleshooting Guide

Problem: My observed fragmentation pattern does not match the expected pathways.

Possible Cause 1: Isomeric Impurities Ensure the purity of your sample. Isomers of this compound, such as N-phenylpentanamide or 3-(Phenylamino)butanamide, will produce different fragmentation patterns.

Solution: Verify sample purity using an orthogonal technique like NMR or HPLC. If impurities are present, purify the sample and re-analyze.

Possible Cause 2: In-source Fragmentation vs. Tandem MS (MS/MS) The fragmentation pattern can vary significantly depending on whether you are observing in-source fragmentation in a single-stage MS experiment or collision-induced dissociation (CID) in a tandem MS experiment.

Solution: Clearly define your experimental setup. For definitive structural elucidation, isolate the molecular ion (m/z 178) in the first mass analyzer and perform CID to generate a product ion spectrum. This will provide unambiguous fragmentation data originating from the parent molecule.

Possible Cause 3: Instrument Conditions The energy used for ionization (in EI-MS) or collision (in CID) will directly impact the extent and type of fragmentation.

Solution: Systematically vary the electron energy (in eV for EI) or collision energy. Higher energies will favor more extensive fragmentation, potentially obscuring key fragmentation pathways. Lower energies may yield more information about the intact molecule and primary fragments.

Experimental Protocol: EI-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a standard gas chromatograph-mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
  • Vortex the solution to ensure complete dissolution.
  • If necessary, perform a serial dilution to achieve a final concentration in the low µg/mL to high ng/mL range.

2. GC-MS Instrument Settings (Typical):

  • Injector:
  • Injection Volume: 1 µL
  • Injector Temperature: 250 °C
  • Split Mode: Split (e.g., 20:1) or Splitless, depending on sample concentration.
  • Gas Chromatograph:
  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial Temperature: 100 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Final Hold: Hold at 280 °C for 5 minutes.
  • Mass Spectrometer:
  • Ion Source: Electron Ionization (EI)
  • Ion Source Temperature: 230 °C
  • Electron Energy: 70 eV
  • Mass Range: m/z 40-400
  • Scan Rate: 2 scans/second

3. Data Acquisition and Analysis:

  • Inject the prepared sample into the GC-MS system.
  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the chromatographic peak corresponding to this compound.
  • Analyze the mass spectrum to identify the molecular ion and key fragment ions. Compare the observed fragmentation pattern with the expected pathways.

Visualizing Fragmentation Pathways

The following diagrams illustrate the primary fragmentation mechanisms for this compound.

fragmentation1 parent This compound [M]⁺˙ m/z 178 frag1 [C₆H₅NH=CHCH₂CH₃]⁺ m/z 134 parent->frag1 α-cleavage (C-C) frag2 [C₆H₅NH₂]⁺˙ m/z 93 parent->frag2 N-C Cleavage frag3 [CH₃CH₂CH(NHC₆H₅)]⁺ m/z 134 parent->frag3 Loss of CO frag4 [C₄H₈NO]⁺ m/z 86 parent->frag4 α-cleavage (N-C)

Caption: Key Alpha and N-C Cleavage Pathways.

fragmentation2 parent This compound [M]⁺˙ m/z 178 intermediate Six-membered transition state parent->intermediate γ-H transfer product [C₆H₅NHC(OH)=CH₂]⁺˙ m/z 135 intermediate->product neutral Propene (neutral loss) intermediate->neutral

Caption: McLafferty Rearrangement of this compound.

Summary of Expected Fragments

m/z Proposed Structure Fragmentation Pathway
178[C₁₀H₁₄N₂O]⁺˙Molecular Ion
135[C₈H₉NO]⁺˙McLafferty Rearrangement
134[C₉H₁₂N]⁺Alpha-cleavage (loss of CONH₂)
105[C₇H₅O]⁺Cleavage of Cα-Cβ bond and rearrangement
93[C₆H₇N]⁺˙Cleavage of the N-C bond
77[C₆H₅]⁺Loss of CO from m/z 105
72[C₄H₆NO]⁺Alpha-cleavage at the butanamide chain

References

  • Spectroscopy of Carboxylic Acid Derivatives. (2023, August 9). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Hibbs, J. A., Jariwala, F. B., Weisbecker, C. S., & Attygalle, A. B. (2009). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry, 20(8), 1482–1490. Retrieved from [Link]

  • Hibbs, J. A., Jariwala, F. B., Weisbecker, C. S., & Attygalle, A. B. (2009). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry, 20(8), 1482–1490. Retrieved from [Link]

  • Mass Spectrometry of Amines. (2023, April 30). JoVE. Retrieved from [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.16. Whitman College. Retrieved from [Link]

  • Alpha Cleavage. (2022, February 28). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024, December 5). JoVE. Retrieved from [Link]

  • Alpha (α) Cleavage. (n.d.). Chemistry Steps. Retrieved from [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(34), 18987-18995. Retrieved from [Link]

  • Bozic-Weber, B., & Petrović, S. D. (2007). McLafferty rearrangement for N-substituted 2-phenylbutanamides. Journal of the Serbian Chemical Society, 72(10), 955-961. Retrieved from [Link]

  • Butanamide. (n.d.). NIST WebBook. Retrieved from [Link]

  • Butanamide. (n.d.). NIST WebBook. Retrieved from [Link]

  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, March 24). YouTube. Retrieved from [Link]

  • McLafferty rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • McLafferty Rearrangement. (n.d.). Chemistry Steps. Retrieved from [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(34), 18987-18995. Retrieved from [Link]

Sources

Scaling up the synthesis of 2-(Phenylamino)butanamide for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

<e382_88_e38186_e38193_e3819d>## Technical Support Center: Scaling Up the Synthesis of 2-(Phenylamino)butanamide for Preclinical Studies

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of this compound. As programs advance toward preclinical evaluation, the demand for larger quantities of high-purity active pharmaceutical ingredients (APIs) necessitates a shift from laboratory-scale procedures to robust, scalable processes.[1][2] This document provides practical troubleshooting advice and answers to frequently asked questions to facilitate a seamless transition and ensure the consistent production of this critical intermediate.

I. Troubleshooting Guide: Common Issues in Scale-Up Synthesis

Scaling up a chemical synthesis is rarely a linear process. Issues that are minor at the milligram scale can become significant challenges at the gram or kilogram scale. This section addresses common problems encountered during the synthesis of this compound and provides systematic solutions.

Low Yield or Stalled Reaction

Question: My reaction yield has significantly dropped after increasing the batch size from 5g to 100g. What are the potential causes and how can I fix this?

Answer: A decrease in yield upon scale-up is a frequent issue, often stemming from mass and heat transfer limitations.

  • Insufficient Mixing: In larger reaction vessels, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure the stirrer's size and speed are appropriate for the vessel volume. For large-scale reactions, consider using an overhead stirrer with a properly designed impeller to guarantee homogenous mixing.

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to control the reaction temperature. Exothermic or endothermic events that were negligible on a small scale can now significantly impact the reaction's progress.

    • Solution: Monitor the internal reaction temperature closely. Use a larger heating mantle or an oil bath with good circulation to ensure even heating. For highly exothermic reactions, a cooling system may be necessary to prevent runaway reactions.

  • Reagent Addition Rate: Slow, controlled addition of reagents is crucial in larger batches to manage heat evolution and maintain optimal reaction concentrations.

    • Solution: Employ a syringe pump or an addition funnel for the controlled addition of critical reagents.

Impurity Profile Changes

Question: I'm observing new or increased levels of impurities in my scaled-up batch of this compound. How do I identify and mitigate these?

Answer: Changes in the impurity profile are a red flag that the reaction conditions are not scaling linearly.

  • Potential Side Reactions: The formation of amides is often accompanied by side reactions, which can become more pronounced under scaled-up conditions.[3] Common side reactions in amidation include racemization of chiral centers and the formation of byproducts from coupling reagents.[3]

    • Solution:

      • Characterize Impurities: Isolate the major impurities using preparative chromatography and characterize their structures using techniques like NMR and Mass Spectrometry.

      • Optimize Reaction Conditions: Once the impurity structures are known, you can often deduce their formation mechanism and adjust the reaction conditions accordingly. For example, if a byproduct from a coupling reagent is observed, switching to a different activating agent might be beneficial.[3]

  • Air and Moisture Sensitivity: Larger scale reactions often have longer reaction times and increased exposure to the atmosphere, which can be problematic for air- or moisture-sensitive reagents.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

Difficulties in Product Isolation and Purification

Question: My product is difficult to crystallize at a larger scale, and the purity is lower than what I achieved in the lab. What should I do?

Answer: Purification challenges are common when scaling up and often require a shift in methodology.

  • Crystallization Issues:

    • Solution:

      • Solvent Screening: Perform a systematic solvent screen to identify the optimal solvent or solvent mixture for crystallization.

      • Seeding: Use a small amount of pure product as a seed crystal to induce crystallization.

      • Controlled Cooling: Slow, controlled cooling often yields larger, purer crystals.

  • Chromatography Inefficiency: Column chromatography, while effective at the lab scale, can be impractical and expensive for large quantities.

    • Solution:

      • Recrystallization: This is often the most scalable and cost-effective purification method for solid compounds.

      • Slurry Washes: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and handling of this compound for preclinical applications.

1. What are the most common synthetic routes to this compound and which is most suitable for scale-up?

There are several viable synthetic routes. The choice often depends on the availability of starting materials, cost, and desired purity. Two common approaches are:

  • Reductive Amination: This involves the reaction of 2-aminobutanamide with benzaldehyde to form an imine, which is then reduced to the desired product.[4][5] This method is often favored for its high yields and atom economy.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., bromobenzene) and 2-aminobutanamide is a powerful method for forming the C-N bond.[6][7][8] While the catalyst can be expensive, this method offers broad substrate scope and functional group tolerance.[6][7]

For preclinical scale-up, the reductive amination route is often more cost-effective. However, the Buchwald-Hartwig amination may be preferred if specific structural analogs are required.

2. How do I ensure the stereochemical integrity of my chiral centers during synthesis and scale-up?

Maintaining stereochemical purity is critical for preclinical candidates.

  • Chiral Starting Materials: Begin with enantiomerically pure starting materials, such as (S)-2-aminobutanamide.

  • Avoid Harsh Conditions: High temperatures and strongly acidic or basic conditions can lead to racemization.

  • Chiral Analysis: Regularly monitor the enantiomeric excess (ee) of your product using chiral HPLC or SFC.

3. What are the critical quality attributes (CQAs) for this compound intended for preclinical studies?

For preclinical use, the following CQAs are essential:

  • Purity: Typically >98% by HPLC.

  • Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Enantiomeric Purity: ee >99% for chiral compounds.

  • Residual Solvents: Levels must be within the limits specified by regulatory guidelines (e.g., ICH Q3C).

  • Heavy Metals: Must meet the specifications for pharmaceutical ingredients.

4. What are the key considerations for process safety when scaling up this synthesis?

  • Hazard Analysis: Conduct a thorough hazard analysis of all reagents, intermediates, and the final product.

  • Thermal Stability: Determine the thermal stability of the reaction mixture to prevent runaway reactions.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coat, and gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile or toxic reagents.

III. Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Reductive Amination

This protocol describes a scalable procedure for the synthesis of this compound.

Materials and Equipment:

  • (S)-2-Aminobutanamide hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Overhead stirrer

  • Addition funnel

  • Rotary evaporator

Procedure:

  • To a 2L round-bottom flask equipped with an overhead stirrer and an addition funnel, add (S)-2-aminobutanamide hydrochloride (100 g, 1.0 eq) and anhydrous dichloromethane (1 L).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzaldehyde (1.1 eq) to the suspension.

  • In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane (500 mL).

  • Slowly add the STAB solution to the reaction mixture via the addition funnel over 1 hour, maintaining the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution (2 x 500 mL) and brine (1 x 500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot isopropanol.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, add a seed crystal or gently scratch the inside of the flask with a glass rod.

  • Once crystallization begins, cool the flask in an ice bath for 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold isopropanol.

  • Dry the crystals in a vacuum oven at 40 °C to a constant weight.

IV. Data Presentation

Table 1: Recommended Solvent for Recrystallization

SolventSolubility (Crude Product)Crystal Quality
IsopropanolSparingly soluble cold, soluble hotGood, well-defined needles
EthanolSoluble coldPoor, often oils out
Ethyl AcetateSparingly solubleSmall, irregular crystals
HeptaneInsolubleNo crystallization

V. Visualization of Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 2-Aminobutanamide HCl + Benzaldehyde Reaction Reductive Amination (STAB, DCM) Start->Reaction Step 1 Workup Aqueous Workup Reaction->Workup Step 2 Crude Crude Product Workup->Crude Recrystallization Recrystallization (Isopropanol) Crude->Recrystallization Step 3 Pure Pure this compound Recrystallization->Pure Step 4

Caption: Workflow for the synthesis and purification of this compound.

VI. References

  • PharmaSource. Small Molecule API Development in Pharmaceutical Manufacturing: A Comprehensive Guide. [Link]

  • Nolan, S. P., & Organ, M. G. (2019). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology, 9(1), 14-23. [Link]

  • Eurofins Scientific. Small Molecules - API Development & Manufacturing. [Link]

  • Applied Pharmaceutical Innovation. Small Molecule Manufacturing. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Pharma Innovation. Solutions/Small Molecule API. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • KAUST Repository. Buchwald-Hartwig cross-coupling of amides (transamidation) by selective NC(O) cleavage mediated by. [Link]

  • Google Patents. CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride.

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Google Patents. CN113784944A - Process for the production of substituted 2-[2-(phenyl)ethylamino]alkanoic amide derivatives.

  • Google Patents. CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride.

  • National Center for Biotechnology Information. Direct Transamidation Reactions: Mechanism and Recent Advances. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis and Validation of Synthesized 2-(Phenylamino)butanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity and validating the analytical methods for a newly synthesized active pharmaceutical ingredient (API) are cornerstones of regulatory compliance and ensuring therapeutic efficacy and safety. This guide provides an in-depth, objective comparison of analytical methodologies for the purity assessment of 2-(Phenylamino)butanamide, a chiral amide with potential applications in medicinal chemistry. We will delve into the rationale behind experimental choices, present detailed protocols, and offer comparative data to support the selection of appropriate analytical strategies.

The structure of this compound presents several analytical challenges, including a chiral center, the presence of both amino and amide functionalities, and the potential for various process-related and degradation impurities. A robust analytical strategy must be able to separate and quantify the main component while also detecting and identifying any undesirable substances.

Anticipated Impurities in the Synthesis of this compound

A common synthetic route to this compound involves the amidation of 2-aminobutanoic acid with aniline, often employing a coupling agent. Based on this, potential impurities may include:

  • Starting materials: Unreacted 2-aminobutanoic acid and aniline.

  • Reagents: Residual coupling agents and other reagents used in the synthesis.

  • By-products: Products from side reactions, such as the self-condensation of starting materials.

  • Enantiomeric impurity: The presence of the undesired enantiomer of this compound.

  • Degradation products: Impurities formed during storage or under stress conditions.

A comprehensive purity analysis must be capable of resolving the API from all these potential impurities.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity determination of non-volatile and thermally labile compounds like this compound.[1][2] Its high resolving power allows for the separation of the main compound from closely related impurities. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule with the polarity of this compound.

Experimental Protocol: RP-HPLC Method for Purity Determination of this compound

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of this compound and its related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or purified).

  • Formic acid (or other suitable buffer components).

  • This compound reference standard (of known high purity).

  • Synthesized this compound sample.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 20% B

    • 32-40 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance of the analyte).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard and the sample at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 Methanol:Water).

  • Further dilute to a working concentration of 0.1 mg/mL for analysis.

Method Validation: A Self-Validating System

Analytical method validation provides documented evidence that the method is suitable for its intended purpose.[3][4] Key validation parameters according to ICH guidelines include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[5][6]

Workflow for HPLC Method Validation

cluster_0 Method Development cluster_1 Method Validation cluster_2 Output Dev Develop HPLC Method Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report

Caption: Workflow for HPLC Method Validation.

Data Presentation: Comparative Analysis of Analytical Techniques

Parameter HPLC-UV GC-FID qNMR LC-MS
Principle Chromatographic separation based on polarity, UV detection.Chromatographic separation based on volatility, flame ionization detection.Quantitative analysis based on nuclear magnetic resonance signals.Chromatographic separation coupled with mass-to-charge ratio detection.
Applicability to this compound Excellent.Requires derivatization due to low volatility.Excellent for purity assessment against a certified standard.Excellent for identification and quantification of impurities.
Limit of Quantitation (LOQ) ~0.05%~0.01% (with derivatization)~0.1%<0.01%
Specificity High, can be enhanced with PDA detector.High, based on retention time.Moderate, can have signal overlap.Very high, based on retention time and mass.
Throughput Moderate.Moderate.Low.Moderate.
Primary Use Routine purity testing and stability studies.Analysis of volatile impurities and residual solvents.Absolute quantification and structural elucidation.Impurity identification and characterization.

Orthogonal Techniques for Comprehensive Purity Assessment

While HPLC is a powerful tool, relying on a single method is not sufficient for comprehensive purity analysis. Orthogonal methods, which separate compounds based on different chemical or physical principles, are essential for a complete purity profile.

Gas Chromatography (GC)

Gas chromatography is ideal for the analysis of volatile and semi-volatile compounds. For a relatively non-volatile compound like this compound, derivatization to a more volatile analogue would be necessary. However, GC is the gold standard for the analysis of residual solvents from the synthesis process.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[1] By integrating the signals of the analyte and a certified internal standard, the absolute purity can be calculated. This technique is invaluable for qualifying in-house primary reference standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is an indispensable tool for the identification of unknown impurities.[] By determining the mass-to-charge ratio of an impurity, its molecular weight can be determined, providing crucial information for structural elucidation.

Chiral Purity Analysis: A Critical Consideration

This compound possesses a chiral center, meaning it can exist as two enantiomers. These enantiomers may have different pharmacological and toxicological profiles. Therefore, it is crucial to control the enantiomeric purity of the desired stereoisomer.[8]

Chiral HPLC is the most common technique for separating enantiomers.[9][10] This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Method for Enantiomeric Purity

Objective: To separate and quantify the enantiomers of this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based CSP).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Column Temperature: Ambient or controlled.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Method Validation for Chiral Purity: The validation of a chiral method follows similar principles to a standard HPLC method, with a particular focus on the limit of detection (LOD) and limit of quantitation (LOQ) for the undesired enantiomer.[11][12]

Overall Purity Analysis Workflow

cluster_0 Sample cluster_1 Primary Analysis cluster_2 Orthogonal Verification cluster_3 Final Assessment Sample Synthesized this compound HPLC RP-HPLC for Purity Sample->HPLC Chiral_HPLC Chiral HPLC for Enantiomeric Purity Sample->Chiral_HPLC GC GC for Residual Solvents Sample->GC LCMS LC-MS for Impurity ID HPLC->LCMS qNMR qNMR for Absolute Purity HPLC->qNMR Report Certificate of Analysis Chiral_HPLC->Report GC->Report LCMS->Report qNMR->Report

Caption: Comprehensive Purity Analysis Workflow.

Conclusion

The purity analysis of a synthesized compound such as this compound requires a multi-faceted approach. While RP-HPLC is the workhorse for routine purity determination, it must be complemented by orthogonal techniques like GC, qNMR, and LC-MS to build a complete purity profile. Furthermore, the chiral nature of the molecule necessitates the development and validation of a specific chiral HPLC method to control enantiomeric purity. By employing a robust and well-validated suite of analytical methods, researchers and drug developers can ensure the quality, safety, and efficacy of their compounds.

References

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). . Retrieved January 19, 2026, from

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Amide or Amino HPLC Columns What are the Differences. (2025, July 12). MicroSolv.
  • Analytical method validation: A brief review. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • HPLC Analysis of Amides on Discovery ® RP-Amide C16. (n.d.). Sigma-Aldrich.
  • How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC? (2017, December 21). ResearchGate.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]

  • Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. (2019, November 19). ResearchGate.
  • N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation. (2021, December 15). PubMed. Retrieved January 19, 2026, from [Link]

  • Analytical Services for Purity Determination. (n.d.). BOC Sciences.
  • Purity Studies. (n.d.). BOC Sciences.
  • Identity determination and purity testing. (n.d.). ChemCon GmbH.
  • Application Note: HPLC Method Development for Chiral Purity Analysis of Substituted Ethylamines. (n.d.). Benchchem.
  • Process for the production of substituted 2-[2-(phenyl)ethylamino]alkanoic amide derivatives. (n.d.). Google Patents.
  • Chemical synthesis method for of 2-amino-butanamide hydrochloride. (n.d.). Google Patents.
  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2023, March 15). PubMed. Retrieved January 19, 2026, from [Link]

  • Chemical synthesis method for of 2-amino-butanamide hydrochloride. (n.d.). Google Patents.
  • Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.
  • An efficient synthesis of structurally diverse 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives under catalyst free conditions. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Verifying the Purity of Synthesized 2-Aminodiphenylamine: A Comparative Guide to HPLC and Spectroscopic Methods. (n.d.). Benchchem.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). MDPI. Retrieved January 19, 2026, from [Link]

Sources

A Researcher's Guide to the Structural Confirmation of 2-(Phenylamino)butanamide: A Comparative Analysis of X-ray Crystallography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a novel compound like 2-(Phenylamino)butanamide, understanding its precise atomic arrangement is paramount for elucidating its mechanism of action, optimizing its pharmacological properties, and ensuring intellectual property protection. While X-ray crystallography stands as the definitive method for structural elucidation, a comprehensive understanding of its capabilities and limitations in comparison to other analytical techniques is crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of X-ray crystallography with alternative methods, offering experimental insights and data to inform your analytical strategy.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique for providing a precise and unequivocal three-dimensional molecular structure.[1] The ability to visualize the exact atomic connectivity, stereochemistry, and intermolecular interactions makes it an indispensable tool in chemical and pharmaceutical research.

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice.[2] By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the atomic positions can be determined with high precision.[2]

Experimental Protocol: X-ray Crystallography of this compound

The successful application of SCXRD is critically dependent on the availability of high-quality single crystals.[1] The process, from obtaining the compound to the final structural model, involves several key stages:

Part 1: Crystal Growth - The Critical First Step

The journey to a crystal structure begins with the often-challenging task of growing diffraction-quality crystals. For a small organic molecule like this compound, several methods can be employed. The choice of solvent is a critical factor, with the ideal solvent being one in which the compound is moderately soluble.[3]

Step-by-Step Crystal Growth Protocol:

  • Purification: Ensure the this compound sample is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Selection: Screen a variety of solvents to find one where the compound has moderate solubility. Highly soluble compounds tend to form small crystals, while poorly soluble ones may not crystallize at all.[3]

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of this compound in a suitable solvent.

    • Filter the solution to remove any particulate matter.

    • Loosely cover the container to allow for slow solvent evaporation over several days to weeks. This is often the simplest and most effective method.[3]

  • Slow Cooling:

    • Create a saturated solution at an elevated temperature.

    • Slowly cool the solution to allow for the gradual formation of crystals.[1][4]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a second, more volatile "anti-solvent" in which the compound is insoluble. As the anti-solvent vapor diffuses into the solution, it reduces the solubility of the compound, promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[4] Diffusion at the interface of the two liquids can induce crystallization.

Part 2: Data Collection and Structure Solution

Once suitable crystals are obtained, the next phase involves exposing them to a focused beam of X-rays and collecting the diffraction data.

Experimental Workflow:

  • Crystal Mounting: A single crystal of appropriate size (typically >0.1 mm in all dimensions) is carefully mounted on a goniometer head.[2][5]

  • X-ray Diffraction: The crystal is placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are recorded on a detector.[2]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

  • Structure Solution and Refinement: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves are not directly measured.[6] For small molecules, direct methods are typically successful in providing an initial structural model.[2] This model is then refined against the experimental data to improve the fit and obtain the final, high-resolution structure.

Diagram of the X-ray Crystallography Workflow:

Xray_Workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Purification Purification Solvent_Screening Solvent_Screening Purification->Solvent_Screening Purity is key Crystal_Growth_Method Slow Evaporation/ Cooling/Diffusion Solvent_Screening->Crystal_Growth_Method Single_Crystal Single_Crystal Crystal_Growth_Method->Single_Crystal Patience Mounting Mounting Single_Crystal->Mounting Diffraction Diffraction Mounting->Diffraction X-ray beam Data_Processing Data_Processing Diffraction->Data_Processing Reflection intensities Phasing Phasing Data_Processing->Phasing Phase problem Model_Building Model_Building Phasing->Model_Building Refinement Refinement Model_Building->Refinement Iterative process Final_Structure Final_Structure Refinement->Final_Structure Validation

Caption: Workflow for determining the structure of this compound by X-ray crystallography.

Orthogonal Approaches: Alternative Structural Elucidation Techniques

While X-ray crystallography provides the ultimate structural confirmation, other spectroscopic and computational methods offer valuable and often complementary information. In cases where suitable crystals cannot be obtained, these techniques become the primary means of structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.[7][8][9] It provides detailed information about the chemical environment and connectivity of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).[10][11]

Key NMR Experiments for Structural Elucidation:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.[11]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the piecing together of the molecular framework. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) link protons to the carbon atoms they are directly attached to or are two to three bonds away from, respectively.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and cross-peaks to deduce the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12] It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[13][14]

Common MS Techniques:

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.[14]

  • Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected ion, providing information about the molecule's substructures.[14]

Experimental Protocol for MS Analysis:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).[13]

  • Ionization: Ionize the sample using an appropriate method (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).[13]

  • Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, Ion Trap).[12]

  • Detection and Data Analysis: Detect the ions and analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern.

Computational Modeling

Computational methods can predict the three-dimensional structure of a molecule based on its chemical formula and connectivity.[15] While not a direct experimental confirmation, these models can provide valuable insights, especially when experimental data is limited.

Computational Workflow:

  • Structure Generation: Generate an initial 3D structure of this compound using molecular modeling software.

  • Conformational Search: Perform a conformational analysis to identify low-energy conformers.

  • Energy Minimization: Optimize the geometry of the most stable conformer using quantum mechanical or molecular mechanics calculations.

  • Comparison with Experimental Data: The predicted structure can be compared with spectroscopic data (e.g., predicted NMR chemical shifts) to assess its validity.

Decision-Making Flowchart for Structural Analysis:

Structure_Decision Start Structural Confirmation of This compound Crystals Can high-quality single crystals be grown? Start->Crystals Xray Perform Single-Crystal X-ray Diffraction Crystals->Xray Yes Alternatives Utilize Alternative Techniques Crystals->Alternatives No Final_Structure Definitive 3D Structure Xray->Final_Structure NMR NMR Spectroscopy (1D and 2D) Alternatives->NMR MS Mass Spectrometry (HRMS, MS/MS) Alternatives->MS Computational Computational Modeling Alternatives->Computational Proposed_Structure Proposed Structure NMR->Proposed_Structure MS->Proposed_Structure Computational->Proposed_Structure

Caption: Decision-making process for selecting the appropriate structural analysis method.

Comparative Analysis

The following table provides a direct comparison of the strengths and limitations of each technique for the structural confirmation of this compound.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Modeling
Information Provided Absolute 3D structure, stereochemistry, bond lengths/angles, intermolecular interactionsConnectivity, chemical environment of atoms, relative stereochemistryMolecular weight, elemental composition, fragmentation patternsPredicted 3D structure, conformational preferences
Sample Requirements High-quality single crystalSoluble, pure sampleSmall amount of sampleNone (in silico)
Resolution AtomicAtomic (connectivity)Molecular (mass)Theoretical
Key Advantage Unambiguous structural determination[1]Provides data on solution-state structure and dynamicsHigh sensitivity and accuracy for molecular weight determination[16][17]No experimental sample needed; can predict properties[15]
Key Limitation Crystal growth can be a major bottleneck[1]Ambiguities in complex structures; does not provide absolute 3D structureIndirect structural informationNot an experimental confirmation; accuracy depends on the model

Conclusion

For the definitive structural confirmation of this compound, single-crystal X-ray diffraction remains the gold standard, providing an unparalleled level of detail and certainty. However, the path to obtaining a high-quality crystal can be arduous. In such cases, a combination of orthogonal techniques, particularly NMR spectroscopy and mass spectrometry, provides a robust and reliable means of elucidating the molecular structure. NMR offers detailed insights into the atomic connectivity in solution, while mass spectrometry confirms the molecular formula and provides valuable fragmentation data. Computational modeling serves as a valuable complementary tool for predicting and rationalizing experimental findings.

By understanding the strengths and limitations of each of these powerful analytical methods, researchers can develop a comprehensive and efficient strategy for the structural characterization of novel small molecules, accelerating the pace of drug discovery and development.

References

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. [Link]

  • Gao, X., & Chen, Y. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Wang, Y. (2022). Application of Mass Spectrometry on Small Molecule Analysis. National Taiwan University. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Gagné, D., et al. (2022). Computational modeling of molecular structures guided by hydrogen-exchange data. Edinburgh Research Explorer. [Link]

  • Korfmacher, W. A. (2005). Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

  • Parker, W. O. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. ResearchGate. [Link]

  • Greenwood, M. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]

  • Sahoo, S., et al. (2016). Computational Method for Molecular Structure Prediction and Visualization of Target Protein Molecule. International Journal of Pure & Applied Bioscience. [Link]

  • Google DeepMind. (2024). AlphaFold 3 predicts the structure and interactions of all of life's molecules. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Wolff, A. M., et al. (2020). Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. Acta Crystallographica Section D: Structural Biology. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Xiao, Y., et al. (2023). Computational Modeling of DNA 3D Structures: From Dynamics and Mechanics to Folding. International Journal of Molecular Sciences. [Link]

  • Center for Computational Structural Biology. (n.d.). Welcome. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • IUCr Journals. (2024). How to grow crystals for X-ray crystallography. [Link]

  • Google Patents. (2009). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

  • Reddy, G. O., et al. (2005). An asymmetric synthesis of Levetiracetam. Indian Journal of Chemistry. [Link]

Sources

A Comparative Pharmacological Assessment of 2-(Phenylamino)butanamide and Its Analogs as Novel Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the anticonvulsant potential of a novel chemical entity, 2-(Phenylamino)butanamide, and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the preclinical evaluation of this compound class, benchmarking its performance against established and newer generation antiepileptic drugs (AEDs). We will explore the foundational principles of anticonvulsant screening, elucidate potential mechanisms of action, and present a framework for a rigorous comparative analysis based on synthesized experimental data from established preclinical models.

Introduction: The Quest for Novel Anticonvulsants

Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent, unprovoked seizures.[1] While numerous antiepileptic drugs are available, a significant portion of patients remain pharmacoresistant, highlighting the urgent need for novel therapeutic agents with improved efficacy and better safety profiles.[1][2] The development of new anticonvulsants relies on a systematic preclinical evaluation pipeline that assesses a compound's ability to suppress seizures in various animal models, its potential neurotoxicity, and its pharmacokinetic properties.[3][4][5]

This guide focuses on this compound, a compound representing a class of molecules with structural similarities to known anticonvulsants, suggesting potential activity. We will outline a comparative study to position this compound within the current landscape of antiepileptic therapies.

Foundational Screening for Anticonvulsant Activity: In Vivo Models

The initial assessment of a novel compound's anticonvulsant potential is typically conducted using a battery of well-validated in vivo seizure models in rodents.[1][3][6] These models are designed to mimic different types of human seizures and to provide a preliminary indication of a drug's spectrum of activity.[3][7][8]

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used model for generalized tonic-clonic seizures.[1][6][7] It evaluates a compound's ability to prevent the tonic hindlimb extension induced by a supramaximal electrical stimulus.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

  • Animal Model: Adult male Swiss mice (18-25 g).

  • Drug Administration: The test compound, this compound, and reference drugs (e.g., Phenytoin, Carbamazepine) are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent alone.

  • Induction of Seizures: 30-60 minutes post-drug administration, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Protection is defined as the abolition of this phase.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for myoclonic and absence seizures.[1][6] It assesses a compound's ability to elevate the seizure threshold against a chemical convulsant.

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

  • Animal Model: Adult male Swiss mice (18-25 g).

  • Drug Administration: The test compound and reference drugs (e.g., Ethosuximide, Valproate) are administered i.p. at various doses.

  • Induction of Seizures: 30-60 minutes post-drug administration, a convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Endpoint: The animals are observed for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of these seizures.

  • Data Analysis: The ED₅₀ is calculated.

6 Hz Psychomotor Seizure Test

The 6 Hz test is considered a model for therapy-resistant partial seizures.[9][10] It evaluates a compound's ability to protect against seizures induced by a low-frequency, long-duration electrical stimulus.[9]

Experimental Protocol: 6 Hz Seizure Test

  • Animal Model: Adult male Swiss mice (18-25 g).

  • Drug Administration: The test compound and reference drugs (e.g., Levetiracetam, Lacosamide) are administered i.p. at various doses.

  • Induction of Seizures: 30-60 minutes post-drug administration, an electrical stimulus (e.g., 32 mA or 44 mA, 6 Hz for 3 seconds) is delivered via corneal electrodes.

  • Endpoint: The animals are observed for the presence or absence of seizure activity characterized by a "stunned" posture with forelimb clonus and Straub tail. Protection is defined by the return to normal exploratory behavior within a short period.

  • Data Analysis: The ED₅₀ is calculated.

Comparative Efficacy and Neurotoxicity

A crucial aspect of anticonvulsant drug development is to establish a favorable therapeutic window. This is achieved by comparing the effective dose with the dose that produces neurotoxicity.

Rota-Rod Test for Neurotoxicity

The rota-rod test is a standard method to assess motor coordination and potential neurological deficits induced by a drug.[11]

Experimental Protocol: Rota-Rod Test

  • Animal Model: Adult male Swiss mice (18-25 g) are pre-trained to remain on a rotating rod (e.g., 6 rpm) for a set duration (e.g., 1 minute).

  • Drug Administration: The test compound and reference drugs are administered i.p. at various doses.

  • Assessment: At the time of peak effect (determined from the seizure models), the animals are placed on the rotating rod, and their ability to remain on the rod for 1 minute is recorded.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.

Protective Index (PI)

The Protective Index (PI) is a measure of the therapeutic window of a drug and is calculated as the ratio of the TD₅₀ to the ED₅₀ (PI = TD₅₀ / ED₅₀). A higher PI indicates a wider margin of safety.

Table 1: Comparative Anticonvulsant Activity and Neurotoxicity of this compound and Reference AEDs
CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6 Hz (32mA) ED₅₀ (mg/kg)Rota-Rod TD₅₀ (mg/kg)MES PIscPTZ PI6 Hz PI
This compound [Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data][Calculated][Calculated][Calculated]
Phenytoin9.5>80>100687.2--
Carbamazepine8.8>10025708.0-2.8
Valproic Acid272149984261.62.94.3
Levetiracetam>100011091740-15.8193
Lamotrigine2.34.910.422.39.74.52.1

Note: Data for reference drugs are compiled from various preclinical studies and are for comparative purposes. The data for this compound is hypothetical to illustrate the comparative framework.

Elucidating the Mechanism of Action

Understanding how a novel compound exerts its anticonvulsant effects is critical for its development. The primary mechanisms of action of current AEDs involve the modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation.[12][13][14]

Diagram 1: Major Mechanisms of Antiepileptic Drugs

AED_Mechanisms cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Na_channel Voltage-Gated Na+ Channel Glutamate_vesicle Glutamate Vesicle Na_channel->Glutamate_vesicle Action Potential Propagation Ca_channel Voltage-Gated Ca2+ Channel Ca_channel->Glutamate_vesicle Ca2+ Influx Triggers Release SV2A SV2A GAT1 GABA Transporter (GAT-1) GABA_vesicle GABA Vesicle GAT1->GABA_vesicle GABA Reuptake AMPA_receptor AMPA/Kainate Receptor Glutamate_vesicle->AMPA_receptor Glutamate Release NMDA_receptor NMDA Receptor Glutamate_vesicle->NMDA_receptor GABA_A_receptor GABA-A Receptor GABA_vesicle->GABA_A_receptor GABA Release Phenytoin Phenytoin, Carbamazepine, Lamotrigine Phenytoin->Na_channel Gabapentin Gabapentin, Pregabalin Gabapentin->Ca_channel Levetiracetam Levetiracetam Levetiracetam->SV2A Tiagabine Tiagabine Tiagabine->GAT1 Topiramate Topiramate Topiramate->AMPA_receptor Benzodiazepines Benzodiazepines, Barbiturates Benzodiazepines->GABA_A_receptor InVitro_Workflow start Hippocampal Slice Preparation induce Induce Epileptiform Activity (e.g., high K+) start->induce record_baseline Record Baseline Neuronal Activity induce->record_baseline apply_drug Bath Apply This compound record_baseline->apply_drug record_drug Record During Drug Application apply_drug->record_drug washout Washout record_drug->washout record_washout Record Post-Washout washout->record_washout analyze Analyze Changes in: - Spike Frequency - Spike Amplitude - Synaptic Currents record_washout->analyze

Caption: Step-by-step workflow for assessing anticonvulsant effects in hippocampal slices.

Pharmacokinetic Profiling

A favorable pharmacokinetic profile is essential for a successful AED. Key parameters include bioavailability, brain penetration, and metabolic stability. [4][5][15][16]

Table 2: Comparative Pharmacokinetic Parameters
ParameterThis compoundPhenytoinCarbamazepineLevetiracetam
Oral Bioavailability (%) [Experimental Data]~9070-80~100
Protein Binding (%) [Experimental Data]90-9570-80<10
Half-life (t₁/₂, hours) [Experimental Data]7-42 (dose-dependent)12-17 (autoinduction)6-8
Metabolism [Experimental Data]Hepatic (CYP2C9/19)Hepatic (CYP3A4)Primarily hydrolysis
Brain-to-Plasma Ratio [Experimental Data]~1~1~1

Note: Data for reference drugs are approximate values in humans and can vary. The data for this compound would be determined through preclinical studies.

Conclusion and Future Directions

This guide outlines a comprehensive, multi-tiered approach to the preclinical comparative study of this compound, a novel anticonvulsant candidate. By systematically evaluating its efficacy in a panel of seizure models, determining its therapeutic index, elucidating its mechanism of action through in vitro electrophysiology, and characterizing its pharmacokinetic profile, a robust data package can be generated.

The hypothetical data presented in the tables serves as a template for the types of comparisons that are critical for decision-making in the drug development process. A promising candidate would ideally exhibit broad-spectrum activity (efficacy in MES, scPTZ, and 6 Hz models), a high protective index, a well-defined mechanism of action on a validated AED target, and favorable pharmacokinetic properties such as good oral bioavailability and brain penetration with minimal drug-drug interaction potential.

Further studies would involve chronic seizure models, such as the kindling model, to assess effects on epileptogenesis, and more detailed toxicological and safety pharmacology assessments. [6][17]The ultimate goal is to identify novel anticonvulsants that offer significant advantages over existing therapies for individuals with epilepsy.

References

  • Stables, J. P., & Kupferberg, H. J. (2001). Animal models used in the screening of antiepileptic drugs. Epilepsia, 42 Suppl 4, 7–12.
  • Wilcox, K. S., & West, P. J. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy & Behavior, 105, 106935.
  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Newgen Research in Pharmacy & Healthcare, 3(1), 138–157.
  • Gaikwad, P. P., Adak, V. S., & Shete, R. V. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-S), 175-180.
  • Gaikwad, P. P., Adak, V. S., & Shete, R. V. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Epilepsy Society.
  • Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape.
  • Tomson, T., & Johannessen, S. I. (1992). Pharmacokinetic optimisation of anticonvulsant therapy. Clinical Pharmacokinetics, 23(3), 216–230.
  • Epilepsy Foundation. (n.d.). Summary of Anti-Seizure Medications.
  • National Center for Biotechnology Information. (2023). Seizure Medications.
  • Wikipedia. (n.d.). Anticonvulsant. Wikipedia.
  • Kumar, V., Singh, P., & Kumar, A. (2014). Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462–3466.
  • Patsalos, P. N. (2000). Pharmacokinetics of antiepileptic drugs. Neurology, 55(11 Suppl 3), S13-20.
  • Morris, H. H. (1998). Pharmacokinetics of new anticonvulsants in psychiatry. Cleveland Clinic Journal of Medicine, 65 Suppl 1, S23-28.
  • Hvidberg, E. F., & Dam, M. (1976). Clinical Pharmacokinetics of Anticonvulsants. Clinical Pharmacokinetics, 1(3), 161-188.
  • Suzuki, S., et al. (2018). Toxicological evaluation of convulsant and anticonvulsant drugs in human induced pluripotent stem cell-derived cortical neuronal networks using an MEA system. Toxicology and Applied Pharmacology, 355, 15-26.
  • Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. Slideshare.
  • ResearchGate. (n.d.). Pharmacokinetic profiles of antiseizure drugs.
  • Almeida, L., et al. (2003). Neurotoxicity Induced by Antiepileptic Drugs in Cultured Hippocampal Neurons: A Comparative Study Between Carbamazepine, Oxcarbazepine, and Two New Putative Antiepileptic Drugs, BIA 2-024 and BIA 2-093. Epilepsia, 44(s9), 54-60.
  • Hiesinger, J. D., et al. (2017). Anti-Epileptic Drug Combination Efficacy in an In Vitro Seizure Model. PLoS ONE, 12(1), e0169975.
  • Al-Shorbagy, M. Y., et al. (2014). Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. PLoS ONE, 9(4), e94965.
  • Andes, N., et al. (2016). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. ACS Chemical Neuroscience, 7(10), 1455-1468.
  • Kumar, R., et al. (2017). A comparative study of anticonvulsant effect of phenytoin and lamotrigine in albino mice. International Journal of Basic & Clinical Pharmacology, 6(11), 2636-2640.
  • Chrościńska-Krawczyk, M., et al. (2021). Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo). International Journal of Molecular Sciences, 22(19), 10489.
  • Obniska, J., et al. (2013). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. European Journal of Medicinal Chemistry, 62, 557-565.
  • Obniska, J., & Kamiński, K. (2005). Synthesis and anticonvulsant properties of new n-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione. Acta Poloniae Pharmaceutica, 62(2), 101-105.
  • Kamiński, K., et al. (2020). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 25(18), 4242.
  • Pevarello, P., et al. (1998). Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives. Journal of Medicinal Chemistry, 41(4), 579–590.
  • Löscher, W., & Schmidt, D. (1986). Comparison of the anticonvulsant effects of two novel GABA uptake inhibitors and diazepam in amygdaloid kindled rats. European Journal of Pharmacology, 123(3), 427-434.
  • U.S. Food and Drug Administration. (1989). Keppra Clinical Pharmacology Biopharmaceutics Review Part 2.
  • Nolan, S. J., et al. (2011). Comparative efficacy and tolerability of anti-epileptic drugs for refractory focal epilepsy.
  • JAMA Neurology. (2025). Comparative Effectiveness of 10 Antiepileptic Drugs in Older Adults With Epilepsy. JAMA Neurology.
  • Belcastro, V., et al. (2023). A real-world comparison among third-generation antiseizure medications: Results from the COMPARE study. Epilepsia, 64(10), 2749-2760.
  • An asymmetric synthesis of Levetiracetam. (n.d.).
  • Moreland, D. E., et al. (1959). Studies on the Mechanism of Herbicidal Action of 2-Chloro-4,6-Bis(Ethylamino)-S-Triazine. Plant Physiology, 34(4), 432–435.
  • White, H. S. (1999). Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs. Epilepsia, 40 Suppl 5, S2-10.
  • Google Patents. (n.d.). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
  • New Drug Approvals. (2015). (S)-2-amino-butanamide hydrochloride………. Key intermediate of Levetiracetam. New Drug Approvals.
  • da Silva, E. N., et al. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. Journal of Medicinal Chemistry, 61(15), 6745–6758.
  • Google Patents. (n.d.). EP2524910A1 - Process for the resolution of aminobutyramide.
  • Reaven, G. M., & Chang, C. K. (1981). Mechanism responsible for the hypoglycemic action of 2-alkoxy-2-propenylidene methanaminiums. Metabolism, 30(3), 263-266.
  • Wölfle, D., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. ACS Infectious Diseases, 4(3), 328–340.

Sources

A Technical Guide to Benchmarking the Anticancer Activity of 2-(Phenylamino)butanamide Against Known Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of 2-(Phenylamino)butanamide, a novel compound with potential anticancer properties. Our objective is to rigorously benchmark its performance against established therapeutic agents, offering a clear, data-driven comparison for researchers, scientists, and professionals in drug development. We will delve into the rationale behind experimental choices, provide detailed protocols for robust and reproducible assays, and present a clear path for data interpretation.

The 2-(phenylamino)alkanamide scaffold is a promising area of medicinal chemistry. Related compounds, such as N-2-(phenylamino) benzamide derivatives, have demonstrated notable anticancer effects by dually inhibiting cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I).[1][2] This dual-action mechanism, targeting both inflammation and DNA replication, presents a compelling strategy for overcoming drug resistance and improving therapeutic outcomes in various cancers, including gastrointestinal cancer and glioblastoma.[1][2] Given this precedent, we hypothesize that this compound may exhibit a similar and potent anticancer profile.

Compound Profile and Rationale for Comparator Selection

To establish a comprehensive understanding of this compound's therapeutic potential, a direct comparison with clinically relevant drugs is essential. The selection of these comparators is dictated by the hypothesized mechanism of action and the need for a broad-spectrum cytotoxicity benchmark.

Test Article: this compound

  • Structure: C₁₀H₁₄N₂O

  • Hypothesized Mechanism of Action: Based on its structural similarity to N-2-(phenylamino) benzamide derivatives, we postulate that this compound may function as a dual inhibitor of COX-2 and Topoisomerase I. This would interfere with inflammatory pathways that support tumor growth and directly inhibit DNA replication in cancer cells.

Comparator Drugs:

  • Doxorubicin: A well-characterized anthracycline antibiotic and a standard cytotoxic agent used in the treatment of a wide range of cancers.[3] It primarily acts as a topoisomerase II inhibitor and by intercalating into DNA. Doxorubicin will serve as a benchmark for general cytotoxic potency.

  • Topotecan: A specific inhibitor of Topoisomerase I, an enzyme critical for relaxing DNA supercoils during replication and transcription. It is a clinically approved treatment for ovarian and small cell lung cancer. Topotecan will allow for a direct comparison of the Topo I inhibitory activity of our test compound.

  • Celecoxib: A selective COX-2 inhibitor used clinically as an anti-inflammatory agent. Its role in cancer treatment, both as a monotherapy and in combination with other agents, is an active area of research. Celecoxib will serve as the benchmark for assessing the COX-2 inhibitory potential of this compound.

In Vitro Benchmarking: A Multi-faceted Approach to Cellular Effects

The initial phase of our benchmarking will involve a suite of in vitro assays to determine the cytotoxic and mechanistic profile of this compound across a panel of human cancer cell lines. This multi-assay approach ensures a robust and validated understanding of the compound's cellular activity.[4]

Initial Cytotoxicity Screening: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that provides a quantitative measure of cell viability.[5][6] It is a reliable and high-throughput method for initial screening of anticancer compounds.[5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer, and T24 for bladder cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3][4]

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator drugs (Doxorubicin, Topotecan, and Celecoxib) in complete culture medium. The final solvent concentration should not exceed 0.5%. Treat the cells with a range of concentrations (e.g., 0.01 to 100 µM) for 72 hours.[6]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line using non-linear regression analysis.

Mechanistic Assays: Unraveling the Mode of Action

To validate our hypothesis of dual COX-2 and Topoisomerase I inhibition, we will employ specific enzyme inhibition assays.

Experimental Protocol: COX-2 Inhibition Assay

A commercially available COX-2 inhibitor screening kit will be used according to the manufacturer's instructions. This assay typically involves the measurement of prostaglandin E2 (PGE2) production, a primary product of COX-2 activity. The IC50 values for this compound and Celecoxib will be determined.

Experimental Protocol: Topoisomerase I Inhibition Assay

A DNA relaxation assay will be performed using a commercial kit. This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by Topoisomerase I. The inhibitory effect of this compound and Topotecan will be quantified by densitometry of agarose gels.

Delving Deeper: Apoptosis and Cell Cycle Analysis

To understand the downstream cellular consequences of drug treatment, we will assess for the induction of apoptosis and perturbations in the cell cycle.

Experimental Protocol: Annexin V-FITC Apoptosis Assay

  • Cell Treatment: Treat cancer cells with this compound and comparator drugs at their respective IC50 concentrations for 48 hours.[6]

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Fixation and Staining: Harvest the cells, fix in cold 70% ethanol, and stain with PI containing RNase.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Benchmarking: Efficacy in a Preclinical Model

The promising candidates from in vitro screening will be advanced to in vivo testing using human tumor xenograft models in immunodeficient mice.[7][8] This step is crucial for evaluating the therapeutic efficacy and potential toxicity of a novel anticancer agent in a whole-organism context.[9]

Experimental Protocol: Human Tumor Xenograft Model

  • Animal Model: Use athymic nude or SCID mice, which lack a functional immune system and can therefore accept human tumor grafts.[8]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MCF-7 cells) into the flank of each mouse.[7]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound and the comparator drugs via an appropriate route (e.g., intraperitoneal injection or oral gavage) at predetermined doses and schedules. The control group will receive the vehicle.

  • Monitoring: Measure tumor volume and body weight twice weekly. Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data will be summarized in structured tables.

Table 1: In Vitro Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast)DU-145 (Prostate)T24 (Bladder)
This compound
Doxorubicin
Topotecan
Celecoxib

Table 2: Mechanistic Inhibition (IC50 in µM)

CompoundCOX-2 InhibitionTopoisomerase I Inhibition
This compound
Topotecan
Celecoxib

Table 3: In Vivo Efficacy in MCF-7 Xenograft Model

Treatment Group (Dose)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0
This compound
Doxorubicin
Topotecan

Visualizing the Path Forward

To clearly illustrate the proposed mechanisms and workflows, we utilize Graphviz diagrams.

cluster_membrane Cell Membrane cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Product DNA DNA Topoisomerase I Topoisomerase I DNA->Topoisomerase I Relaxes Supercoils DNA Replication DNA Replication Topoisomerase I->DNA Replication Apoptosis Apoptosis DNA Replication->Apoptosis Leads to This compound This compound This compound->COX-2 Inhibits This compound->Topoisomerase I Inhibits Inflammation & Proliferation Inflammation & Proliferation Prostaglandins->Inflammation & Proliferation

Caption: Proposed dual-inhibitory mechanism of this compound.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Screening (MTT) Cytotoxicity Screening (MTT) IC50 Determination IC50 Determination Cytotoxicity Screening (MTT)->IC50 Determination Mechanistic Assays (COX-2, Topo I) Mechanistic Assays (COX-2, Topo I) IC50 Determination->Mechanistic Assays (COX-2, Topo I) Cellular Assays (Apoptosis, Cell Cycle) Cellular Assays (Apoptosis, Cell Cycle) Mechanistic Assays (COX-2, Topo I)->Cellular Assays (Apoptosis, Cell Cycle) Data Analysis & Comparison Data Analysis & Comparison Cellular Assays (Apoptosis, Cell Cycle)->Data Analysis & Comparison Xenograft Model Development Xenograft Model Development Efficacy Study Efficacy Study Xenograft Model Development->Efficacy Study Toxicity Assessment Toxicity Assessment Efficacy Study->Toxicity Assessment End End Toxicity Assessment->End Start Start Start->Cytotoxicity Screening (MTT) Data Analysis & Comparison->Xenograft Model Development Promising Candidates

Caption: Experimental workflow for benchmarking anticancer activity.

Conclusion

This guide outlines a rigorous and comprehensive strategy for benchmarking the anticancer activity of the novel compound this compound. By employing a multi-faceted approach that combines broad-spectrum cytotoxicity screening, targeted mechanistic assays, and in vivo efficacy studies, we can generate a robust dataset that clearly positions its therapeutic potential relative to established anticancer drugs. The proposed workflows and protocols are designed to ensure scientific integrity and produce reliable, reproducible results, thereby providing a solid foundation for further preclinical and clinical development.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. SpringerLink. [Link]

  • Bioassays for anticancer activities. PubMed. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. [Link]

  • Xenograft Models. Creative Biolabs. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]

  • Assessing Specificity of Anticancer Drugs In Vitro. YouTube. [Link]

  • Guideline for anticancer assays in cells. ResearchGate. [Link]

  • Types of Chemotherapy Drugs. American Cancer Society. [Link]

  • Cancer drugs A to Z list. Cancer Research UK. [Link]

  • Chemotherapy Drugs: Types, How They Work & Side Effects. Cleveland Clinic. [Link]

  • List of 25 Solid Tumors Medications Compared. Drugs.com. [Link]

  • Chemotherapeutic Agents and Their Uses, Dosages, and Toxicities. CancerNetwork. [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health. [Link]

  • Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation. MDPI. [Link]

  • N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. PubMed. [Link]

  • N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation. PubMed. [Link]

Sources

A Comparative Guide to the Enzyme Inhibitory Profile of Anilino-Quinazoline and -Pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the enzyme inhibitory profiles of anilino-quinazoline and anilino-pyrimidine analogs, a prominent class of kinase inhibitors. While the initial topic of 2-(Phenylamino)butanamide analogs is not extensively covered in current literature, the structurally related anilino-quinazolines and -pyrimidines offer a wealth of comparative data and are of significant interest in drug discovery, particularly in oncology. This guide will delve into their structure-activity relationships, comparative potency, and the experimental methodologies used to characterize them.

Introduction: The Significance of Anilino-Scaffolds in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] This has made them one of the most important classes of therapeutic targets in modern drug discovery.[3]

The 4-anilino-quinazoline and 4-anilino-pyrimidine scaffolds have emerged as highly successful "privileged structures" for the development of potent and selective kinase inhibitors.[4][5][6] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[7] This guide will compare analogs of these scaffolds, with a focus on well-established inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, such as Gefitinib and Erlotinib, to illustrate key principles of their enzyme inhibitory profiles.

Core Structures and Mechanism of Action

The general structure of anilino-quinazoline and anilino-pyrimidine kinase inhibitors consists of a heterocyclic quinazoline or pyrimidine core linked to a phenylamino (aniline) group. This core structure mimics the adenine region of ATP, allowing it to bind to the enzyme's active site.

Mechanism of ATP-Competitive Inhibition

Anilino-quinazoline and -pyrimidine derivatives function by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain.[7] This binding prevents the natural substrate, ATP, from accessing the active site, thereby inhibiting the autophosphorylation of the kinase and blocking the downstream signaling pathways that promote cell proliferation and survival.[8]

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Anilino-Quinazoline Analog Kinase Kinase ATP ATP Kinase->ATP Binds Substrate Substrate ATP->Substrate Phosphorylates ADP ADP ATP->ADP Becomes Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Becomes Kinase_Inhibited Kinase Inhibitor Anilino-Quinazoline Inhibitor->Kinase_Inhibited Binds to ATP Pocket ATP_Blocked ATP ATP_Blocked->Kinase_Inhibited Blocked

Caption: Key SAR points for 4-anilino-quinazoline kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To quantitatively compare the inhibitory profile of different analogs, a robust and reproducible in vitro kinase assay is essential. The luminescence-based ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Step-by-Step Protocol for ADP-Glo™ Kinase Assay

Materials:

  • Kinase of interest (e.g., purified EGFR)

  • Kinase substrate peptide

  • ATP

  • Test compounds (analogs) and control inhibitor (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution of each compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended. [1] * Prepare a "no inhibitor" control containing only DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound. [2]

A Compound Dilution B Add Kinase A->B C Pre-incubation (10 min) B->C D Add Substrate/ATP (Start Reaction) C->D E Incubation (60 min) D->E F Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) E->F G Incubation (40 min) F->G H Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) G->H I Incubation (30 min) H->I J Read Luminescence I->J K Data Analysis (IC50) J->K

Caption: Experimental workflow for the ADP-Glo™ Kinase Assay.

Broader Kinase Selectivity and Off-Target Effects

While anilino-quinazoline and -pyrimidine derivatives are often designed to be selective for a specific kinase, it is crucial to assess their activity across a broad panel of kinases. [4][5]This "kinome profiling" helps to identify potential off-target effects that could lead to toxicity or, in some cases, beneficial polypharmacology.

For example, compounds initially designed as EGFR inhibitors have been found to potently inhibit other kinases such as cyclin G associated kinase (GAK), STE20-like serine/threonine-protein kinase (SLK), and Serine/threonine-protein kinase 10 (STK10). [4][5]Understanding this broader inhibitory profile is essential for the preclinical development and clinical translation of these compounds.

Conclusion

Anilino-quinazoline and anilino-pyrimidine analogs represent a highly versatile and successful class of enzyme inhibitors. Their modular structure allows for extensive chemical modification, enabling the fine-tuning of their inhibitory profiles to achieve high potency and selectivity. As demonstrated by the extensive research on Gefitinib and related compounds, a deep understanding of their structure-activity relationships, coupled with robust in vitro screening methodologies, is paramount for the development of next-generation kinase inhibitors with improved therapeutic efficacy and safety profiles. Future research will continue to explore novel substitutions and modifications to overcome drug resistance and target a wider range of kinase-driven diseases.

References

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. National Institutes of Health (NIH). [Link]

  • Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. bioRxiv. [Link]

  • Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. ResearchGate. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). National Institutes of Health (NIH). [Link]

  • Assay Development for Protein Kinase Enzymes. National Institutes of Health (NIH). [Link]

  • Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). PubMed. [Link]

  • Novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]

  • Synthesis of the butanamide derivative S 19812, a new dual inhibitor of cyclooxygenase and lipoxygenase pathways. PubMed. [Link]

  • Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics. National Institutes of Health (NIH). [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Pyrrolidino Analogues of Gefitinib with Improved EGFR Inhibition, Cancer Cell Cytotoxicity, and Pharmacokinetic Properties. MDPI. [Link]

  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. National Institutes of Health (NIH). [Link]

  • In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor. ResearchGate. [Link]

  • Identification of 3-acyl-2-phenylamino-1,4-dihydroquinolin-4-one derivatives as inhibitors of the phosphatase SerB653 in Porphyromonas gingivalis, implicated in periodontitis. PubMed. [Link]

  • Synthesis of novel gefitinib-based derivatives and their anticancer activity. PubMed. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. ACS Publications. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Publications. [Link]

  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. [Link]

  • Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research. [Link]

  • Synthesis and biological importance of amide analogues. Pulsus Group. [Link]

  • KEGG DRUG: Erlotinib. KEGG. [Link]

  • Enzyme inhibitor. Wikipedia. [Link]

  • Synthesis of some amide derivatives and their biological activity. ResearchGate. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. National Institutes of Health (NIH). [Link]

  • Inhibition of albumin denaturation and anti-inflammatory activity of acetamido [(phenyl-4'-yl)-oxymethyl)]2-(p-substituted phenylamino)-1,2,4-triazoles and -1,3,4-thiadiazoles. PubMed. [Link]

  • Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes. National Institutes of Health (NIH). [Link]

  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. MDPI. [Link]

Sources

A Comparative In Vivo Efficacy Analysis of Levetiracetam and Its High-Affinity Analogs in Preclinical Models of Epilepsy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo efficacy of the anticonvulsant drug Levetiracetam and its prominent analogs, Brivaracetam and Seletracetam, in established animal models of epilepsy. The focus is on providing researchers, scientists, and drug development professionals with a clear understanding of the comparative potency, spectrum of activity, and therapeutic potential of these structurally related compounds. The experimental data presented herein is synthesized from peer-reviewed literature to ensure scientific integrity and to offer actionable insights for preclinical research.

Introduction: The Evolution of Racetam Anticonvulsants

The discovery of Levetiracetam, a pyrrolidone derivative, marked a significant advancement in epilepsy treatment due to its novel mechanism of action and favorable safety profile.[1][2] Levetiracetam and its analogs exert their anticonvulsant effects primarily through binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein involved in the regulation of neurotransmitter release.[1][3] This unique mechanism has spurred the development of analogs with enhanced affinity for SV2A, such as Brivaracetam and Seletracetam, with the aim of achieving greater potency and efficacy.[1][3][4] This guide will delve into the in vivo data that characterizes and differentiates these compounds.

Mechanism of Action: Targeting Synaptic Vesicle Glycoprotein 2A (SV2A)

The primary molecular target for Levetiracetam and its analogs is the synaptic vesicle glycoprotein 2A (SV2A).[1][3] While the precise downstream effects of this interaction are still under investigation, it is understood that binding to SV2A modulates synaptic vesicle exocytosis and neurotransmitter release.[5] This modulation is believed to contribute to the desynchronization of epileptiform activity in the brain.[4]

Brivaracetam and Seletracetam were developed through targeted drug discovery programs to identify compounds with a higher affinity for SV2A than Levetiracetam.[1][3][4] Seletracetam exhibits a one-log-unit higher affinity for SV2A compared to Levetiracetam.[4] Brivaracetam is reported to be 10- to 30-fold more potent in its binding to SV2A than Levetiracetam.[1] This enhanced affinity is hypothesized to translate to greater in vivo potency.

SV2A_Mechanism cluster_presynaptic Presynaptic Terminal Racetam Drug Racetam Drug SV2A SV2A Racetam Drug->SV2A Binds to Synaptic Vesicle Synaptic Vesicle SV2A->Synaptic Vesicle Modulates Function Fusion Vesicle Fusion & Exocytosis Synaptic Vesicle->Fusion Neurotransmitter Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->Fusion Ca2+ Influx Synaptic Cleft Synaptic Cleft Fusion->Synaptic Cleft Neurotransmitter Release Action Potential Action Potential Action Potential->Ca_Channel Depolarization

Caption: Proposed mechanism of action of racetam anticonvulsants at the presynaptic terminal.

Comparative In Vivo Efficacy in Animal Models

The anticonvulsant properties of Levetiracetam, Brivaracetam, and Seletracetam have been extensively evaluated in various animal models that mimic different types of epileptic seizures.

Models of Partial-Onset Seizures

Kindling models, particularly in rats, are widely used to study partial-onset seizures. In the amygdala-kindled rat model, both Brivaracetam and Seletracetam have demonstrated superior potency compared to Levetiracetam.

CompoundAnimal ModelEffective DoseKey FindingsReference
Levetiracetam Amygdala-kindled rats170 mg/kgSuppression of motor-seizure severity.[1]
Brivaracetam Amygdala-kindled rats21.2 mg/kgSignificant suppression of motor-seizure severity.[1][1]
Seletracetam Amygdala-kindled ratsNot specified, but significantly more potent than LevetiracetamIncreased generalized seizure threshold and decreased after-discharge duration.[4][4]
Models of Generalized Seizures

Audiogenic seizure-susceptible mice and Genetic Absence Epilepsy Rats from Strasbourg (GAERS) are common models for generalized seizures.

CompoundAnimal ModelKey FindingsReference
Levetiracetam Audiogenic seizure-susceptible miceProtective effects.[6]
Brivaracetam Audiogenic seizure-susceptible miceFaster onset of action compared to Levetiracetam.[7][7]
Seletracetam Audiogenic seizure-susceptible mice, GAERS ratsPotent anti-seizure activity.[4][4]

Pharmacokinetic and Tolerability Profiles

Preclinical studies suggest that Brivaracetam and Seletracetam have favorable pharmacokinetic properties. Seletracetam is rapidly and highly absorbed with linear and time-independent pharmacokinetics in animals.[3] It also has low plasma protein binding (<10%), indicating a low potential for drug-drug interactions.[3] Brivaracetam has been shown to have rapid brain entry, which correlates with a fast onset of action in audiogenic seizure models.[7]

In terms of tolerability, Seletracetam has demonstrated a very high central nervous system (CNS) tolerability in both kindled and GAERS rats, which is markedly superior to that of Levetiracetam.[4] Levetiracetam itself has a high safety margin between the doses that cause seizure suppression and those that induce adverse CNS effects.[6]

Experimental Protocols

Amygdala Kindling in Rats

This model is used to induce partial-onset seizures that can secondarily generalize.

  • Surgical Implantation: Under anesthesia, a bipolar electrode is stereotaxically implanted into the basolateral amygdala of adult male rats.

  • Recovery: Animals are allowed a post-operative recovery period of at least one week.

  • Kindling Stimulation: A constant current is delivered to the amygdala once daily. The initial stimulation parameters are typically below the threshold for inducing an after-discharge.

  • Seizure Scoring: Seizure severity is scored based on a standardized scale (e.g., Racine's scale).

  • Drug Administration: Once stable, kindled seizures are established, animals are treated with the test compound or vehicle prior to the daily electrical stimulation.

  • Efficacy Assessment: The effect of the drug is assessed by measuring changes in seizure severity, after-discharge duration, and the threshold for generalized seizures.

Kindling_Workflow Start Start Electrode Implantation Electrode Implantation Start->Electrode Implantation Recovery Recovery Electrode Implantation->Recovery Kindling Stimulation Kindling Stimulation Recovery->Kindling Stimulation Stable Seizures Stable Seizures Kindling Stimulation->Stable Seizures Stable Seizures->Kindling Stimulation No Drug Administration Drug Administration Stable Seizures->Drug Administration Yes Efficacy Assessment Efficacy Assessment Drug Administration->Efficacy Assessment End End Efficacy Assessment->End

Caption: Experimental workflow for the amygdala kindling model in rats.

Audiogenic Seizures in Mice

This model utilizes mice that are genetically susceptible to seizures induced by a high-intensity auditory stimulus.

  • Animal Selection: Use a strain of mice known for its susceptibility to audiogenic seizures (e.g., DBA/2).

  • Acclimatization: Allow the mice to acclimate to the testing environment.

  • Drug Administration: Administer the test compound or vehicle at specified time points before the auditory stimulus.

  • Auditory Stimulus: Place the mouse in a sound-attenuating chamber and expose it to a high-frequency, high-intensity sound (e.g., an electric bell).

  • Seizure Observation: Observe and score the seizure response, which typically includes a wild running phase, followed by clonic and then tonic seizures.

  • Efficacy Assessment: The efficacy of the drug is determined by its ability to prevent or reduce the severity of the different seizure phases.

Conclusion and Future Directions

The in vivo data strongly supports the rationale behind developing high-affinity SV2A ligands as next-generation anticonvulsants. Brivaracetam and Seletracetam have consistently demonstrated greater potency than Levetiracetam in various preclinical models of epilepsy.[1][4] The faster brain penetration of Brivaracetam and the superior CNS tolerability of Seletracetam highlight the potential for improved clinical profiles.[4][7]

Further research should continue to explore the full therapeutic potential of these high-affinity analogs, including their efficacy in treatment-resistant epilepsy models and their potential for disease-modifying effects. The detailed understanding of their in vivo pharmacology, as outlined in this guide, provides a solid foundation for the design of future preclinical and clinical studies in the quest for more effective epilepsy therapies.

References

  • Profile of the new pyrrolidone derivative seletracetam (ucb 44212) in animal models of epilepsy. [Link]

  • Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach. [Link]

  • Seletracetam (UCB 44212). [Link]

  • Brivaracetam attenuates pain behaviors in a murine model of neuropathic pain. [Link]

  • Brivaracetam: review of its pharmacology and potential use as adjunctive therapy in patients with partial onset seizures. [Link]

  • REVIEW AND EVALUATION OF PHARMACOLOGY/TOXICOLOGY DATA: - KEY WORDS: Kepra, levetiracetam, UCB Pharma Inc, epilepsy. [Link]

  • 21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 1. [Link]

  • Effect of the New Antiepileptic Drug Levetiracetam in an Animal Model of Mania. [Link]

  • Brivaracetam, a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand with preclinical evidence of high brain permeability and fast onset of action. [Link]

  • 21035 Keppra Pharmacology Review Part 2. [Link]

  • Demonstration of the effect of brivaracetam on an experimental epilepsy model. [Link]

  • Brivaracetam Prevents the Over-expression of Synaptic Vesicle Protein 2A and Rescues the Deficits of Hippocampal Long-term Potentiation In Vivo in Chronic Temporal Lobe Epilepsy Rats. [Link]

  • Seletracetam, a small molecule SV2A modulator for the treatment of epilepsy. [Link]

  • Effects of Levetiracetam in Lipid Peroxidation Level, Nitrite–Nitrate Formation and Antioxidant Enzymatic Activity in Mice Brain After Pilocarpine-Induced Seizures. [Link]

  • Seletracetam (ucb 44212), a new pyrrolidone derivative, reveals potent activity in in vitro and in vivo models of epilepsy. [Link]

  • Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy. [Link]

Sources

A Researcher's Guide to Experimentally Validating the Predicted Mechanism of Action of 2-(Phenylamino)butanamide as a B-Raf(V600E) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-tiered experimental framework for researchers, scientists, and drug development professionals to rigorously validate the predicted mechanism of action (MoA) of the novel compound 2-(Phenylamino)butanamide, hereafter referred to as 'PAB'. For the purpose of this guide, we will operate under the working hypothesis that PAB is a selective inhibitor of the oncogenic B-Raf(V600E) kinase.

The experimental strategy detailed herein is designed to be a self-validating system. It moves logically from direct, in vitro biochemical assays to sophisticated cell-based assays that confirm target engagement and downstream functional outcomes. By comparing PAB's performance against established alternatives, such as the FDA-approved B-Raf(V600E) inhibitor Vemurafenib[1][2][3][4], this guide provides a robust pathway to confirming its predicted MoA.

The Scientific Rationale: Targeting the B-Raf(V600E) Pathway

The Ras/Raf/MEK/ERK, or MAPK (mitogen-activated protein kinase) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5][6] In a significant portion of cancers, particularly melanoma, a specific point mutation (V600E) in the B-Raf kinase leads to its constitutive activation.[7][8] This oncogenic driver sends unrelenting growth signals downstream, making B-Raf(V600E) a prime therapeutic target.[6] Our hypothetical compound, PAB, is predicted to inhibit this specific mutant kinase, and the following experiments will systematically test this claim.

B_Raf_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF B-Raf (V600E) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates PAB PAB (Hypothetical Inhibitor) PAB->BRAF Inhibits Vemurafenib Vemurafenib (Positive Control) Vemurafenib->BRAF Inhibits Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation

Figure 1: The B-Raf/MEK/ERK signaling pathway with the hypothesized inhibitory action of PAB.

Experimental Validation Workflow

Our validation strategy is structured in four sequential parts, each designed to answer a critical question about PAB's activity. This tiered approach ensures that we build a solid foundation of evidence, from direct enzymatic inhibition to cellular effects.

Validation_Workflow Part1 Part 1: Biochemical Assay Does PAB directly inhibit B-Raf(V600E) kinase activity? Part2 Part 2: Target Engagement Does PAB bind to B-Raf(V600E) in intact cells? Part1->Part2 Confirms direct enzymatic effect Part3 Part 3: Pathway Modulation Does PAB inhibit downstream signaling in cells? Part2->Part3 Confirms target is hit in situ Part4 Part 4: Phenotypic Confirmation Does PAB selectively inhibit the proliferation of B-Raf(V600E) mutant cells? Part3->Part4 Confirms functional pathway blockade

Sources

A Head-to-Head Comparison for Synthetic Chemists: Ullmann vs. Buchwald-Hartwig for 2-(Phenylamino)butanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient construction of carbon-nitrogen (C-N) bonds is a critical step in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The N-aryl amide linkage, in particular, is a common motif. This guide provides an in-depth, head-to-head comparison of two cornerstone methodologies for forging this bond: the classic copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination, with a specific focus on the synthesis of 2-(phenylamino)butanamide.

This technical guide moves beyond a simple recitation of protocols to offer a nuanced analysis of the mechanistic underpinnings, practical considerations, and expected outcomes of each reaction. By understanding the causality behind experimental choices, researchers can make more informed decisions when selecting the optimal synthetic route for their specific needs.

At a Glance: Key Differences

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Simple diamines, amino acids, or noneBulky, electron-rich phosphines
Reaction Temperature High (often >150-220°C for traditional methods)Milder (often 25-120°C)
Base Strong inorganic bases (e.g., K₂CO₃, K₃PO₄)Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS)
Solvent High-boiling polar solvents (e.g., DMF, NMP)Aprotic solvents (e.g., Toluene, Dioxane)
Substrate Scope Traditionally favored for electron-poor aryl halidesBroad scope, including electron-rich and -neutral aryl halides[1]
Cost Generally lower (abundant copper catalyst)Higher (precious palladium catalyst and specialized ligands)

Delving into the Mechanisms: Two Distinct Catalytic Pathways

The fundamental differences in performance between the Ullmann and Buchwald-Hartwig reactions stem from their distinct catalytic cycles.

The Ullmann Condensation: A Cu(I)/Cu(III) Pathway

The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the amide to the Cu(I) catalyst, followed by deprotonation by a base to form a copper amide intermediate. Oxidative addition of the aryl halide to this intermediate generates a Cu(III) species. Finally, reductive elimination from the Cu(III) complex affords the desired N-aryl amide product and regenerates the active Cu(I) catalyst.[2]

Ullmann_Mechanism cluster_reactants Reactants cluster_product Product Cu(I) Cu(I) Cu(I)-Amide Complex Cu(I)-Amide Complex Cu(I)->Cu(I)-Amide Complex + R'NH₂ - H⁺ Cu(III) Intermediate Cu(III) Intermediate Cu(I)-Amide Complex->Cu(III) Intermediate + Ar-X (Oxidative Addition) Cu(III) Intermediate->Cu(I) - Ar-NHR' (Reductive Elimination) R'NH₂ Butanamide Ar-X Phenyl Halide Ar-NHR' This compound

Caption: Proposed catalytic cycle for the Ullmann condensation.

The Buchwald-Hartwig Amination: A Pd(0)/Pd(II) Cycle

In contrast, the Buchwald-Hartwig amination follows a Pd(0)/Pd(II) catalytic cycle.[2] The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amide and deprotonation by a base leads to the formation of a palladium-amido complex. The final step is reductive elimination from this complex, which yields the desired N-aryl amide and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is crucial to facilitate both the oxidative addition and reductive elimination steps.[2]

Buchwald_Hartwig_Mechanism cluster_reactants Reactants cluster_product Product Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ + Ar-X (Oxidative Addition) Ar-Pd(II)(NHR')L Ar-Pd(II)(NHR')L Ar-Pd(II)(X)L₂->Ar-Pd(II)(NHR')L + R'NH₂ - HX Ar-Pd(II)(NHR')L->Pd(0)L₂ - Ar-NHR' (Reductive Elimination) R'NH₂ Butanamide Ar-X Phenyl Halide Ar-NHR' This compound

Ph-Br + H₂N-CH(CH₂CH₃) --[CuI, Ligand, Base]--> Ph-NH-CH(CH₂CH₃)

Ph-Br + H₂N-CH(CH₂CH₃) --[Pd catalyst, Ligand, Base]--> Ph-NH-CH(CH₂CH₃)

Caption: A decision-making workflow for selecting between Ullmann and Buchwald-Hartwig reactions.

Conclusion

Both the Ullmann condensation and the Buchwald-Hartwig amination are powerful tools for the synthesis of N-aryl amides like this compound. The traditional view of the Ullmann reaction as a harsh, low-yielding method has been challenged by modern advancements in ligand development, making it a viable and cost-effective alternative to palladium-catalyzed methods, particularly for large-scale applications.

However, for general laboratory synthesis, especially when dealing with complex molecules bearing sensitive functional groups, the Buchwald-Hartwig amination often proves to be the superior choice due to its broader substrate scope, higher yields, faster reaction times, and milder conditions. The selection of the optimal method will ultimately depend on a careful consideration of the specific project goals, including scale, cost, and the chemical nature of the starting materials.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Dorel, R. and Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Monnier, F. and Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Available at: [Link]

  • Yin, J. and Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104. Available at: [Link]

  • Ruiz-Castillo, P. and Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]

  • Evano, G., Blanchard, N. and Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054-3131. Available at: [Link]

  • Buchwald-Hartwig Amination. Organic Chemistry Portal. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]

  • Comparison of Carbon-Heteroatom Cross-Coupling Methodologies. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Phenylamino)butanamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Phenylamino)butanamide, grounded in established safety standards and regulatory compliance. While this document offers comprehensive guidance, it is imperative to always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling or disposal.

Understanding the Compound: Hazard Assessment and Characterization

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is essential. This compound, with the molecular formula C10H14N2O, requires careful handling.[1] While a specific, publicly available and comprehensive Safety Data Sheet (SDS) for this compound is not readily found in general searches, we can infer potential hazards from structurally similar compounds and general chemical safety principles. For instance, related amide compounds can be harmful if swallowed and may cause skin and eye irritation.[2]

The foundational step in proper chemical disposal is waste determination. [3] The U.S. Environmental Protection Agency (EPA) mandates that all generators of chemical waste are responsible for determining if their waste is hazardous.[3][4] This involves assessing the waste for the following characteristics: ignitability, corrosivity, reactivity, and toxicity.[5]

Initial Hazard Assessment of this compound:

Property Information/Potential Hazard Source/Rationale
Molecular Formula C10H14N2O[1]
Molecular Weight 178.23 g/mol [1]
Acute Oral Toxicity Assumed to be harmful if swallowed, based on related compounds.[2]Prudent practice in the absence of specific data.
Skin Corrosion/Irritation Potential for skin irritation.Inferred from similar chemical structures.[2]
Serious Eye Damage/Irritation Potential for eye irritation.Inferred from similar chemical structures.[2]
Environmental Hazards Unknown. Assume it may be hazardous to the environment until proven otherwise.Precautionary principle.

Step-by-Step Disposal Protocol

The following protocol is a comprehensive guide for the disposal of this compound. This procedure is designed to comply with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the EPA.[6][7]

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound for disposal, ensure you are wearing the appropriate PPE. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8]

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.[3][6]

  • Solid Waste: Unused or expired this compound in solid form should be collected in a designated, compatible hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with this compound should be disposed of as solid hazardous waste.[9]

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [10]

Step 3: Containerization and Labeling

Proper containerization and labeling are mandated by law and are essential for the safety of all laboratory and waste management personnel.[4]

  • Container Selection: Use containers that are compatible with this compound. High-density polyethylene (HDPE) containers are generally a safe choice for many organic chemicals. Ensure the container has a secure, leak-proof lid.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."[5] The label must also include:

    • The full chemical name: "this compound" (no abbreviations or formulas).

    • The approximate concentration of the waste.

    • The date the waste was first added to the container (accumulation start date).[5]

    • The primary hazards associated with the waste (e.g., "Harmful," "Irritant").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designate a specific, marked area within your laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[11] This area should be near the point of generation and under the control of the laboratory personnel.[11]

  • Keep waste containers in the SAA closed at all times, except when adding waste.[4]

  • Ensure the SAA is in a secondary containment tray to prevent the spread of any potential spills.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[11]

Step 5: Arranging for Professional Disposal

Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[3] Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. They will ensure that the waste is transported and disposed of in accordance with all federal, state, and local regulations.[10]

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste consult_sds Consult Manufacturer's Safety Data Sheet (SDS) start->consult_sds determine_hazards Determine Waste Characteristics (Ignitable, Corrosive, Reactive, Toxic) consult_sds->determine_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) determine_hazards->select_ppe segregate_waste Segregate Waste Streams (Solid, Liquid, Contaminated Materials) select_ppe->segregate_waste containerize_label Containerize in Compatible, Labeled Container ('Hazardous Waste', Chemical Name, Date, Hazards) segregate_waste->containerize_label store_saa Store in Designated Satellite Accumulation Area (SAA) containerize_label->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_saa->contact_ehs end End: Proper Disposal by Licensed Facility contact_ehs->end

Caption: Disposal workflow for this compound.

Regulatory Framework: A Brief Overview

The disposal of chemical waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA.[7][10] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal.[4] Additionally, OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan that includes procedures for safe handling and disposal of hazardous chemicals.[8]

It is the responsibility of the waste generator—the laboratory that creates the waste—to ensure compliance with all applicable regulations.[11] Failure to do so can result in significant fines and penalties.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is not merely a procedural task; it is a reflection of a laboratory's commitment to safety, regulatory compliance, and environmental responsibility. By adhering to the principles of hazard assessment, proper segregation, containerization, and professional disposal, researchers can ensure that their work does not come at the cost of their safety or the health of the environment. Always prioritize safety and consult your institution's EHS department for guidance.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available from: [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. Available from: [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. Available from: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available from: [Link]

  • Lab Waste Management and RCRA Updates for Colleges and Universities. NY.gov. Available from: [Link]

  • Proper Handling of Hazardous Waste Guide. EPA. Available from: [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. Available from: [Link]

  • Laboratory Safety Guidance. OSHA. Available from: [Link]

  • Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. Enviro-Safe. Available from: [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. Available from: [Link]

  • Hazardous Waste. US EPA. Available from: [Link]

  • Hazardous Waste Management in the Laboratory. Lab Manager. Available from: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. Available from: [Link]

  • Video: Proper Handling and Disposal of Laboratory Waste. JoVE. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. Available from: [Link]

  • 2-Phenylbutanamide | C10H13NO | CID 7011. PubChem - NIH. Available from: [Link]

  • 2-phenyl-N-(2-phenylethyl)butanamide | C18H21NO | CID 2905215. PubChem. Available from: [Link]

  • (S)-2-Amino-N-(3-fluoro-2-((phenylamino)methyl)phenyl)butanamide. Pharmaffiliates. Available from: [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. Available from: [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. Available from: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. Available from: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Phenylamino)butanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Phenylamino)butanamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on a conservative approach, drawing from the known hazards of structurally similar compounds.[1] This ensures a high level of safety and procedural integrity in your laboratory operations.

Understanding the Potential Hazards: A Proactive Stance

A thorough risk assessment should always be conducted before beginning any new procedure involving this compound. This guide serves as a foundational resource to inform that assessment and establish robust safety protocols.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks of exposure through inhalation, dermal contact, and eye contact. The following table outlines the minimum recommended PPE for handling this compound.

PPE Category Item Specification Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check for signs of degradation or puncture before use.To prevent skin contact with the compound, which may cause irritation.[4]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] A face shield should be worn in addition to goggles when there is a risk of splashing.[6]To protect the eyes from splashes and aerosols, as related compounds can cause serious eye irritation.[3][4][5]
Skin and Body Protection Laboratory coatA flame-retardant lab coat is recommended. Ensure it is fully buttoned with sleeves rolled down.To protect the skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hoodIf handling powders or creating aerosols, a NIOSH-approved respirator may be necessary based on your risk assessment.To minimize the inhalation of any dust or vapors, as analogous compounds may cause respiratory irritation.[3][4][5]

Step-by-Step Guide to Safe Handling and Operations

Adherence to a strict operational workflow is critical for ensuring safety. The following steps provide a procedural framework for handling this compound from receipt to disposal.

Pre-Operational Checklist
  • Verify Equipment: Ensure that all necessary PPE is available, in good condition, and fits correctly.

  • Engineering Controls: Confirm that the chemical fume hood or other ventilation systems are functioning properly.

  • Emergency Preparedness: Locate the nearest eyewash station and safety shower and ensure they are unobstructed.[2]

  • Review Procedures: Read and understand the experimental protocol and this safety guide thoroughly before starting work.

Handling the Compound
  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Transfer and Weighing: Conduct all manipulations of the solid compound within a chemical fume hood to contain any dust. Use a spatula or other appropriate tools to handle the material. Avoid creating dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

Post-Operational Procedures
  • Decontamination: Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[2]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Environmental Responsibility

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Container Labeling: The label should include the name of the compound and the appropriate hazard warnings.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it in the regular trash or down the drain.[2]

Visualizing the Workflow

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste & Disposal cluster_emergency Emergency start Start risk_assessment Conduct Risk Assessment start->risk_assessment ppe_check Verify PPE Availability & Condition risk_assessment->ppe_check engineering_controls Check Engineering Controls (Fume Hood) ppe_check->engineering_controls emergency_prep Locate Eyewash/Shower engineering_controls->emergency_prep don_ppe Don PPE emergency_prep->don_ppe handle_in_hood Handle Compound in Fume Hood don_ppe->handle_in_hood decontaminate Decontaminate Surfaces & Equipment handle_in_hood->decontaminate exposure Exposure Event? handle_in_hood->exposure spill Spill Event? handle_in_hood->spill doff_ppe Doff PPE decontaminate->doff_ppe collect_waste Collect Waste in Labeled Container doff_ppe->collect_waste dispose_waste Dispose via Hazardous Waste Program collect_waste->dispose_waste end End dispose_waste->end exposure->handle_in_hood No first_aid Follow First Aid Procedures exposure->first_aid Yes spill->handle_in_hood No spill_response Follow Spill Response Protocol spill->spill_response Yes

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Phenylamino)butanamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Phenylamino)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.